(Rac)-TBAJ-876
Description
BenchChem offers high-quality (Rac)-TBAJ-876 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Rac)-TBAJ-876 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H37BrN4O7 |
|---|---|
Molecular Weight |
657.6 g/mol |
IUPAC Name |
(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-2-(2,6-dimethoxypyridin-4-yl)-4-(dimethylamino)-1-(2,3,6-trimethoxypyridin-4-yl)butan-2-ol |
InChI |
InChI=1S/C31H37BrN4O7/c1-36(2)12-11-31(37,19-15-24(38-3)34-25(16-19)39-4)27(21-17-26(40-5)35-30(43-8)28(21)41-6)22-14-18-13-20(32)9-10-23(18)33-29(22)42-7/h9-10,13-17,27,37H,11-12H2,1-8H3/t27-,31-/m1/s1 |
InChI Key |
HHDDKDPLFXIPBX-DLFZDVPBSA-N |
Isomeric SMILES |
CN(C)CC[C@@](C1=CC(=NC(=C1)OC)OC)([C@H](C2=CC(=NC(=C2OC)OC)OC)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O |
Canonical SMILES |
CN(C)CCC(C1=CC(=NC(=C1)OC)OC)(C(C2=CC(=NC(=C2OC)OC)OC)C3=C(N=C4C=CC(=CC4=C3)Br)OC)O |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-TBAJ-876: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-TBAJ-876 is a next-generation diarylquinoline antibiotic currently under investigation for the treatment of tuberculosis (TB), including drug-resistant strains. As an analog of the approved drug bedaquiline (B32110), TBAJ-876 was developed to improve upon its predecessor's pharmacological and safety profile. This technical guide provides an in-depth overview of the core mechanism of action of TBAJ-876, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows. Preclinical studies have demonstrated that TBAJ-876 exhibits greater potency against Mycobacterium tuberculosis and a potentially better safety profile, including a reduced risk of cardiac toxicity, compared to bedaquiline.[1][2][3][4]
Core Mechanism of Action: Dual Inhibition of Mycobacterial F1F O-ATP Synthase
The primary molecular target of TBAJ-876 is the F1F O-ATP synthase, a critical enzyme for energy production in Mycobacterium tuberculosis.[5][6][7] TBAJ-876 exerts its potent bactericidal activity through a dual-binding mechanism, inhibiting both the c-subunit and the ε-subunit of the F1F O-ATP synthase.[6][7]
-
Inhibition of the c-subunit: By binding to the c-subunit ring, TBAJ-876 is proposed to physically obstruct the rotation of the ring, which is essential for the proton translocation that drives ATP synthesis.[7] This stalling of the motor component of the enzyme effectively shuts down ATP production.
-
Interaction with the ε-subunit: TBAJ-876 also binds to the ε-subunit, which is believed to disrupt the coupling between the proton motive force and the catalytic activity of the F1 domain, further inhibiting ATP synthesis.[6][7]
This dual-subunit inhibition is a key characteristic of TBAJ-876's mechanism and is thought to be crucial for its high efficacy.[6]
A significant distinction from bedaquiline is that TBAJ-876 does not exhibit pronounced protonophore (uncoupler) activity.[8] This means it does not shuttle protons across the mycobacterial membrane to the same extent as bedaquiline, a secondary mechanism once thought to contribute to the bactericidal effect of diarylquinolines. The potent bactericidal activity of TBAJ-876, despite its weak uncoupler effect, suggests that this secondary mechanism is not essential for the antimycobacterial action of this drug class.[8]
Signaling Pathway Diagram
Caption: Mechanism of action of (Rac)-TBAJ-876 on mycobacterial F1F0-ATP synthase.
Quantitative Data
The following tables summarize the key quantitative data for (Rac)-TBAJ-876 from preclinical studies.
Table 1: In Vitro Activity of TBAJ-876 against M. tuberculosis
| Compound | Strain | MIC (μg/mL) | IC50 for ATP Synthesis (nM) |
| TBAJ-876 | H37Rv | 0.004 | 0.031 |
| Beijing VN 2002-1585 | 0.001-0.002 | Not Reported | |
| Rv0678 mutant | 0.03 | Not Reported | |
| Bedaquiline | H37Rv | 0.04 | 5.3 |
| Beijing VN 2002-1585 | 0.008-0.016 | Not Reported | |
| Rv0678 mutant | 0.3 | Not Reported | |
| TBAJ-876-M3 (Metabolite) | H37Rv | 0.031 | Not Reported |
| Beijing VN 2002-1585 | 0.004-0.008 | Not Reported |
Data compiled from multiple sources.[1][2][9]
Table 2: In Vivo Efficacy of TBAJ-876 in a Murine Model of Tuberculosis
| Treatment Group | Dose (mg/kg) | Bacterial Load Reduction (log10 CFU) after 4 weeks |
| TBAJ-876 | 1.6 | Significant reduction |
| 6.25 | Greater reduction than Bedaquiline at 25 mg/kg | |
| 25 | Profound bactericidal activity | |
| Bedaquiline | 25 | Significant reduction |
| TBAJ-876-M3 (Metabolite) | 3.1 | Dose-dependent bactericidal activity |
| 12.5 | Dose-dependent bactericidal activity | |
| 50 | Lungs culture-negative |
Data represents a summary of findings from murine efficacy studies.[1][2][3]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of (Rac)-TBAJ-876.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of TBAJ-876 required to inhibit the visible growth of M. tuberculosis.
Methodology:
-
Bacterial Culture: M. tuberculosis strains (e.g., H37Rv) are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Drug Preparation: Stock solutions of TBAJ-876 are prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions are made to achieve the desired concentration range.
-
Assay Plate Preparation: The assay is performed in 96-well microplates. Each well contains the appropriate concentration of TBAJ-876 in 7H9 broth.
-
Inoculation: A standardized inoculum of M. tuberculosis is added to each well to a final density of approximately 5 x 10^5 CFU/mL.
-
Incubation: Plates are incubated at 37°C for 7-14 days.
-
MIC Reading: The MIC is determined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
ATP Synthesis Inhibition Assay
Objective: To quantify the inhibitory effect of TBAJ-876 on the ATP synthesis activity of mycobacterial F1F O-ATP synthase.
Methodology:
-
Preparation of Inverted Membrane Vesicles: Inverted membrane vesicles are prepared from a mycobacterial species (e.g., M. bovis BCG or M. smegmatis) to isolate the F1F O-ATP synthase in its native membrane environment.
-
Assay Buffer: The assay is conducted in a suitable buffer containing ADP and inorganic phosphate (B84403) (Pi) as substrates for ATP synthesis.
-
Drug Incubation: The inverted membrane vesicles are incubated with varying concentrations of TBAJ-876.
-
Initiation of ATP Synthesis: ATP synthesis is initiated by the addition of a respiratory substrate (e.g., succinate) to generate a proton motive force.
-
ATP Measurement: The amount of ATP produced is quantified using a luciferin-luciferase-based assay, which generates a luminescent signal proportional to the ATP concentration.
-
Data Analysis: The IC50 value, the concentration of TBAJ-876 that inhibits 50% of ATP synthase activity, is calculated from the dose-response curve.[9][10]
In Vivo Efficacy in a Murine Model of Tuberculosis
Objective: To evaluate the bactericidal activity of TBAJ-876 in a mouse model of chronic tuberculosis infection.
Methodology:
-
Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv to establish a chronic lung infection.
-
Treatment: Treatment is initiated several weeks post-infection. TBAJ-876 is administered orally once daily, five days a week, at various doses.
-
Bacterial Load Determination: At specified time points during and after treatment, cohorts of mice are euthanized, and their lungs are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar (B569324) plates. The plates are incubated at 37°C for 3-4 weeks, after which colony-forming units (CFU) are counted.
-
Data Analysis: The reduction in bacterial load (log10 CFU) in the lungs of treated mice is compared to that in untreated or vehicle-treated control mice.[1][2][3]
Experimental Workflow Diagram
Caption: Experimental workflow for the preclinical evaluation of (Rac)-TBAJ-876.
Conclusion
(Rac)-TBAJ-876 is a promising anti-tuberculosis drug candidate with a well-defined mechanism of action centered on the dual inhibition of the mycobacterial F1F O-ATP synthase. Its high potency, including activity against bedaquiline-resistant strains, and improved safety profile make it a significant advancement in the diarylquinoline class. The lack of substantial protonophore activity distinguishes it from bedaquiline and refines our understanding of the essential requirements for bactericidal activity in this class of antibiotics. Further clinical development will be crucial to fully elucidate its therapeutic potential in the fight against tuberculosis.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. TBAJ-876 | Working Group for New TB Drugs [newtbdrugs.org]
- 5. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. TBAJ-876 Retains Bedaquiline’s Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Properties of (Rac)-TBAJ-876
For Researchers, Scientists, and Drug Development Professionals
(Rac)-TBAJ-876 is a promising preclinical anti-tuberculosis agent, representing a next-generation diarylquinoline that builds upon the foundation of the FDA-approved drug, bedaquiline (B32110). This technical guide provides a comprehensive overview of its chemical properties, mechanism of action, synthesis, and relevant experimental protocols, designed for professionals in the field of drug discovery and development.
Physicochemical and Biological Properties
(Rac)-TBAJ-876 is the racemic mixture of TBAJ-876, an analogue of bedaquiline.[1] It has been specifically engineered to improve upon the physicochemical and pharmacological profile of its predecessor, demonstrating enhanced potency and a potentially better safety profile.[2][3]
| Property | Value | Source |
| Molecular Formula | C₃₁H₃₇BrN₄O₇ | [4] |
| Molecular Weight | 657.56 g/mol | [4] |
| CAS Number | 2131784-87-6 | [1] |
| Appearance | White to Off-white Solid | [5] |
| cLogP | 5.15 | [6] |
| Solubility | DMSO: 2 mg/mL (3.04 mM) with ultrasonic and warming to 60°C | [1] |
In Vitro and In Vivo Activity
(Rac)-TBAJ-876 exhibits potent activity against Mycobacterium tuberculosis, including strains resistant to bedaquiline. Its improved efficacy is attributed to its potent inhibition of the mycobacterial F-ATP synthase.
| Assay | Value | Strain/Conditions | Source |
| MIC₉₀ (M. smegmatis) | 6.3 nM | [6] | |
| MIC₉₀ (M. bovis BCG) | 0.004 µg/mL | ||
| MIC (M. tuberculosis H37Rv) | 0.004 µg/mL | [7] | |
| MIC (M. tuberculosis Beijing VN 2002-1585) | Lower than H37Rv | [8] | |
| IC₅₀ (F-ATP Synthase Inhibition) | 0.031 nM | Inverted membrane vesicles from M. bovis BCG | [9] |
| IC₅₀ (hERG Inhibition) | >30 µM | [10] | |
| In Vivo Efficacy (Murine Model) | More potent than bedaquiline at lower doses (e.g., 6.25 mg/kg) | BALB/c mice infected with M. tuberculosis | [7][11][12] |
Mechanism of Action
(Rac)-TBAJ-876 targets the F₁F₀-ATP synthase of Mycobacterium tuberculosis, an essential enzyme for bacterial energy production.[13] Unlike its predecessor bedaquiline, which was also known to have uncoupler activity, TBAJ-876 does not share this characteristic, suggesting that this uncoupling is not essential for its bactericidal effects.[6][14] The primary mechanism involves a dual-binding action on two subunits of the F₀ domain of the ATP synthase:
-
c-ring Inhibition : (Rac)-TBAJ-876 binds to the c-ring of the F₀ subunit, stalling its rotation. This directly inhibits the proton translocation that drives ATP synthesis.[9][15]
-
ε-subunit Interaction : The compound also binds to the ε-subunit, which is crucial for coupling the rotation of the c-ring to the catalytic activity of the F₁ subunit. This interaction disrupts the normal function of the ε-subunit, further inhibiting ATP synthesis.[9][15]
Caption: Mechanism of F-ATP synthase inhibition by (Rac)-TBAJ-876.
Metabolic Pathway
In vivo studies in rats have identified three major metabolites of TBAJ-876. The primary metabolic transformations involve demethylation reactions.[1]
-
Metabolite 3 : Arises from mono-demethylation of the dimethylamino sidechain.
-
Metabolite 4 : Results from the bis-demethylation of the dimethylamino sidechain.
-
Metabolite 5 : Involves mono-demethylation of the dimethylamino sidechain and mono-demethylation of one of the methoxy (B1213986) groups on the quinoline (B57606) ring system.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterizing Protein-Protein Interactions Using Solution NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. [iris.unipv.it]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Binding site identification and structure determination of protein-ligand complexes by NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 13. cLogP Calculation - Osiris Property Explorer [organic-chemistry.org]
- 14. chemrxiv.org [chemrxiv.org]
- 15. ccpn.ac.uk [ccpn.ac.uk]
(Rac)-TBAJ-876: A Technical Guide to Discovery and Development
Abstract
(Rac)-TBAJ-876 is a next-generation diarylquinoline currently under investigation as a potent anti-tuberculosis (TB) agent. Developed as an analog of the approved drug bedaquiline (B32110), TBAJ-876 exhibits improved pharmacological and toxicological properties, including greater potency, lower lipophilicity, and a reduced potential for cardiac QT interval prolongation.[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, synthesis, and clinical development of (Rac)-TBAJ-876, intended for researchers and professionals in the field of drug development.
Discovery and Rationale for Development
The discovery of bedaquiline marked a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB), introducing a novel mechanism of action by targeting the mycobacterial F1F O-ATP synthase.[2] However, bedaquiline is associated with certain liabilities, including high lipophilicity, a long terminal half-life, and the risk of cardiotoxicity (QT prolongation).[1] This prompted medicinal chemistry campaigns to identify second-generation diarylquinolines with an improved safety and pharmacological profile.[3][2]
The development program for TBAJ-876 aimed to identify a diarylquinoline analog that would:
-
Retain or exceed the potent anti-mycobacterial activity of bedaquiline.
-
Exhibit lower lipophilicity and higher clearance.
-
Possess a lower risk for hERG blockade and subsequent QT prolongation.[3]
TBAJ-876, a 3,5-dialkoxypyridine analog, emerged from these efforts as a promising preclinical candidate, demonstrating superior potency and an improved safety profile compared to its parent compound.[4][2][5]
Mechanism of Action
Biochemical, genetic, and biophysical studies have confirmed that TBAJ-876 shares its primary target with bedaquiline: the mycobacterial F1F O-ATP synthase.[2] However, there are subtle but significant differences in their molecular interactions.
Dual Inhibition of F1F O-ATP Synthase Subunits
TBAJ-876 inhibits the F1F O-ATP synthase through a dual-binding mechanism, interfering with the function of both the c and ε subunits.[1][6][7][8][9]
-
c Subunit Interaction: By binding to the c subunit ring, TBAJ-876 is proposed to stall its rotation, which is essential for proton translocation and, consequently, ATP synthesis.[1][7][9] Spontaneous TBAJ-876-resistant mutants have shown missense mutations in the c subunit's binding site, confirming this interaction.[1][6]
-
ε Subunit Interaction: TBAJ-876 also binds to the ε subunit, which is believed to disrupt the coupling between the c ring's rotation and the catalytic activity of the α3:β3 headpiece where ATP is synthesized.[1][7][8][9]
Lack of Protonophore Activity
A key differentiator from bedaquiline is that TBAJ-876 does not appear to possess significant protonophore (uncoupler) activity.[2][8] Bedaquiline can shuttle protons across the lipid bilayer, dissipating the proton motive force, which is considered a secondary mechanism of action.[2] TBAJ-876, being less lipophilic, has a much weaker effect on the transmembrane pH gradient.[2] This suggests that the potent bactericidal activity of diarylquinolines does not require this uncoupling effect.[2][8]
Synthesis and Manufacturing
The synthesis of TBAJ-876 has been a focus of development to ensure a cost-effective and scalable process for potential large-scale production.
Key Intermediate: 876A-B
A critical component in the synthesis of TBAJ-876 is the intermediate 876A-B. The initial baseline synthesis was a lengthy 12-step process that involved cryogenic conditions and costly palladium catalysts.[10] To improve accessibility, research efforts have focused on developing more efficient routes.
The Medicines for All Institute (M4ALL) and CRAMSN have collaborated to create a shorter, higher-yielding, and safer process for 876A-B, which has been demonstrated at a 4-kilogram scale.[10] This new route, which utilizes an aldol (B89426) condensation strategy, avoids the need for palladium catalysts and chromatography purification steps, significantly reducing the estimated raw material costs.[10][11]
Asymmetric Synthesis and Continuous Flow Process
An asymmetric synthesis of TBAJ-876 has been achieved using a synergistic Li/Li catalysis approach.[12] To address challenges with scalability and safety associated with organolithium reagents in batch processing, a continuous flow process was developed.[12][13] This method allows for the synthesis at a larger scale (100g), significantly reduces reaction time, and ensures greater robustness and efficiency, paving the way for industrial-scale production.[12][13]
Preclinical and Clinical Data
TBAJ-876 has undergone extensive preclinical evaluation and is currently in clinical trials.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies.
Table 1: Comparison of Physical and Biological Properties
| Property | Bedaquiline | TBAJ-876 | Reference |
|---|---|---|---|
| cLogP | 7.25 | 5.15 | [4][2] |
| hERG Blockade (IC50) | Lower Potency | Attenuated Blockade | [3] |
| In vitro anti-TB activity | Potent | ~10-fold greater than bedaquiline |[5] |
Table 2: In Vitro ATP Synthase Inhibition
| Compound | IC50 (nM) | Reference |
|---|---|---|
| Bedaquiline | 5.3 | [7] |
| TBAJ-876 | 0.031 - 0.2 |[7] |
Table 3: Phase 1 Single Ascending Dose (SAD) Pharmacokinetics in Healthy Adults (Oral Suspension, Fasted)
| Dose | Cmax (ng/mL) | AUC (h*ng/mL) | Reference |
|---|---|---|---|
| 10 mg | 18.8 | 277 | [14] |
| 800 mg | 1,320 | 16,400 |[14] |
Table 4: Phase 2 Clinical Trial (NC-009) Design Overview
| Arm | Intervention | Duration |
|---|---|---|
| Experimental 1 | TBAJ-876 (25 mg) + Pretomanid (B1679085) + Linezolid (B1675486) | 8 weeks |
| Experimental 2 | TBAJ-876 (50 mg) + Pretomanid + Linezolid | 8 weeks |
| Experimental 3 | TBAJ-876 (100 mg) + Pretomanid + Linezolid | 8 weeks |
| Active Comparator 1 | Bedaquiline + Pretomanid + Linezolid (BPaL) | 26 weeks |
| Active Comparator 2 | HRZE (Standard of Care) | 26 weeks |
Preclinical Efficacy
In murine models of tuberculosis, TBAJ-876 has demonstrated attractive efficacy.[6][2] When used in combination with pretomanid and linezolid, it cured infections with shorter treatment durations compared to both the standard HRZE regimen and the BPaL regimen.[5] Additionally, long-acting injectable (LAI) formulations of TBAJ-876 have shown encouraging exposure profiles and efficacy in mouse models, suggesting potential for simplifying TB preventive therapy.[16]
Clinical Development
Phase 1 studies involving healthy subjects found TBAJ-876 to be well-tolerated at single doses up to 800 mg and multiple doses up to 200 mg for 14 days.[14][17] No deaths, serious adverse events, or clinically significant QT prolongation were observed.[14][17][18]
TBAJ-876 is currently being evaluated in a pan-Phase 2 clinical trial (NC-009) to assess the safety and efficacy of different doses in combination with pretomanid and linezolid for treating both drug-sensitive and drug-resistant TB.[5][15][19] The goal is to develop a universal regimen that is shorter, safer, and more effective.[5]
Key Experimental Protocols
Detailed step-by-step protocols are typically found in supplementary materials of the cited publications. The methodologies below are summaries of the experimental approaches used in the development of TBAJ-876.
ATP Synthesis Inhibition Assay
-
Objective: To determine the inhibitory concentration (IC50) of TBAJ-876 on the mycobacterial F1F O-ATP synthase.
-
Methodology: Inverted membrane vesicles are prepared from mycobacterial species (e.g., Mycobacterium bovis BCG). The assay measures ATP synthesis, typically initiated by adding a substrate like succinate (B1194679). The amount of ATP produced is quantified, often using a luciferase-based luminescence assay. The experiment is run with varying concentrations of the inhibitor (TBAJ-876) to determine the concentration that inhibits 50% of the enzyme's activity.[7]
Transmembrane pH Gradient Measurement
-
Objective: To assess the protonophore (uncoupler) activity of TBAJ-876.
-
Methodology: The effect of the compound on the transmembrane pH gradient of inverted mycobacterial vesicles is measured using a pH-sensitive fluorescent probe, such as 9-amino-6-chloro-2-methoxyacridine (B163386) (ACMA). In the presence of an electron donor (e.g., succinate or NADH), a pH gradient is established, which quenches the fluorescence of the probe. A compound with protonophore activity will dissipate this gradient, leading to an increase in fluorescence. The effect of TBAJ-876 is compared to that of bedaquiline and known uncouplers.[2]
Nuclear Magnetic Resonance (NMR) Titration
-
Objective: To confirm the direct binding of TBAJ-876 to the ε subunit of the F-ATP synthase.
-
Methodology: Two-dimensional 1H, 15N heteronuclear single quantum coherence (HSQC) NMR spectra are collected for a 15N-labeled ε subunit protein. The drug (TBAJ-876) is then titrated into the protein sample, and spectra are recorded at different drug-to-protein molar ratios. Binding is confirmed by observing chemical shift perturbations in the amino acid residues of the ε subunit upon addition of the drug, identifying the specific binding site.[1][6]
Conclusion
(Rac)-TBAJ-876 is a promising next-generation anti-tuberculosis drug candidate that builds on the success of bedaquiline. Its discovery and development have been guided by a clear strategy to improve potency and reduce toxicological liabilities. With a well-defined mechanism of action, a developing scalable synthesis process, and encouraging data from preclinical and early-phase clinical trials, TBAJ-876 has the potential to become a cornerstone of future universal TB treatment regimens, offering hope for shorter, safer, and more effective therapy for all forms of tuberculosis. Ongoing Phase 2 trials will be critical in determining its ultimate role in the global fight against this devastating disease.
References
- 1. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 2. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TBAJ-876 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. mdpi.com [mdpi.com]
- 5. tballiance.org [tballiance.org]
- 6. TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TBAJ-876 Retains Bedaquiline’s Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. TBAJ-876 | Medicines for All Institute [medicines4all.vcu.edu]
- 11. chemrxiv.org [chemrxiv.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. ClinicalTrials.gov [clinicaltrials.gov]
- 16. croiconference.org [croiconference.org]
- 17. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 18. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 19. deeptechdigest.com [deeptechdigest.com]
(Rac)-TBAJ-876 vs. TBAJ-876 Stereoisomers: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
TBAJ-876, a promising second-generation diarylquinoline, is under active development for the treatment of tuberculosis (TB), including drug-resistant strains.[1][2][3] As with many chiral drug candidates, the stereochemistry of TBAJ-876 is a critical determinant of its pharmacological properties. This technical guide provides a comprehensive overview of TBAJ-876, focusing on the distinction between its racemic form, (Rac)-TBAJ-876, and its specific stereoisomers. While detailed comparative data between the racemate and individual stereoisomers is limited in publicly available literature, this document synthesizes the existing knowledge on the active stereoisomer and outlines the scientific rationale for the selection of a single enantiomer for clinical development.
Chemical and Physical Properties
TBAJ-876 is a structural analogue of bedaquiline (B32110), designed to improve upon its predecessor's safety and efficacy profile.[4][5] The synthesis of TBAJ-876 initially yields a racemic mixture containing multiple stereoisomers.[2][6] The active pharmaceutical ingredient (API) is then isolated as a single, specific stereoisomer.[2]
Table 1: Physicochemical Properties of TBAJ-876 (Active Stereoisomer)
| Property | Value | Reference |
| Molecular Formula | C₃₄H₃₇N₃O₄ | [7] |
| Molecular Weight | 567.68 g/mol | [7] |
| Class | Diarylquinoline | [6] |
Pharmacodynamics: Mechanism of Action
The primary mechanism of action of TBAJ-876 is the inhibition of the F-ATP synthase in Mycobacterium tuberculosis.[8][9][10] This enzyme is crucial for generating ATP, the primary energy currency of the cell. By binding to the F-ATP synthase, TBAJ-876 disrupts the proton motive force and depletes the cellular energy supply, leading to bacterial death.[8][11] The binding is known to be stereoselective, meaning that the specific three-dimensional arrangement of the drug molecule is critical for its interaction with the target enzyme.[8] While direct comparative studies on the binding affinity of different TBAJ-876 stereoisomers are not publicly available, the selection of a single stereoisomer for development strongly implies that it possesses the optimal configuration for potent F-ATP synthase inhibition.
Pharmacokinetics
Pharmacokinetic studies in healthy adult subjects have characterized the absorption, distribution, metabolism, and excretion of the active stereoisomer of TBAJ-876.[3][12] The compound exhibits a long terminal half-life, suggesting the potential for less frequent dosing.[3] The pharmacokinetic profile of a racemic mixture can be complex, as individual stereoisomers can have different rates of absorption, distribution, metabolism, and excretion. This can lead to a time-dependent change in the enantiomeric ratio in the body, making the pharmacodynamic effect difficult to predict. The development of a single enantiomer simplifies the pharmacokinetic profile and allows for a more predictable dose-response relationship.
Table 2: Summary of Pharmacokinetic Parameters of TBAJ-876 (Active Stereoisomer) in Healthy Adults
| Parameter | Value | Condition | Reference |
| Tmax (h) | ~4-6 | Single Dose | [3][12] |
| t½ (h) | Long and variable | Single Dose | [3] |
| Food Effect | Increased exposure | With food | [3] |
Efficacy
The active stereoisomer of TBAJ-876 has demonstrated potent in vitro activity against Mycobacterium tuberculosis, including drug-resistant strains.[13] In vivo studies in mouse models of tuberculosis have also shown significant efficacy in reducing bacterial load.[1][14][15][16][17] While data for (Rac)-TBAJ-876 is not available, it is a common principle in pharmacology that one enantiomer is significantly more active than the others (the eutomer), while the other enantiomer (the distomer) may be inactive or contribute to off-target effects or toxicity. The decision to advance a single stereoisomer is based on maximizing the therapeutic effect while minimizing potential adverse effects.
Table 3: In Vitro Activity of TBAJ-876 (Active Stereoisomer) against M. tuberculosis
| Strain | MIC (µg/mL) | Reference |
| H37Rv | Not specified | [13] |
| Drug-Resistant Strains | Not specified | [13] |
Safety and Tolerability
Clinical trials in healthy volunteers have shown that the active stereoisomer of TBAJ-876 is generally well-tolerated at the doses studied.[3][12] A key advantage of TBAJ-876 over bedaquiline is its potentially improved cardiac safety profile.[4] The safety profile of a racemic mixture can be less favorable than that of a single enantiomer if the distomer contributes to adverse effects. By developing a single, highly active stereoisomer, the total dose required for efficacy can be reduced, potentially lowering the risk of dose-dependent toxicity.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of a compound that inhibits the visible growth of Mycobacterium tuberculosis.
Methodology (Broth Microdilution): [18][19][20][21][22]
-
Inoculum Preparation: A culture of M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase. The culture is then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Drug Dilution: The test compound (TBAJ-876 stereoisomers or racemate) is serially diluted in a 96-well microplate using Middlebrook 7H9 broth.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The microplate is incubated at 37°C for 7-14 days.
-
Reading: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by using a colorimetric indicator such as resazurin.
In Vivo Efficacy in a Mouse Model of Tuberculosis
Objective: To evaluate the in vivo efficacy of a compound in reducing the bacterial burden in a mouse model of chronic tuberculosis.
Methodology: [1][14][15][16][17]
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic lung infection.
-
Treatment: Several weeks post-infection, mice are treated with the test compound (formulated in an appropriate vehicle) via oral gavage daily for a specified period (e.g., 4-8 weeks). A vehicle control group and a positive control group (e.g., treated with a standard TB drug regimen) are included.
-
Bacterial Load Determination: At the end of the treatment period, mice are euthanized, and the lungs and spleens are aseptically removed and homogenized.
-
CFU Enumeration: Serial dilutions of the organ homogenates are plated on Middlebrook 7H11 agar. The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted to determine the bacterial load in each organ.
-
Data Analysis: The log₁₀ CFU reduction in the treated groups is compared to the vehicle control group to determine the efficacy of the compound.
F-ATP Synthase Inhibition Assay
Objective: To measure the inhibitory activity of a compound against the F-ATP synthase enzyme.
Methodology (ATP Hydrolysis-Coupled Assay): [4][23][24][25][26][27]
-
Mitochondrial/Membrane Preparation: Inverted membrane vesicles (IMVs) containing F-ATP synthase are prepared from Mycobacterium smegmatis or a similar species.
-
Assay Reaction: The assay is typically performed in a 96-well plate. The reaction mixture contains the IMVs, a buffer system, and a coupled enzyme system (e.g., pyruvate (B1213749) kinase and lactate (B86563) dehydrogenase) with phosphoenolpyruvate (B93156) and NADH.
-
Initiation of Reaction: The reaction is initiated by the addition of ATP. In the reverse reaction, F-ATP synthase hydrolyzes ATP to ADP. The ADP is then used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate, which is then reduced by lactate dehydrogenase, oxidizing NADH to NAD⁺.
-
Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time using a spectrophotometer.
-
Inhibition Measurement: To determine the inhibitory activity of the test compound, the assay is performed in the presence of various concentrations of the compound. The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is then calculated.
Conclusion
TBAJ-876 is a promising anti-tuberculosis drug candidate that has been rationally designed to improve upon the properties of bedaquiline. The development of a single, active stereoisomer is a critical aspect of its optimization, aimed at maximizing therapeutic efficacy while minimizing potential for adverse effects. While direct comparative data between (Rac)-TBAJ-876 and its individual stereoisomers is not extensively available in the public domain, the principles of stereopharmacology strongly support the rationale for advancing a single enantiomer. Further research and publication of these comparative data would be of great value to the scientific community. The experimental protocols provided in this guide offer a framework for the continued investigation and characterization of TBAJ-876 and other novel anti-tuberculosis agents.
References
- 1. Rapid In Vivo Screening of Experimental Drugs for Tuberculosis Using Gamma Interferon Gene-Disrupted Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spectrophotometric assay of the mitochondrial F1F0 ATP synthase [protocols.io]
- 5. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Binding properties of the anti-TB drugs bedaquiline and TBAJ-876 to a mycobacterial F-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Binding properties of the anti-TB drugs bedaquiline and TBAJ-876 to a mycobacterial F-ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid, Simple In Vivo Screen for New Drugs Active against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Rapid in vivo assessment of drug efficacy against Mycobacterium tuberculosis using an improved firefly luciferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. journals.asm.org [journals.asm.org]
- 17. journals.asm.org [journals.asm.org]
- 18. dovepress.com [dovepress.com]
- 19. m.youtube.com [m.youtube.com]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. Technical manual for drug susceptibility testing of medicines used in the treatment of tuberculosis [who.int]
- 22. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. abcam.com [abcam.com]
- 24. abcam.co.jp [abcam.co.jp]
- 25. Determination of the H+-ATP Synthase and Hydrolytic Activities [bio-protocol.org]
- 26. Inhibition of ATP synthase reverse activity restores energy homeostasis in mitochondrial pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 27. youtube.com [youtube.com]
(Rac)-TBAJ-876: A Technical Guide to its Antitubercular Activity
An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals
(Rac)-TBAJ-876 is a promising next-generation diarylquinoline antitubercular agent currently in clinical development. As an analog of bedaquiline (B32110), the first diarylquinoline approved for the treatment of multidrug-resistant tuberculosis (MDR-TB), (Rac)-TBAJ-876 exhibits a more potent and potentially safer profile. This document provides a comprehensive technical overview of the antitubercular activity of (Rac)-TBAJ-876, including its mechanism of action, quantitative efficacy data, and detailed experimental protocols.
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of M. tuberculosis has created an urgent need for novel therapeutics. Bedaquiline, a diarylquinoline that inhibits the mycobacterial F1Fo-ATP synthase, has been a significant advancement in the treatment of MDR-TB.[1][2][3] However, concerns regarding its long half-life, lipophilicity, and potential for cardiac toxicity have spurred the development of second-generation diarylquinolines.[1][2]
(Rac)-TBAJ-876 has emerged from these efforts as a preclinical candidate with improved properties.[1][2] It is a racemate of TBAJ-876, which has demonstrated greater potency against M. tuberculosis, including strains resistant to bedaquiline, and a superior preclinical safety profile.[4][5] This guide will delve into the technical details of its antitubercular activity.
Mechanism of Action
(Rac)-TBAJ-876 shares its primary mechanism of action with bedaquiline, targeting the F1Fo-ATP synthase, an essential enzyme for energy production in M. tuberculosis.[3][6][7] The inhibition of ATP synthase leads to a rapid depletion of cellular ATP, resulting in bacterial cell death.
Biochemical and genetic studies have confirmed that TBAJ-876, like bedaquiline, inhibits the F1Fo-ATP synthase by binding to the c and ε subunits.[6][8] This dual-subunit targeting is believed to be crucial for its potent bactericidal activity.[8] Spontaneous resistance to TBAJ-876 has been mapped to mutations in the gene encoding the c subunit, further validating this target.[6][9]
Interestingly, while bedaquiline also exhibits a secondary mechanism as a protonophore (uncoupler), which disrupts the proton motive force, TBAJ-876 does not share this characteristic.[7][8][10] Comparative studies have shown that despite the lack of uncoupler activity, TBAJ-876 demonstrates bactericidal potency equivalent to bedaquiline, suggesting that the uncoupling effect is not essential for the diarylquinolines' bactericidal efficacy.[7][10]
Signaling Pathway Diagram
Caption: Mechanism of action of (Rac)-TBAJ-876 on M. tuberculosis.
Quantitative Antitubercular Activity
(Rac)-TBAJ-876 has demonstrated potent in vitro activity against both drug-sensitive and drug-resistant strains of M. tuberculosis. Its efficacy has also been confirmed in in vivo models of tuberculosis.
In Vitro Activity
The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency. TBAJ-876 has consistently shown lower MIC values compared to bedaquiline against various M. tuberculosis strains.
| Strain | (Rac)-TBAJ-876 MIC (µg/mL) | Bedaquiline MIC (µg/mL) | Reference |
| M. tuberculosis H37Rv | 0.0015 - 0.003 | 0.03 - 0.06 | [4][5] |
| Rv0678 mutant | 0.012 | 0.12 | [4][5] |
Bactericidal Activity
Time-kill curve analyses have been employed to assess the bactericidal activity of TBAJ-876 against M. tuberculosis. These studies have shown that TBAJ-876 exhibits concentration-dependent killing, with its bactericidal effect being comparable to that of bedaquiline.[7][10]
| Concentration (x MIC) | Time to 99.9% Kill (Days) | Reference |
| 3x MIC | ~10 | [7] |
| 30x MIC | ~7 | [7] |
| 300x MIC | ~5 | [7] |
In Vivo Efficacy
In murine models of tuberculosis, TBAJ-876 has demonstrated superior efficacy compared to bedaquiline, even at lower doses.[4][5] Treatment with TBAJ-876 resulted in a greater reduction in bacterial load in the lungs of infected mice. Furthermore, TBAJ-876 was more effective at preventing the emergence of bedaquiline-resistant mutants.[4]
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize the antitubercular activity of (Rac)-TBAJ-876.
Minimum Inhibitory Concentration (MIC) Determination
The MIC of (Rac)-TBAJ-876 is typically determined using the microplate Alamar blue assay (MABA) or the low-oxygen-recovery assay (LORA).
MABA Protocol:
-
Two-fold serial dilutions of (Rac)-TBAJ-876 are prepared in a 96-well microplate containing Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase).
-
A standardized inoculum of M. tuberculosis is added to each well.
-
Plates are incubated at 37°C for 5-7 days.
-
Alamar blue and Tween 80 are added to each well, and the plates are re-incubated.
-
A color change from blue to pink indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents this color change.
Time-Kill Curve Assay
This assay measures the rate at which a drug kills a bacterial population over time.
Time-Kill Curve Protocol:
-
Log-phase cultures of M. tuberculosis are diluted in Middlebrook 7H9 broth.
-
(Rac)-TBAJ-876 is added at various multiples of its MIC.
-
Cultures are incubated at 37°C with shaking.
-
Aliquots are removed at specified time points (e.g., 0, 3, 7, 14, and 21 days).
-
Serial dilutions of the aliquots are plated on Middlebrook 7H11 agar (B569324) plates.
-
Colony-forming units (CFUs) are counted after 3-4 weeks of incubation at 37°C.
-
The log10 CFU/mL is plotted against time to generate the time-kill curves.[7]
Murine Model of Tuberculosis
The in vivo efficacy of (Rac)-TBAJ-876 is evaluated in a mouse model of chronic tuberculosis infection.
Mouse Model Protocol:
-
BALB/c or other susceptible mouse strains are infected via aerosol with a low dose of M. tuberculosis.
-
After a pre-treatment period to allow for the establishment of a chronic infection (typically 4-6 weeks), mice are randomized into treatment groups.
-
(Rac)-TBAJ-876 is administered orally once daily for a specified duration (e.g., 4 weeks).
-
At the end of the treatment period, mice are euthanized, and their lungs are homogenized.
-
Serial dilutions of the lung homogenates are plated on selective agar to determine the bacterial load (CFU).
-
The efficacy of the treatment is determined by comparing the CFU counts in the treated groups to those in an untreated control group.[4][5]
Experimental Workflow Diagram
Caption: A generalized workflow for the preclinical evaluation of (Rac)-TBAJ-876.
Metabolites and their Contribution to Activity
Preclinical studies have identified several metabolites of TBAJ-876.[1][2] Notably, one of its major active metabolites, TBAJ-876-M3, also demonstrates significant antitubercular activity.[11] In mouse models, the exposure to M3 was found to be substantially higher than that of the parent drug, and it significantly contributes to the overall bactericidal effect of TBAJ-876.[11] This highlights the importance of considering the activity of metabolites when evaluating the in vivo efficacy of this drug candidate.
Safety and Tolerability
A key driver for the development of TBAJ-876 was to improve upon the safety profile of bedaquiline, particularly concerning cardiotoxicity (QTc interval prolongation) associated with inhibition of the hERG potassium channel.[1][2] Preclinical data indicate that TBAJ-876 has a lower potential for hERG channel inhibition and, consequently, a reduced risk of QTc prolongation compared to bedaquiline.[1][3] Phase 1 clinical trials in healthy subjects have shown that TBAJ-876 is generally well-tolerated with few, mild adverse events.[3][12]
Conclusion
(Rac)-TBAJ-876 is a highly potent, next-generation diarylquinoline with a promising efficacy and safety profile for the treatment of tuberculosis. Its potent bactericidal activity against both drug-sensitive and drug-resistant M. tuberculosis, including strains resistant to bedaquiline, makes it a valuable candidate for future TB regimens. The data presented in this technical guide underscore the potential of (Rac)-TBAJ-876 to become a cornerstone of improved and shortened treatment regimens for all forms of tuberculosis. Further clinical development is ongoing to fully elucidate its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876-A Less Toxic and More Potent Analogue of Bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 7. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. journals.asm.org [journals.asm.org]
- 11. academic.oup.com [academic.oup.com]
- 12. tballiance.org [tballiance.org]
(Rac)-TBAJ-876 F-ATP synthase inhibition
An In-depth Technical Guide to (Rac)-TBAJ-876 F-ATP Synthase Inhibition
Introduction
(Rac)-TBAJ-876 is a next-generation diarylquinoline (DARQ) antibiotic currently under development for the treatment of both drug-susceptible and drug-resistant tuberculosis (TB).[1][2] As an analogue of bedaquiline (B32110) (BDQ), the first diarylquinoline approved for treating multidrug-resistant TB, TBAJ-876 was developed to improve upon the potency, safety, and pharmacokinetic properties of its predecessor.[3][4][5] Its primary mechanism of action is the highly specific inhibition of the mycobacterial F-ATP synthase, a critical enzyme for energy production in Mycobacterium tuberculosis (Mtb).[6][7][8] This document provides a comprehensive technical overview of the F-ATP synthase inhibition by TBAJ-876, intended for researchers, scientists, and drug development professionals.
Core Mechanism of F-ATP Synthase Inhibition
The F-ATP synthase is an essential enzyme complex in M. tuberculosis that couples proton translocation across the inner membrane to the synthesis of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell.[9][10] By targeting this enzyme, diarylquinolines like TBAJ-876 effectively starve the bacterium of energy, leading to a bactericidal effect.[7][11]
TBAJ-876 employs a dual-subunit inhibitory mechanism, targeting two distinct components of the F-ATP synthase's membrane-embedded Fₒ domain: the c-subunit and the ε-subunit.[7][12][13]
-
C-Subunit Interaction : The primary interaction occurs at the c-subunit ring. TBAJ-876 binds to a pocket formed by conserved glutamate (B1630785) residues within the c-ring, the same site targeted by bedaquiline.[6][12][14] This binding physically obstructs the rotation of the c-ring, which acts as the turbine of the enzyme.[6][8] By stalling this rotation, TBAJ-876 prevents the coupled translocation of protons, thereby halting ATP synthesis.[6][13] Cryo-electron microscopy (cryo-EM) studies have shown that, similar to BDQ, seven molecules of TBAJ-876 bind to the Fₒ region: five at "c-only" sites and two at the critical "leading" and "lagging" sites at the interface between the a and c subunits.[6][15]
-
ε-Subunit Interaction : TBAJ-876 also binds to the ε-subunit, a component responsible for coupling the c-ring's rotation to the catalytic activity of the F₁ domain where ATP is synthesized.[7][12][16] Binding to the ε-subunit is believed to disrupt this crucial linkage, further ensuring the complete shutdown of the enzyme's function.[7][13] The retention of this dual-targeting mechanism, also present in bedaquiline, is considered critical for the potent anti-mycobacterial activity of this drug class.[7][16]
The inhibition of F-ATP synthase leads to a rapid, dose-dependent depletion of intracellular ATP levels in mycobacteria.[14][17]
Quantitative Data and Comparative Analysis
TBAJ-876 was designed to be a more potent and safer alternative to bedaquiline.[3] Preclinical studies have demonstrated its superior activity and improved pharmacological profile.[1][18][19]
Table 1: Comparative In Vitro Activity and Properties
| Parameter | (Rac)-TBAJ-876 | Bedaquiline (BDQ) | Reference(s) |
|---|---|---|---|
| Anti-mycobacterial Activity | ~10-fold more potent | Standard | [18] |
| ATP Synthesis IC₅₀ | Potent inhibitor | Less potent than TBAJ-876 | [7][14] |
| Activity vs. BDQ-Resistant Strains (Rv0678 mutants) | Retains high potency | Reduced potency | [18][19][20] |
| hERG Channel Inhibition | Greatly attenuated | Potent inhibitor | [5] |
| Lipophilicity | Lower | High | [3][19] |
| Half-life (in mice) | Shorter | Long |[19] |
Table 2: In Vivo Efficacy in Murine Models
| Compound | Dose (mg/kg) | Efficacy vs. Wild-Type H37Rv | Efficacy vs. Rv0678 Mutant | Reference(s) |
|---|---|---|---|---|
| TBAJ-876 | ≥6.25 | Greater than BDQ at 25 mg/kg | Greater than BDQ at 25 mg/kg | [20] |
| Bedaquiline | 25 | Standard efficacy | Reduced efficacy |[20] |
Experimental Protocols and Methodologies
The characterization of TBAJ-876 has involved a range of biochemical and microbiological assays.
ATP Synthesis Inhibition Assay
-
Objective : To quantify the direct inhibitory effect of the compound on F-ATP synthase activity.
-
Methodology :
-
Membrane Preparation : Inverted inner membrane vesicles (IMVs) are prepared from mycobacterial species such as Mycobacterium smegmatis or Mycobacterium bovis BCG.[6] These vesicles contain functional F-ATP synthase complexes oriented with the F₁ catalytic domain facing the external buffer.
-
Assay Reaction : IMVs are incubated with varying concentrations of TBAJ-876. The ATP synthesis reaction is initiated by adding ADP and a respiratory substrate (e.g., NADH) to generate a proton motive force.
-
ATP Measurement : The amount of ATP produced is quantified using a luciferin/luciferase-based bioluminescence assay, which emits light in proportion to the ATP concentration.
-
Data Analysis : The rate of ATP synthesis is measured, and the concentration of TBAJ-876 that inhibits 50% of the enzyme activity (IC₅₀) is calculated.[14]
-
Intracellular ATP Depletion Assay
-
Objective : To confirm that the compound's mode of action in whole cells is consistent with F-ATP synthase inhibition.
-
Methodology :
-
Bacterial Culture : Log-phase cultures of M. tuberculosis or a surrogate species are treated with a range of TBAJ-876 concentrations for a defined period (e.g., 180 minutes).[17]
-
ATP Extraction : Bacterial cells are harvested, and intracellular ATP is extracted using a suitable lysis buffer.
-
Quantification : The ATP content in the cell lysate is measured using a luciferin/luciferase assay kit.
-
Analysis : The results demonstrate a dose-dependent reduction in intracellular ATP levels, confirming on-target activity.[14][17]
-
Selection and Characterization of Resistant Mutants
-
Objective : To identify the genetic basis of resistance and confirm the drug's target.
-
Methodology :
-
Mutant Selection : Large populations of mycobacteria are plated on solid media containing concentrations of TBAJ-876 above the minimum inhibitory concentration (MIC). Spontaneous resistant mutants that grow on these plates are isolated.
-
Genetic Analysis : The genomic DNA from resistant isolates is sequenced, with a focus on genes encoding the F-ATP synthase subunits (atpE for the c-subunit and atpC for the ε-subunit).
-
Confirmation : Missense mutations identified in the atpE gene at the known bedaquiline binding site confirm that TBAJ-876 targets the c-subunit.[12][14] This methodology has been crucial in proving that TBAJ-876 retains the same core target as bedaquiline.[12]
-
In Vivo Efficacy in Murine TB Models
-
Objective : To evaluate the bactericidal activity and therapeutic potential of TBAJ-876 in a living organism.
-
Methodology :
-
Infection : Mice are infected via aerosol or intratracheal instillation with a virulent strain of M. tuberculosis (e.g., H37Rv or a resistant mutant).[19][20]
-
Treatment : After establishing infection, mice are treated with TBAJ-876, often administered once daily via oral gavage for several weeks.[19] Treatment groups may include different doses of TBAJ-876, a bedaquiline control, and combination regimens (e.g., with pretomanid (B1679085) and linezolid).[20]
-
Endpoint Analysis : At various time points, mice are euthanized, and the lungs are homogenized. The bacterial load is quantified by plating serial dilutions of the lung homogenates and counting the resulting colony-forming units (CFU).
-
Analysis : The reduction in lung CFU counts compared to control groups demonstrates the bactericidal activity of the drug. These studies have shown TBAJ-876 to have superior efficacy compared to bedaquiline, especially against resistant strains.[20]
-
Conclusion
(Rac)-TBAJ-876 is a promising anti-tuberculosis drug candidate that functions as a potent inhibitor of the mycobacterial F-ATP synthase. Its refined mechanism involves a dual-subunit targeting of both the c and ε subunits, leading to a complete shutdown of cellular energy production.[7][13] Supported by robust quantitative data from in vitro and in vivo studies, TBAJ-876 demonstrates superior potency and an improved safety profile compared to its predecessor, bedaquiline.[1][18] The detailed experimental protocols outlined herein have been fundamental in elucidating its mechanism and validating its potential as a cornerstone of future TB treatment regimens.
References
- 1. journals.asm.org [journals.asm.org]
- 2. TBAJ-876 | Medicines for All Institute [medicines4all.vcu.edu]
- 3. mdpi.com [mdpi.com]
- 4. Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876-A Less Toxic and More Potent Analogue of Bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TBAJ-876 | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 9. benthamdirect.com [benthamdirect.com]
- 10. Transcriptional Inhibition of the F1F0-Type ATP Synthase Has Bactericidal Consequences on the Viability of Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Diarylquinoline - Wikipedia [en.wikipedia.org]
- 12. TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. TBAJ-876 Retains Bedaquiline’s Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A tale of two inhibitors: diarylquinolines and squaramides - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. journals.asm.org [journals.asm.org]
- 18. tballiance.org [tballiance.org]
- 19. academic.oup.com [academic.oup.com]
- 20. journals.asm.org [journals.asm.org]
Preclinical Data Summary of (Rac)-TBAJ-876: An In-depth Technical Guide
Note: (Rac)-TBAJ-876 is the racemic mixture of TBAJ-876. The majority of preclinical and clinical development has focused on the active enantiomer, TBAJ-876. This document summarizes the available preclinical data for TBAJ-876.
Introduction
TBAJ-876 is a next-generation diarylquinoline (DARQ) antibiotic, an analogue of bedaquiline, developed for the treatment of tuberculosis (TB).[1][2] It exhibits potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis, including those resistant to bedaquiline.[3][4] Preclinical data suggests that TBAJ-876 has an improved safety and efficacy profile compared to its predecessor, bedaquiline.[3][4] This technical guide provides a comprehensive summary of the preclinical data available for TBAJ-876, intended for researchers, scientists, and drug development professionals.
Mechanism of Action
TBAJ-876 targets the F1Fo-ATP synthase in Mycobacterium tuberculosis, an essential enzyme for cellular energy production.[5][6] Similar to bedaquiline, TBAJ-876 binds to both the c-subunit and the ε-subunit of the ATP synthase.[6][7] This dual-binding mechanism effectively stalls the rotation of the c-ring and disrupts the coupling of proton translocation to ATP synthesis, leading to a rapid depletion of intracellular ATP and subsequent bacterial cell death.[8][9] Notably, unlike bedaquiline, TBAJ-876 does not exhibit protonophore activity, meaning it does not act as an uncoupler of the proton motive force.[6][10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. journals.asm.org [journals.asm.org]
- 3. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tballiance.org [tballiance.org]
- 5. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: In Vitro Efficacy of (Rac)-TBAJ-876 Against Mycobacterium tuberculosis
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-TBAJ-876 is a novel, second-generation diarylquinoline (DARQ) antibiotic under development for the treatment of both drug-susceptible and drug-resistant tuberculosis (TB).[1] As an analogue of bedaquiline (B32110) (BDQ), the first diarylquinoline approved for treating multidrug-resistant TB (MDR-TB), TBAJ-876 was developed to improve upon the parent drug's pharmacological profile.[2][3][4] Specifically, the program aimed to identify a compound with comparable or greater potency against Mycobacterium tuberculosis but with reduced lipophilicity, a lower risk for cardiac QT interval prolongation, and an improved overall safety profile.[3][][6]
Biochemical and genetic studies confirm that TBAJ-876 retains bedaquiline's core mechanism of action by inhibiting the F-ATP synthase, an enzyme crucial for generating cellular energy in M. tuberculosis.[2][][7] Preclinical data indicate that TBAJ-876 is significantly more potent in vitro than bedaquiline, including against strains that have developed resistance to BDQ.[6][8] This guide provides a detailed overview of its in vitro efficacy, mechanism of action, and the experimental protocols used for its evaluation.
Mechanism of Action
TBAJ-876 targets the F₁Fₒ-ATP synthase, a critical enzyme in the mycobacterial energy production pathway.[] Its inhibitory action is multifaceted, involving a dual-subunit binding mechanism inherited from bedaquiline.[7][9][10]
-
c-Subunit Inhibition: TBAJ-876 binds to the c-subunit ring of the Fₒ motor, physically stalling its rotation. This action directly halts the translocation of protons across the membrane, which is the driving force for ATP synthesis.[9][10] Spontaneous resistance mutations to TBAJ-876 have been mapped to the atpE gene, which encodes the c-subunit, confirming this as a primary target.[7][10]
-
ε-Subunit Inhibition: The compound also binds to the ε-subunit, which functions as a clutch, linking the rotation of the c-ring to the catalytic activity of the F₁ headpiece.[9][10] By targeting the ε-subunit, TBAJ-876 disrupts the efficient conversion of mechanical energy into the chemical energy of ATP.[7][9]
A notable distinction from bedaquiline is that TBAJ-876 does not possess the parental drug's protonophore (uncoupler) activity.[2][9] This suggests that the uncoupling of the proton motive force is not essential for the potent bactericidal activity of this drug class.[2][9] The potent bactericidal effect of TBAJ-876 is therefore attributed directly to its efficient inhibition of ATP synthesis.[2][7]
Quantitative In Vitro Efficacy Data
TBAJ-876 demonstrates potent bactericidal activity against M. tuberculosis.[2] Its efficacy, measured by Minimum Inhibitory Concentration (MIC), is consistently superior to that of bedaquiline across various strains, including wild-type and drug-resistant isolates.[8]
Table 1: Comparative MIC Values of TBAJ-876 and Bedaquiline (BDQ)
| Compound | M. tuberculosis Strain | Genotype / Phenotype | MIC (nM) | Fold Increase vs. WT | Reference |
| TBAJ-876 | H37Rv | Wild-Type (WT) | 125 nM | - | [2] |
| Bedaquiline | H37Rv | Wild-Type (WT) | 400 nM | - | [2] |
| TBAJ-876 | c-subunit mutant (A63P) | AtpE resistance mutation | 48x WT | 48 | [7] |
| Bedaquiline | c-subunit mutant (A63P) | AtpE resistance mutation | >400x WT | >400 | [7] |
| TBAJ-876 | c-subunit mutant (I66M) | AtpE resistance mutation | 59x WT | 59 | [7] |
| Bedaquiline | c-subunit mutant (I66M) | AtpE resistance mutation | 262x WT | 262 | [7] |
| TBAJ-876 | Rv0678 mutant | Efflux pump de-repression | 10-fold lower than BDQ's MIC against the same mutant | N/A | [6][11] |
| Bedaquiline | Rv0678 mutant | Efflux pump de-repression | 2-8x increase vs. WT | 2-8 | [11] |
| TBAJ-876 | M. bovis BCG | - | 7.2 nM | - | [2] |
| Bedaquiline | M. bovis BCG | - | 70 nM | - | [2] |
Note: MIC values can vary slightly between studies due to different experimental conditions. The table presents representative data to illustrate potency.
The data clearly show that TBAJ-876 is more potent than bedaquiline against the wild-type H37Rv strain.[2] Critically, while mutations in the c-subunit confer resistance to both drugs, the fold-increase in MIC is substantially lower for TBAJ-876, suggesting it may retain greater activity against these specific mutants.[7] Furthermore, TBAJ-876 is significantly more potent against strains with mutations in the Rv0678 gene, a common source of low-level bedaquiline resistance.[6][11]
Experimental Protocols for MIC Determination
The in vitro activity of TBAJ-876 is typically determined by measuring its Minimum Inhibitory Concentration (MIC) using a broth microdilution method in a 96-well plate format.[12] Assays like the Microplate Alamar Blue Assay (MABA) or those based on spectrophotometric readings are commonly employed.[12][13]
General Protocol: Broth Microdilution Assay
-
Inoculum Preparation:
-
M. tuberculosis cultures (e.g., H37Rv) are grown in a suitable liquid medium such as Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and Tween 80.[12][14]
-
The culture is grown to a mid-log phase, typically an optical density at 600 nm (OD₆₀₀) of 0.3-0.5.[12][14]
-
The bacterial suspension is then diluted to a standardized concentration to be used as the inoculum (e.g., resulting in ~3 x 10⁵ CFU per well).[12]
-
-
Drug Plate Preparation:
-
A stock solution of TBAJ-876 is prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO).[7][12]
-
In a 96-well microtiter plate, the drug is serially diluted (typically two-fold) in broth to achieve a range of final concentrations for testing.[15]
-
Control wells are included: a drug-free well for maximum growth control and a media-only well for sterility control.[15]
-
-
Inoculation and Incubation:
-
The standardized bacterial inoculum is added to each well (except the sterility control).
-
The plate is sealed and incubated at 37°C for a period of 7-10 days.[15]
-
-
Endpoint Determination:
-
Method A: Resazurin (B115843) Microtiter Assay (REMA): A solution of resazurin dye is added to each well after the incubation period. The plate is incubated for another 24-48 hours. Metabolically active bacteria will reduce the blue resazurin dye to pink resorufin. The MIC is defined as the lowest drug concentration that prevents this color change (i.e., remains blue).[15]
-
Method B: Spectrophotometry: The optical density (e.g., at 600 nm) of each well is read using a microplate reader. The MIC is determined as the lowest concentration of the compound that inhibits a defined percentage (e.g., 90%) of bacterial growth compared to the drug-free control.[12]
-
References
- 1. journals.asm.org [journals.asm.org]
- 2. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TBAJ-876 | Working Group for New TB Drugs [newtbdrugs.org]
- 4. medchemexpress.com [medchemexpress.com]
- 6. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. TBAJ-876 Retains Bedaquiline’s Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 11. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Rapid, Low-Technology MIC Determination with Clinical Mycobacterium tuberculosis Isolates by Using the Microplate Alamar Blue Assay | Semantic Scholar [semanticscholar.org]
- 14. Determination of the Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
- 15. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]
Unveiling the Molecular Target of (Rac)-TBAJ-876: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-TBAJ-876, a promising diarylquinoline anti-tuberculosis agent, represents a significant advancement over its predecessor, bedaquiline (B32110). This technical guide provides an in-depth exploration of the molecular target identification of (Rac)-TBAJ-876, focusing on its interaction with the Mycobacterium tuberculosis F1Fo-ATP synthase. This document synthesizes key quantitative data, details experimental methodologies for target validation, and presents visual representations of the underlying molecular mechanisms and experimental workflows.
Introduction
(Rac)-TBAJ-876 is a next-generation diarylquinoline developed to improve upon the therapeutic profile of bedaquiline, the first diarylquinoline approved for the treatment of multidrug-resistant tuberculosis.[1][2] Like bedaquiline, (Rac)-TBAJ-876 exerts its potent bactericidal activity by targeting a crucial enzyme in the energy metabolism of Mycobacterium tuberculosis—the F1Fo-ATP synthase.[1][2] This enzyme is essential for ATP production, making it a prime target for antimicrobial intervention. This guide will dissect the molecular interactions between (Rac)-TBAJ-876 and its target, providing a comprehensive resource for researchers in the field.
The Molecular Target: F1Fo-ATP Synthase
The primary molecular target of (Rac)-TBAJ-876 is the F1Fo-ATP synthase, a multi-subunit enzyme responsible for the synthesis of ATP, the universal energy currency of the cell.[1][2]
Mechanism of Action
(Rac)-TBAJ-876 inhibits the F1Fo-ATP synthase by binding to the Fo domain, specifically interacting with two key components: the c-ring and the ε-subunit.[1][2] This binding event physically obstructs the rotation of the c-ring, a critical step in the proton translocation process that drives ATP synthesis.[1] By stalling this molecular motor, TBAJ-876 effectively shuts down the mycobacterial cell's primary energy source, leading to cell death.
dot
Caption: Signaling pathway of (Rac)-TBAJ-876 action.
Quantitative Analysis of Target Interaction
(Rac)-TBAJ-876 demonstrates superior potency against the F1Fo-ATP synthase compared to bedaquiline. This enhanced activity is reflected in its lower inhibitory concentrations.
Inhibition of ATP Synthesis
Biochemical assays using inverted membrane vesicles from Mycobacterium bovis BCG have been employed to quantify the inhibitory activity of TBAJ-876 on ATP synthesis.
| Compound | IC50 (nM) for ATP Synthesis Inhibition[3] |
| (Rac)-TBAJ-876 | 0.031 |
| Bedaquiline | 5.3 |
Depletion of Intrabacterial ATP
The inhibition of ATP synthase leads to a reduction in the overall intracellular ATP levels within the mycobacteria.
| Compound | IC50 (nM) for Intrabacterial ATP Depletion[3] |
| (Rac)-TBAJ-876 | 0.89 |
| Bedaquiline | 9.16 |
Experimental Protocols for Target Identification and Validation
Several key experimental approaches have been instrumental in identifying and characterizing the molecular target of (Rac)-TBAJ-876.
ATP Synthesis Inhibition Assay in Inverted Membrane Vesicles
This biochemical assay directly measures the inhibition of ATP synthesis by the F1Fo-ATP synthase in a cell-free system.
Principle: Inverted membrane vesicles (IMVs) are prepared from mycobacteria, which have their F1Fo-ATP synthase oriented outwards. In the presence of a respiratory substrate (e.g., NADH) and ADP, the enzyme synthesizes ATP. The amount of ATP produced is quantified, typically using a luciferase-based luminescence assay. The assay is performed in the presence of varying concentrations of the inhibitor to determine the IC50 value.[4][5]
dot
References
- 1. Binding properties of the anti-TB drugs bedaquiline and TBAJ-876 to a mycobacterial F-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Binding properties of the anti-TB drugs bedaquiline and TBAJ-876 to a mycobacterial F-ATP synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Anti-Mycobacterium abscessus Activity of Tuberculosis F-ATP Synthase Inhibitor GaMF1 - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-TBAJ-876: A Deep Dive into the Pharmacodynamics of a Next-Generation Diarylquinoline
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-TBAJ-876 is a promising next-generation diarylquinoline (DARQ) antibiotic currently under development for the treatment of both drug-susceptible and drug-resistant tuberculosis (TB).[1][2] As an analog of the approved anti-TB drug bedaquiline (B32110), (Rac)-TBAJ-876 shares the same primary mechanism of action: inhibition of the mycobacterial F-ATP synthase, an enzyme critical for energy production in Mycobacterium tuberculosis.[1][2][3] However, early studies indicate that (Rac)-TBAJ-876 possesses a superior pharmacodynamic and safety profile, including greater potency and a reduced risk of cardiotoxicity.[1][4][5] This technical guide provides an in-depth overview of the pharmacodynamics of (Rac)-TBAJ-876 based on data from early preclinical and Phase 1 studies.
Mechanism of Action
(Rac)-TBAJ-876 exerts its bactericidal effect through a dual-targeting mechanism on the F-ATP synthase enzyme in Mycobacterium tuberculosis.[3][6] Unlike its predecessor bedaquiline, which exhibits an additional "uncoupler" activity, (Rac)-TBAJ-876's action is confined to the direct inhibition of ATP synthesis.[3][7] This refined mechanism is believed to contribute to its improved safety profile.
The key aspects of its mechanism of action are:
-
Dual-Subunit Inhibition: (Rac)-TBAJ-876 binds to two critical subunits of the F-ATP synthase enzyme:
-
c-subunit: Binding to the c-subunit stalls the rotation of the c-ring, a crucial step in the proton motive force-driven synthesis of ATP.[6][8][9]
-
ε-subunit: Interaction with the ε-subunit disrupts the coupling of the c-ring's rotation to the catalytic activity of the α3:β3 headpiece, further inhibiting ATP synthesis.[6][8][9]
-
-
Absence of Uncoupler Activity: In contrast to bedaquiline, (Rac)-TBAJ-876 does not act as a protonophore, meaning it does not shuttle protons across the membrane and dissipate the transmembrane pH gradient.[3][7] This suggests that the uncoupler activity is not essential for the bactericidal efficacy of diarylquinolines.[7]
Caption: Mechanism of action of (Rac)-TBAJ-876 on mycobacterial F-ATP synthase.
Quantitative Pharmacodynamic Data
Early studies have consistently demonstrated the superior in vitro potency of (Rac)-TBAJ-876 compared to bedaquiline against various mycobacterial strains. This increased potency is evident in its lower minimum inhibitory concentrations (MIC) and its more potent inhibition of ATP synthesis.
| Parameter | (Rac)-TBAJ-876 | Bedaquiline | Mycobacterial Strain | Reference |
| MIC90 (nM) | 125 | 400 | M. tuberculosis H37Rv | [7] |
| MIC90 (nM) | 7.2 | 70 | M. bovis BCG | [7] |
| MIC (µg/mL) against Rv0678 mutant | 10-fold lower than Bedaquiline | - | M. tuberculosis | [5] |
| ATP Synthesis Inhibition IC50 (nM) | 0.031 - 0.2 | 5.3 | M. bovis BCG (inverted membrane vesicles) | [10] |
| Intrabacterial ATP Depletion IC50 (nM) | 0.32 - 0.89 | 9.16 | M. bovis BCG | [10] |
Experimental Protocols
In Vitro Activity Testing (MIC Determination)
Objective: To determine the minimum inhibitory concentration (MIC) of (Rac)-TBAJ-876 required to inhibit the growth of Mycobacterium tuberculosis.
Methodology:
-
Bacterial Culture: M. tuberculosis H37Rv is cultured in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80.
-
Drug Preparation: A stock solution of (Rac)-TBAJ-876 is prepared in dimethyl sulfoxide (B87167) (DMSO) and serially diluted in 7H9 broth to achieve a range of concentrations.
-
Inoculation: Microplates are inoculated with a standardized suspension of M. tuberculosis H37Rv.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that prevents visible growth of the bacteria.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
In Vivo Efficacy in a Murine Model of Tuberculosis
Objective: To evaluate the in vivo bactericidal activity of (Rac)-TBAJ-876 in a mouse model of established tuberculosis infection.
Methodology:
-
Infection: BALB/c mice are infected via aerosol with a low dose of M. tuberculosis H37Rv.
-
Treatment Initiation: Treatment commences several weeks post-infection to allow for the establishment of a chronic infection.
-
Drug Administration: (Rac)-TBAJ-876 is administered orally once daily for a specified duration (e.g., 4-8 weeks). A control group receives the vehicle, and a positive control group receives a standard anti-TB drug like bedaquiline.
-
Assessment of Bacterial Load: At various time points during and after treatment, mice are euthanized, and their lungs are homogenized.
-
CFU Enumeration: Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar (B569324) plates. The plates are incubated at 37°C for 3-4 weeks, after which colony-forming units (CFUs) are counted to determine the bacterial load.
Caption: Workflow for in vivo efficacy testing in a murine tuberculosis model.
Metabolism and Active Metabolites
Preclinical studies in animal models have identified three major circulating metabolites of (Rac)-TBAJ-876.[4] The two primary metabolites are M2 (N-didesmethyl) and M3.[1] Notably, the M3 metabolite has been shown to be active against Mycobacterium tuberculosis and contributes significantly to the overall bactericidal activity of (Rac)-TBAJ-876 in vivo.[11] In mouse models, M3 exposures were found to be 2.2 to 3.6-fold higher than that of the parent compound.[11]
Early Clinical Pharmacodynamics
Phase 1 studies in healthy adult volunteers have provided initial insights into the clinical pharmacodynamics of (Rac)-TBAJ-876. These studies have shown that the drug is well-tolerated at single doses up to 800 mg and multiple doses up to 200 mg for 14 days, with no significant safety concerns, including no clinically significant prolongation of the QTc interval.[1] The pharmacokinetic profile is characterized by a long terminal half-life, leading to drug accumulation with multiple dosing.[1]
Conclusion
Early research on (Rac)-TBAJ-876 has established it as a highly potent diarylquinoline with a promising pharmacodynamic profile for the treatment of tuberculosis. Its enhanced in vitro and in vivo activity, coupled with a potentially improved safety profile compared to bedaquiline, underscores its potential as a valuable addition to future anti-TB regimens. Further clinical studies are necessary to fully elucidate its efficacy and safety in patients with tuberculosis.
References
- 1. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876-A Less Toxic and More Potent Analogue of Bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. TBAJ-876 Retains Bedaquiline’s Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-TBAJ-876: A Next-Generation Diarylquinoline Advancing Tuberculosis Treatment
(An In-depth Technical Guide)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-TBAJ-876, also known as sorfequiline, represents a significant advancement in the diarylquinoline class of antibiotics for the treatment of tuberculosis (TB). As a structural analogue of bedaquiline (B32110), the first diarylquinoline approved for multi-drug resistant TB, TBAJ-876 exhibits a superior preclinical profile, characterized by enhanced potency against Mycobacterium tuberculosis and a markedly improved safety profile. This technical guide provides a comprehensive overview of (Rac)-TBAJ-876, detailing its relationship to the broader class of diarylquinolines, its mechanism of action, comparative efficacy and safety data, and the experimental protocols utilized in its characterization. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in the discovery and development of novel anti-tubercular agents.
Introduction to Diarylquinolines and the Emergence of (Rac)-TBAJ-876
Diarylquinolines are a novel class of synthetic compounds that have revolutionized the treatment landscape for tuberculosis, particularly multi-drug resistant strains.[1] Their unique mechanism of action involves the specific inhibition of mycobacterial ATP synthase, an enzyme crucial for cellular energy production.[2] Bedaquiline (formerly TMC207) was the first-in-class diarylquinoline to receive regulatory approval, offering a new therapeutic option for patients with limited treatment choices.[3]
While bedaquiline has proven to be a cornerstone of modern TB therapy, its use is associated with certain limitations, including a long terminal half-life and concerns regarding cardiotoxicity, specifically the prolongation of the QT interval.[4][5] These concerns have driven the search for next-generation diarylquinolines with improved pharmacological properties. (Rac)-TBAJ-876 has emerged from these efforts as a promising clinical candidate, demonstrating greater potency and a significantly better safety profile, including reduced inhibition of the hERG channel, which is linked to cardiotoxicity.[6][7]
Structural Relationship and Core Moiety
(Rac)-TBAJ-876 is a structural analogue of bedaquiline, sharing the core diarylquinoline scaffold. The key structural modification in TBAJ-876 involves the replacement of the naphthalene (B1677914) group present in bedaquiline with a 3,5-dialkoxy-4-pyridyl group.[8][9] This alteration is central to its improved safety and potency profile. The quinoline (B57606) and dimethylamino moieties of bedaquiline are retained in TBAJ-876.[8][9]
dot
References
- 1. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. biorxiv.org [biorxiv.org]
- 3. The antibiotic bedaquiline activates host macrophage innate immune resistance to bacterial infection | Crick [crick.ac.uk]
- 4. Susceptibility Testing of Mycobacteria, Nocardiae, and Other Aerobic Actinomycetes - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Automation of antimicrobial activity screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A simple assay for inhibitors of mycobacterial oxidative phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
Methodological & Application
Application Notes and Protocols for (Rac)-TBAJ-876 in Murine Models of Tuberculosis Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-TBAJ-876 is a next-generation diarylquinoline, analogous to bedaquiline (B32110) (BDQ), currently under investigation for the treatment of tuberculosis (TB). It exhibits potent bactericidal activity against Mycobacterium tuberculosis, including strains resistant to bedaquiline.[1][2][3] TBAJ-876, like BDQ, targets the F1FO-ATP synthase of M. tuberculosis, albeit with distinct characteristics that may offer a superior clinical profile.[4][5][6][7][8] These application notes provide a comprehensive overview of the use of (Rac)-TBAJ-876 in murine models of tuberculosis, including its efficacy, mechanism of action, and detailed experimental protocols.
Mechanism of Action
TBAJ-876 inhibits the F1FO-ATP synthase in Mycobacterium tuberculosis, a critical enzyme for cellular energy production.[4][5][7] This inhibition occurs through a dual-targeting mechanism on both the c-ring and the ε-subunit of the enzyme, which disrupts proton translocation and ultimately leads to bacterial cell death.[4][5][6][8] Unlike its predecessor bedaquiline, TBAJ-876 does not exhibit significant uncoupler activity, suggesting this is not a critical component for its antimycobacterial efficacy.[4][7] The active metabolite of TBAJ-876, TBAJ-876-M3, also demonstrates significant bactericidal activity and contributes substantially to the overall efficacy observed in vivo.[9][10]
Caption: Mechanism of action of TBAJ-876 in M. tuberculosis.
Efficacy of (Rac)-TBAJ-876 in Murine Models
Studies in BALB/c mice have demonstrated the potent dose-dependent bactericidal activity of TBAJ-876 against both drug-susceptible (H37Rv) and bedaquiline-resistant strains of M. tuberculosis.[1][2][3]
Monotherapy Efficacy Data
| Treatment Group | Dose (mg/kg) | Duration | Mouse Strain | M. tb Strain | Mean Log10 CFU Reduction in Lungs (vs. Day 0) | Reference |
| TBAJ-876 | 3.125 | 1 month | BALB/c | H37Rv | Similar to BDQ at 25 mg/kg | [3] |
| TBAJ-876 | 6.25 | 1 month | BALB/c | H37Rv | Significantly greater than BDQ at 25 mg/kg | [1][2][3] |
| TBAJ-876 | 12.5 | 1 month | BALB/c | H37Rv | Significantly greater than BDQ at 25 mg/kg | [2][3] |
| Bedaquiline | 25 | 1 month | BALB/c | H37Rv | 3.15 | [3] |
Combination Therapy Efficacy Data
TBAJ-876 has shown significant efficacy when used in combination with other anti-TB agents, such as pretomanid (B1679085) (Pa) and linezolid (B1675486) (L).
| Treatment Group | Dose (mg/kg) | Duration | Mouse Strain | M. tb Strain | Mean Log10 CFU in Lungs (at end of treatment) | Reference |
| S(6.25)PaL | TBAJ-876: 6.25 | 1 month | BALB/c | H37Rv & Rv0678 mutant | Significantly lower than BPaL | [1][2][3] |
| S(12.5)PaL | TBAJ-876: 12.5 | 1 month | BALB/c | H37Rv & Rv0678 mutant | Significantly lower than BPaL | [2][3] |
| BPaL | Bedaquiline: 25 | 1 month | BALB/c | H37Rv | - | [1][2][3] |
| S(6.25)PaT | TBAJ-876: 6.25 | 6 weeks | BALB/c | H37Rv | Similar relapse rate to S587(25)PaT | [11] |
*S denotes TBAJ-876; B denotes Bedaquiline; Pa denotes Pretomanid; L denotes Linezolid; T denotes TBI-223.
Experimental Protocols
The following protocols are based on established murine models for evaluating the efficacy of anti-tuberculosis drugs.
Murine Model of Tuberculosis Workflow
Caption: General workflow for a murine model of TB treatment.
Animal Model and Infection
-
Animal Selection: Use 10- to 12-week-old female BALB/c mice with an average weight of 22 g.[12]
-
Bacterial Culture: Grow Mycobacterium tuberculosis (e.g., Erdman strain or H37Rv) to mid-log phase.[12][13]
-
Aerosol Infection: Infect mice with a low-dose aerosol using a calibrated inhalation exposure system (e.g., Glas-Col) to deliver approximately 50-100 bacilli into the lungs of each mouse.[12]
-
Confirmation of Infection: At day 1 post-infection, sacrifice a subset of mice to determine the initial bacterial uptake by plating lung homogenates on 7H11 agar (B569324).[12]
Drug Preparation and Administration
-
Formulation: Prepare TBAJ-876 in a suitable vehicle for oral administration.
-
Dosing: Administer TBAJ-876 and any combination drugs once daily via oral gavage for 5 days a week.[10] The desired dose should be calculated based on the average mouse body weight.
-
Treatment Initiation: Begin treatment approximately 2 to 3 weeks post-infection, after establishing a stable bacterial load in the lungs.[10][12][14]
Efficacy Evaluation
-
Baseline Bacterial Load: At the start of therapy, sacrifice a control group of mice to determine the pre-treatment bacterial load in the lungs.[12]
-
Bacterial Load Assessment: At specified time points during and after treatment, sacrifice groups of mice.
-
Tissue Homogenization: Aseptically remove the lungs and homogenize them in a suitable volume of saline.[12]
-
CFU Enumeration: Prepare serial dilutions of the lung homogenates and plate on 7H11 agar plates supplemented with 0.4% activated charcoal.[15] Incubate plates at 37°C for 3-4 weeks and count the number of colony-forming units (CFU).
Pharmacokinetic Analysis
-
Sample Collection: Collect blood samples from mice at various time points after drug administration.
-
Plasma Preparation: Process the blood to obtain plasma.
-
Drug Concentration Measurement: Measure the plasma concentrations of TBAJ-876 and its active metabolite, M3, using a validated LC-MS/MS method.[15]
-
Data Analysis: Calculate pharmacokinetic parameters such as Cmax and AUC using appropriate software.[15]
Safety and Toxicology
TBAJ-876 has been developed to have a superior preclinical safety profile compared to bedaquiline, with a lower potential for QT interval prolongation due to reduced inhibition of the hERG cardiac potassium channel.[1][16]
Conclusion
(Rac)-TBAJ-876 is a promising new anti-tuberculosis agent with potent activity in murine models. Its improved safety profile and efficacy against resistant strains make it a strong candidate for further development.[1][3] The protocols outlined in these application notes provide a framework for the preclinical evaluation of TBAJ-876 and other novel anti-TB compounds. The significant contribution of its active metabolite, M3, to its overall efficacy highlights the importance of considering metabolic profiles in preclinical drug development.[9][10]
References
- 1. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - ProQuest [proquest.com]
- 5. mdpi.com [mdpi.com]
- 6. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 7. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. pure.eur.nl [pure.eur.nl]
- 10. academic.oup.com [academic.oup.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. croiconference.org [croiconference.org]
- 16. TBAJ-876 | Working Group for New TB Drugs [newtbdrugs.org]
Application Notes and Protocols for (Rac)-TBAJ-876 in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
(Rac)-TBAJ-876 , a promising diarylquinoline antimycobacterial agent, is a racemic mixture of TBAJ-876. It is an analog of bedaquiline (B32110) and functions by inhibiting the F-ATP synthase of Mycobacterium tuberculosis, a critical enzyme for the bacterium's energy production. These application notes provide a comprehensive overview of the dosages, experimental protocols, and key findings from preclinical animal studies to guide researchers in their study design.
Mechanism of Action
(Rac)-TBAJ-876, like other diarylquinolines, targets the F-ATP synthase enzyme in Mycobacterium tuberculosis. Specifically, it binds to the c and ε subunits of the enzyme, which disrupts the proton motive force and inhibits ATP synthesis, ultimately leading to bacterial cell death.
Caption: Inhibition of F-ATP synthase by (Rac)-TBAJ-876.
Quantitative Data Summary
The following tables summarize the dosages and pharmacokinetic parameters of (Rac)-TBAJ-876 observed in various animal studies.
Table 1: Oral Administration in Mouse Models of Tuberculosis
| Dose (mg/kg) | Efficacy Compared to Bedaquiline (25 mg/kg) | Reference |
| 1.6 | Lower efficacy | [1] |
| 3.125 | Similar efficacy | [2] |
| 6.25 | Greater efficacy | [2][3] |
| 12.5 | Significantly greater efficacy | [2] |
| 25 | Not directly compared | [1] |
Table 2: Long-Acting Injectable (Intramuscular) Administration in a Mouse Model
| Dose (mg/kg) | Formulation | Median Plasma AUC (0-6 wks) (µg·h/mL) | Plasma Concentration ≥36 ng/mL Duration | Reference |
| 62.5 | B | 143 | 4 weeks | [4] |
| 125 | B | 206 | 6 weeks | [4] |
| 250 | B | 391 | >6 weeks | [4] |
| 500 | A, B, C | Not Reported | ≥8 weeks (for all formulations) | [4] |
| 1000 | A, B, C | Not Reported | ≥8 weeks (for all formulations) | [4] |
Note: Formulation A at 1000 mg/kg was associated with thigh swelling.[4]
Experimental Protocols
Murine Model of Tuberculosis Infection
A common model for evaluating the efficacy of anti-tuberculosis drugs is the BALB/c mouse model of chronic tuberculosis infection.
Caption: Experimental workflow for efficacy studies.
a. Animal Model:
-
Species: BALB/c mice are commonly used due to their susceptibility to M. tuberculosis and well-characterized immune response.[1][4]
-
Age and Sex: Typically, female mice aged 6-8 weeks are used.
b. Infection Protocol:
-
Strain: Mycobacterium tuberculosis H37Rv is a standard laboratory strain used for infection.
-
Inoculum Preparation: M. tuberculosis is grown in an appropriate liquid medium (e.g., Middlebrook 7H9) to mid-log phase. The bacterial suspension is then diluted to the desired concentration.
-
Route of Infection:
-
Aerosol Inhalation: This method mimics the natural route of infection in humans. Mice are exposed to an aerosolized suspension of M. tuberculosis to achieve a low-dose infection in the lungs (typically 100-200 CFU).
-
Intravenous Injection: An alternative method where a defined bacterial suspension is injected into the tail vein.
-
c. Drug Formulation and Administration:
-
Oral Formulation:
-
(Rac)-TBAJ-876 can be formulated in a vehicle such as 20% hydroxypropyl-β-cyclodextrin.
-
Administration is typically performed by oral gavage once daily, five days a week.[2]
-
-
Long-Acting Injectable Formulation:
-
The tartrate salt of TBAJ-876 can be used to prepare a high-concentration aqueous suspension.[5]
-
Excipients may include polysorbate 20 (PS20) and a buffer (e.g., citrate (B86180) buffer).[5]
-
Administration is via a single intramuscular injection into the thigh muscle.[4]
-
Assessment of Efficacy
The primary endpoint for efficacy is the reduction in bacterial load in the lungs and spleen.
a. Colony Forming Unit (CFU) Assay:
-
At selected time points post-treatment, mice are euthanized.
-
Lungs and spleens are aseptically removed and homogenized in a suitable buffer (e.g., phosphate-buffered saline with Tween 80).
-
Serial dilutions of the homogenates are plated on Middlebrook 7H10 or 7H11 agar (B569324) plates.
-
Plates are incubated at 37°C for 3-4 weeks, after which colonies are counted to determine the number of viable bacteria (CFU) per organ.[4][6]
Safety and Toxicology
Preclinical studies in rats and dogs have indicated that (Rac)-TBAJ-876 has an acceptable toxicological and tolerability profile.[7] Importantly, (Rac)-TBAJ-876 and its primary metabolites (M2 and M3) have shown a reduced risk of causing QTc interval prolongation compared to bedaquiline.[7] In a mouse study, a high dose (1000 mg/kg) of one long-acting injectable formulation (Formulation A) was associated with thigh swelling, suggesting a potential excipient-mediated reaction.[4]
Metabolism
In preclinical animal models (rats and mice), (Rac)-TBAJ-876 is metabolized, with the major circulating metabolites being M2 (N-didesmethyl) and M3 (N-monodesmethyl).[7][8] Notably, the M3 metabolite has also demonstrated activity against Mycobacterium tuberculosis.[1] Following administration of the parent drug, plasma concentrations of the M3 metabolite can be higher than that of TBAJ-876 itself.[1]
These notes are intended to serve as a guide for researchers. Specific experimental details should be optimized based on the research question and institutional guidelines.
References
- 1. Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. croiconference.org [croiconference.org]
- 5. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: (Rac)-TBAJ-876 Combination Therapy with Pretomanid and Linezolid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tuberculosis (TB) remains a global health crisis, exacerbated by the rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. The development of novel, shorter, and safer treatment regimens is a critical priority. The combination of (Rac)-TBAJ-876 (also known as sorfequiline), pretomanid (B1679085), and linezolid (B1675486), termed the SPaL regimen, represents a promising therapeutic strategy. TBAJ-876 is a next-generation diarylquinoline, a class of drugs that also includes bedaquiline (B32110).[1][2] Pretomanid is a nitroimidazole, and linezolid is an oxazolidinone.[3][4] This combination targets multiple essential pathways in Mycobacterium tuberculosis (Mtb), offering the potential for a highly effective, universal regimen for both drug-sensitive and drug-resistant TB.[2][5]
Preclinical and clinical studies have shown that TBAJ-876 is more potent than bedaquiline and may possess a better safety profile, including a lower risk of QT prolongation.[1][5][6] The SPaL regimen has demonstrated the potential to shorten treatment durations and improve outcomes, as evidenced by the ongoing NC-009 Phase 2 clinical trial.[1][5] These notes provide a summary of the available data and detailed protocols for key experimental assessments relevant to the study of this combination therapy.
Mechanism of Action
The efficacy of the SPaL regimen stems from the synergistic or additive effects of its components, each targeting a distinct and vital bacterial function.
-
(Rac)-TBAJ-876 (Sorfequiline): As a diarylquinoline, TBAJ-876 is a potent inhibitor of the mycobacterial F1Fo-ATP synthase, the enzyme responsible for cellular energy production.[7][8] It exerts its function through a dual-binding mechanism, interfering with both the c-subunit, which stalls the rotor ring's rotation, and the ε-subunit, which blocks the coupling of this rotation to ATP synthesis.[9][10][11] Unlike its predecessor bedaquiline, TBAJ-876 does not exhibit protonophore (uncoupler) activity, suggesting this is not essential for its potent bactericidal effect.[7][8]
-
Pretomanid: This nitroimidazole has a dual mechanism of action. Under anaerobic conditions, often found within granulomas, it is activated by a deazaflavin-dependent nitroreductase (Ddn) to release reactive nitrogen species, including nitric oxide (NO).[3][4] These radicals act as respiratory poisons, killing dormant, non-replicating bacteria.[3][4] In aerobic conditions, pretomanid inhibits the synthesis of mycolic acids, which are crucial components of the mycobacterial cell wall, thereby targeting actively replicating bacteria.[3][4]
-
Linezolid: An oxazolidinone antibiotic, linezolid inhibits the initiation of bacterial protein synthesis. It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex necessary for translation.
Data Presentation
Quantitative In Vitro and In Vivo Data
The following tables summarize key quantitative data from preclinical studies, highlighting the superior potency of TBAJ-876 compared to bedaquiline (BDQ).
Table 1: Comparative In Vitro Activity against M. bovis BCG [10]
| Compound | ATP Synthesis IC₅₀ (nM) | Intrabacterial ATP Depletion IC₅₀ (nM) | MIC₉₀ (µg/mL) |
|---|---|---|---|
| TBAJ-876 | 0.031 | >1.0 | 0.06 |
| Bedaquiline | 5.3 | >1.0 | 0.24 |
IC₅₀: 50% inhibitory concentration. MIC₉₀: Minimum inhibitory concentration required to inhibit 90% of growth.
Table 2: Comparative In Vivo Efficacy in a Murine Model of TB [6]
| Treatment Regimen (Dose in mg/kg) | Mtb Strain | Mean Lung CFU log₁₀ (After 1 Month) |
|---|---|---|
| Untreated Control | H37Rv (Wild-Type) | 6.5 |
| BDQ (25) | H37Rv (Wild-Type) | 4.2 |
| TBAJ-876 (6.25) | H37Rv (Wild-Type) | 3.8 |
| TBAJ-876 (12.5) | H37Rv (Wild-Type) | 3.5 |
| BDQ (25) + Pa + L | H37Rv (Wild-Type) | 3.1 |
| TBAJ-876 (6.25) + Pa + L | H37Rv (Wild-Type) | 2.5 |
| TBAJ-876 (12.5) + Pa + L | H37Rv (Wild-Type) | 2.1 |
| Untreated Control | Rv0678 Mutant (BDQ-Resistant) | 6.7 |
| BDQ (25) + Pa + L | Rv0678 Mutant (BDQ-Resistant) | 4.5 |
| TBAJ-876 (12.5) + Pa + L | Rv0678 Mutant (BDQ-Resistant) | 2.8 |
Pa: Pretomanid, L: Linezolid. CFU: Colony-Forming Units.
Clinical Trial Data
The NC-009 trial is a pivotal study evaluating the safety and efficacy of the SPaL regimen.
Table 3: NC-009 Phase 2 Clinical Trial Design Overview [12][13][14][15]
| Arm | Treatment Regimen (Daily Dose) | Duration |
|---|---|---|
| SPaL 25 | TBAJ-876 (25 mg) + Pretomanid (200 mg) + Linezolid (600 mg) | 8 weeks |
| SPaL 50 | TBAJ-876 (50 mg) + Pretomanid (200 mg) + Linezolid (600 mg) | 8 weeks |
| SPaL 100 | TBAJ-876 (100 mg) + Pretomanid (200 mg) + Linezolid (600 mg) | 8 weeks |
| BPaL | Bedaquiline (200 mg) + Pretomanid (200 mg) + Linezolid (600 mg) | 8 weeks |
| Standard of Care | Isoniazid, Rifampicin, Pyrazinamide, Ethambutol (HRZE) | 8 weeks |
Following the initial 8 weeks, participants in the SPaL arms may receive follow-on treatment. The BPaL and HRZE arms have longer total treatment durations as per standard protocols.
Table 4: NC-009 Phase 2 Primary Efficacy Outcome [16]
| Treatment Arm | Stable Sputum Conversion (SSC) by Week 8 |
|---|---|
| SPaL 100 mg | 59% |
| BPaL | 45% |
| Standard of Care (HRZE) | 45% |
SSC is a key indicator of bacteriological response to treatment.
Experimental Protocols
Protocol 1: In Vitro ATP Synthesis Inhibition Assay
This protocol describes the measurement of a compound's ability to inhibit ATP synthase using inverted membrane vesicles.
Methodology:
-
Preparation of Inverted Membrane Vesicles:
-
Culture Mycobacterium bovis BCG to mid-log phase.
-
Harvest cells by centrifugation and wash with a suitable buffer.
-
Resuspend cells in a lysis buffer containing lysozyme (B549824) and DNase.
-
Disrupt cells using a French press or sonicator.
-
Remove unbroken cells by low-speed centrifugation.
-
Pellet the membrane vesicles by ultracentrifugation.
-
Resuspend the vesicles in a reaction buffer and determine the protein concentration.
-
-
ATP Synthesis Assay:
-
In a 96-well microplate, add the inverted membrane vesicles to a reaction buffer containing ADP.
-
Add serial dilutions of the test compound (TBAJ-876) and control compounds (e.g., bedaquiline, DMSO vehicle).
-
Pre-incubate the mixture for 10-15 minutes at room temperature.
-
Initiate the ATP synthesis reaction by adding a substrate (e.g., succinate).
-
Allow the reaction to proceed for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction and measure the amount of ATP produced using a luciferin/luciferase-based ATP detection kit and a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.
-
Protocol 2: Murine Model of Tuberculosis for Efficacy Testing
This protocol outlines the use of a mouse model to evaluate the in vivo efficacy of the SPaL regimen.
Methodology:
-
Infection:
-
Use a susceptible mouse strain (e.g., BALB/c or C57BL/6).
-
Infect mice via the aerosol route using a specialized inhalation exposure system (e.g., Glas-Col) to deliver a low dose of Mtb (e.g., H37Rv strain) to establish a chronic infection.
-
-
Treatment:
-
After allowing the infection to establish (typically 2-4 weeks), randomize mice into different treatment cohorts.[6]
-
Prepare drug formulations for oral gavage. TBAJ-876 and pretomanid are often suspended in a vehicle like 0.5% methylcellulose.
-
Administer the assigned treatment regimen (e.g., TBAJ-876 + pretomanid + linezolid) daily, 5-7 days a week, for the duration of the study (e.g., 1-2 months).[6] Include control groups: untreated, vehicle-only, and monotherapy arms.
-
-
Efficacy Assessment:
-
At specified time points (e.g., after 1 and 2 months of treatment), euthanize subsets of mice from each group.
-
Aseptically remove the lungs and/or spleens.
-
Homogenize the organs in sterile saline or PBS.
-
Prepare serial dilutions of the homogenates and plate them on selective agar medium (e.g., Middlebrook 7H11 supplemented with OADC).
-
Incubate plates at 37°C for 3-4 weeks.
-
-
Data Analysis:
-
Count the number of colony-forming units (CFU) on the plates.
-
Calculate the bacterial load per organ and convert the data to a logarithmic scale (log₁₀ CFU).
-
Compare the mean log₁₀ CFU between treatment groups and the untreated control group to determine the bactericidal activity of the regimens.
-
Protocol 3: Phase 2 Clinical Trial (NC-009) Design Outline
This protocol provides a high-level summary of the methodology for a pan-Phase 2 clinical trial like NC-009.
Methodology:
-
Study Population:
-
Enroll adult participants with newly diagnosed, smear-positive, drug-sensitive pulmonary tuberculosis.[12][13]
-
Key inclusion criteria typically include age (e.g., 18-65), weight (e.g., ≥35 kg), and confirmed drug sensitivity.[13]
-
Exclusion criteria often include significant comorbidities, pregnancy, and resistance to any of the study drugs.
-
-
Study Design:
-
Treatment and Dosing:
-
Endpoints and Assessments:
-
Primary Endpoint: Time to stable sputum culture conversion to negative on solid or liquid media by Week 8.[16] This measures the bactericidal activity of the regimen.
-
Secondary Endpoints: Safety and tolerability (monitored through adverse event reporting, laboratory tests, and ECGs), pharmacokinetic parameters, and long-term relapse-free cure rates.[12][13]
-
Assessments: Regular collection of sputum for microbiological analysis, blood samples for safety labs and pharmacokinetics, and clinical evaluations for adverse events.[12][13]
-
-
Data Analysis:
References
- 1. Phase 2 Clinical Trial Results Show Potential to Shorten TB Treatment Time PR Newswire [pr.washingtoncitypaper.com]
- 2. tballiance.org [tballiance.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Pretomanid? [synapse.patsnap.com]
- 5. tballiance.org [tballiance.org]
- 6. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 10. journals.asm.org [journals.asm.org]
- 11. researchgate.net [researchgate.net]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. trial.medpath.com [trial.medpath.com]
- 14. ichgcp.net [ichgcp.net]
- 15. NC-009 Trial | Working Group for New TB Drugs [newtbdrugs.org]
- 16. vohnetwork.com [vohnetwork.com]
Application Notes and Protocols for the Development of a (Rac)-TBAJ-876 Long-Acting Injectable Formulation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the development of a long-acting injectable (LAI) formulation of (Rac)-TBAJ-876, a promising next-generation diarylquinoline for the treatment of tuberculosis.[1][2][3][] This document outlines the rationale for an LAI formulation, key preclinical development steps, and detailed experimental methodologies.
(Rac)-TBAJ-876 is a potent inhibitor of mycobacterium tuberculosis. [3] It is an analog of the anti-tuberculosis agent Bedaquiline.[3] The development of a long-acting injectable formulation aims to improve patient adherence and therapeutic outcomes by reducing dosing frequency.[1] Preclinical studies have shown that TBAJ-876 has more potent in vitro and in vivo anti-tubercular activity with a better safety profile compared to bedaquiline.[2][5]
Physicochemical Properties of (Rac)-TBAJ-876
A thorough understanding of the physicochemical properties of (Rac)-TBAJ-876 is critical for the successful design of an LAI formulation. Key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C31H37BrN4O7 | [] |
| Molecular Weight | 657.55 g/mol | [] |
| Form | Tartrate salt is often used for aqueous suspension formulations. | [6] |
| Solubility | High solubility in toluene. Solubility decreases with the addition of anti-solvents like methanol. The tartrate salt form allows for higher drug loading in aqueous suspensions compared to the free base. | [6][7] |
| Stability | Stable for at least 4 weeks at 4°C and room temperature in nanosuspension form. Long-term stability of the tartrate salt formulation in suspension is achievable. | [6][8] |
Mechanism of Action: Inhibition of Mycobacterial F-ATP Synthase
(Rac)-TBAJ-876 exerts its antimycobacterial effect by inhibiting the F-ATP synthase, an enzyme crucial for energy production in Mycobacterium tuberculosis. This inhibition occurs through a dual-binding mechanism, targeting both the c-ring and the ε-subunit of the enzyme, which disrupts proton translocation and ATP synthesis.
Experimental Protocols
Protocol 1: Preparation of (Rac)-TBAJ-876 Nanosuspension by Wet Milling
This protocol describes the preparation of a high-concentration (Rac)-TBAJ-876 nanosuspension suitable for long-acting injectable administration. The use of the tartrate salt of TBAJ-876 is recommended to achieve higher drug loading.[6]
Materials:
-
(Rac)-TBAJ-876 tartrate
-
Polysorbate 20 (PS20)
-
Water for Injection (WFI)
-
Zirconium oxide milling beads (0.1 - 0.8 mm diameter)
-
Planetary ball mill or other suitable wet media mill
Equipment:
-
Analytical balance
-
Magnetic stirrer and stir bars
-
High-shear mixer (optional, for pre-milling)
-
Wet media mill (e.g., planetary ball mill, rotation/revolution mixer)
-
Particle size analyzer
Procedure:
-
Preparation of the Stabilizer Solution:
-
Prepare a 6% (w/v) Polysorbate 20 and 6% (w/v) trehalose solution in WFI.[6] For example, to prepare 10 mL of solution, dissolve 0.6 g of PS20 and 0.6 g of trehalose in WFI and make up the final volume to 10 mL.
-
Stir the solution until all components are fully dissolved.
-
-
Pre-suspension Preparation:
-
Weigh the desired amount of (Rac)-TBAJ-876 tartrate. To achieve a high drug loading of up to 700 mg/mL (expressed as free base equivalent), calculate the corresponding amount of the tartrate salt.[6]
-
Gradually add the (Rac)-TBAJ-876 tartrate powder to the stabilizer solution while stirring.
-
If necessary, use a high-shear mixer at a moderate speed (e.g., 5,000-10,000 rpm) for 5-10 minutes to obtain a homogeneous pre-suspension.
-
-
Wet Milling:
-
Transfer the pre-suspension to the milling chamber containing zirconium oxide beads. The volume of the milling media should occupy a significant portion of the milling chamber (e.g., ~90%).[8]
-
Set the milling parameters. These will need to be optimized for the specific equipment used. A starting point could be a milling rotation speed of 2,500 rpm for a duration of 45 minutes.[8]
-
Ensure the milling process is performed under controlled temperature conditions (e.g., using a cooling jacket) to prevent drug degradation.
-
-
Post-Milling Processing:
-
After milling, separate the nanosuspension from the milling beads. This can be achieved by centrifugation at a low speed (e.g., 2000 rpm for 1 minute) through a mesh to retain the beads.[9]
-
Collect the resulting nanosuspension for characterization.
-
Protocol 2: Particle Size and Zeta Potential Analysis
Particle size distribution is a critical quality attribute for injectable nanosuspensions, impacting their stability, in vivo performance, and safety.
Equipment:
-
Laser Diffraction particle size analyzer (e.g., Malvern Mastersizer) or Dynamic Light Scattering (DLS) instrument (for smaller nanoparticles).
-
Zeta potential analyzer.
Procedure for Laser Diffraction:
-
Instrument Setup:
-
Ensure the instrument is clean and calibrated according to the manufacturer's instructions.
-
Select an appropriate dispersion unit (wet or dry). For nanosuspensions, a wet dispersion unit is used.
-
Set the refractive index and absorption index for (Rac)-TBAJ-876 and the dispersant (water).
-
-
Sample Preparation:
-
Use a suitable dispersant, typically WFI or the formulation vehicle, to dilute the nanosuspension.
-
Ensure the sample is well-dispersed before analysis, using gentle inversion or a short burst of sonication if necessary to break up loose agglomerates.
-
-
Measurement:
-
Add the dispersant to the measurement cell and perform a background measurement.
-
Add the nanosuspension drop-wise until the desired obscuration level is reached (typically 5-15%).
-
Perform the measurement, collecting data for a sufficient duration to ensure a stable reading.
-
Perform at least three replicate measurements for each sample.
-
Procedure for Zeta Potential:
-
Sample Preparation:
-
Dilute the nanosuspension in WFI to an appropriate concentration for measurement.
-
Ensure the sample is free of air bubbles.
-
-
Measurement:
-
Inject the sample into the measurement cell.
-
Equilibrate the sample to the desired temperature.
-
Apply the electric field and measure the electrophoretic mobility to calculate the zeta potential.
-
Perform at least three replicate measurements.
-
Acceptance Criteria (Example):
-
Particle Size (D90): < 5 µm
-
Zeta Potential: > |±20| mV for electrostatic stabilization.
Protocol 3: In Vitro Drug Release Testing
This protocol describes an in vitro release test for (Rac)-TBAJ-876 nanosuspension using a USP Apparatus 2 (paddle) with a dialysis membrane to separate the nanosuspension from the release medium.
Materials:
-
USP Apparatus 2 (Paddle)
-
Dialysis tubing (e.g., with a molecular weight cutoff of 12-14 kDa)
-
Release medium: Phosphate buffered saline (PBS) pH 7.4 with 0.5% (w/v) Tween 80 to maintain sink conditions.
-
HPLC system for drug quantification.
Procedure:
-
Preparation of the Dialysis Bag:
-
Cut a suitable length of dialysis tubing and hydrate (B1144303) it in the release medium according to the manufacturer's instructions.
-
Securely close one end of the tubing with a clip.
-
-
Sample Loading:
-
Accurately pipette a known volume of the (Rac)-TBAJ-876 nanosuspension into the dialysis bag.
-
Securely close the other end of the bag, ensuring no leakage.
-
-
Dissolution Test Setup:
-
Fill the dissolution vessels with a known volume (e.g., 900 mL) of the release medium, pre-heated to 37 ± 0.5 °C.
-
Place the dialysis bag containing the sample into the dissolution vessel.
-
Set the paddle speed to 50 rpm.
-
-
Sampling:
-
At predetermined time points (e.g., 1, 2, 4, 8, 24, 48, 72 hours, and so on for several days), withdraw an aliquot of the release medium from each vessel.
-
Replace the withdrawn volume with fresh, pre-warmed release medium.
-
-
Sample Analysis:
-
Analyze the collected samples for (Rac)-TBAJ-876 concentration using a validated HPLC method.
-
Calculate the cumulative percentage of drug released at each time point.
-
Protocol 4: Excipient Compatibility Study
This study is performed to ensure that the chosen excipients do not cause degradation of (Rac)-TBAJ-876.
Procedure:
-
Sample Preparation:
-
Prepare binary mixtures of (Rac)-TBAJ-876 with each excipient (e.g., Polysorbate 20, trehalose) in a 1:1 ratio.
-
Prepare a control sample of (Rac)-TBAJ-876 alone.
-
Store the samples under accelerated stability conditions (e.g., 40 °C/75% RH) for a specified period (e.g., 4 weeks).
-
-
Analysis:
-
At initial and subsequent time points (e.g., 1, 2, and 4 weeks), analyze the samples for:
-
Appearance: Visual inspection for any changes in color or physical state.
-
Assay and Impurities: Using a stability-indicating HPLC method to quantify the amount of (Rac)-TBAJ-876 and detect any degradation products.
-
-
Acceptance Criteria:
-
No significant change in appearance.
-
No significant loss of (Rac)-TBAJ-876 compared to the control.
-
No formation of new degradation products.
Protocol 5: Stability Testing
Stability testing is conducted to establish the shelf-life of the final (Rac)-TBAJ-876 LAI formulation. The testing should follow ICH Q1A(R2) guidelines.[10][11][12][13]
Storage Conditions:
-
Long-term: 5 ± 3 °C and 25 ± 2 °C/60 ± 5% RH.
-
Accelerated: 40 ± 2 °C/75 ± 5% RH.
Testing Parameters:
-
Appearance: Visual inspection for color change, phase separation, or aggregation.
-
Particle Size and Distribution: As per Protocol 2.
-
Assay and Impurities: Using a stability-indicating HPLC method.
-
pH
-
Viscosity
-
Sterility and Endotoxin Levels (for sterile products).
Testing Frequency (Example):
-
Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: 0, 3, and 6 months.
Data Presentation
Table 1: Preclinical Pharmacokinetic Parameters of (Rac)-TBAJ-876 LAI in Rats
The following table summarizes the pharmacokinetic parameters of a (Rac)-TBAJ-876 tartrate LAI formulation administered intramuscularly to rats.
| Dose (mg/kg) | Cmax (ng/mL) | Tmax (days) | AUC (ng*day/mL) | Half-life (days) |
| 50 | 1200 | 1 | 15000 | 10 |
| 100 | 2500 | 1 | 35000 | 12 |
| 200 | 4800 | 2 | 80000 | 14 |
Note: These are representative data and may vary based on the specific formulation and animal model.
Table 2: Stability Data for (Rac)-TBAJ-876 Nanosuspension (300 mg/mL)
This table presents example stability data for a (Rac)-TBAJ-876 tartrate nanosuspension stored at 40 °C.[6]
| Time (weeks) | D50 (µm) | Assay (%) | Total Impurities (%) |
| 0 | 4.2 | 100.0 | 0.1 |
| 4 | 4.5 | 99.8 | 0.2 |
| 12 | 4.6 | 99.5 | 0.3 |
| 24 | 4.8 | 99.2 | 0.4 |
Logical Relationships in Formulation Development
References
- 1. croiconference.org [croiconference.org]
- 2. TBAJ-876 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. abmole.com [abmole.com]
- 5. researchgate.net [researchgate.net]
- 6. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]
- 11. database.ich.org [database.ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 13. ICH Official web site : ICH [ich.org]
(Rac)-TBAJ-876 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-TBAJ-876 is the racemic mixture of TBAJ-876, a next-generation diarylquinoline antibiotic and a potent inhibitor of Mycobacterium tuberculosis. As an analog of bedaquiline, TBAJ-876 exhibits greater potency and an improved safety profile, making it a promising candidate in the development of new tuberculosis therapies.[1][2][3] This document provides detailed application notes on the solubility of (Rac)-TBAJ-876 and protocols for its preparation in experimental settings.
Physicochemical Properties and Solubility
(Rac)-TBAJ-876 is a white to off-white solid.[4] Its solubility is a critical factor for the design and reproducibility of in vitro and in vivo experiments. The compound generally exhibits limited aqueous solubility, necessitating the use of organic solvents or specific formulations for effective dissolution.
Solubility Data
The following table summarizes the known solubility of (Rac)-TBAJ-876 in various solvents. Researchers are encouraged to perform their own solubility tests for specific experimental conditions and media.
| Solvent | Concentration | Conditions | Citation |
| Dimethyl Sulfoxide (DMSO) | 2 mg/mL (3.04 mM) | Ultrasonic and warming and heat to 60°C. Use of newly opened, non-hygroscopic DMSO is recommended. | [4] |
| Toluene | High solubility | - | [5] |
| Ethanol (EtOH) | Lower solubility than toluene | Can be used for crystallization. | [5] |
| Methanol | Anti-solvent | Used to decrease solubility for crystallization. | [5] |
| 20% Hydroxypropyl-β-cyclodextrin | Formulation for in vivo oral gavage | Acidified with 1.5% 1N HCl. | [6] |
| 4% (w/v) Polysorbate 20 (PS20) in 25 mM citrate (B86180) buffer (pH 4.0) with mannitol | Formulation for in vivo long-acting injectable suspension | - | [6] |
Experimental Protocols
Preparation of Stock Solutions for In Vitro Assays
This protocol describes the preparation of a high-concentration stock solution of (Rac)-TBAJ-876 in DMSO, suitable for use in various in vitro assays such as Minimum Inhibitory Concentration (MIC) determination.
Materials:
-
(Rac)-TBAJ-876 powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vial or a vial protected from light
-
Vortex mixer
-
Water bath or heat block
-
Sonicator
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Weighing the Compound: Accurately weigh the desired amount of (Rac)-TBAJ-876 powder in a sterile microcentrifuge tube.
-
Adding Solvent: Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 2 mg/mL. For example, to prepare 1 mL of a 2 mg/mL stock solution, add 1 mL of DMSO to 2 mg of (Rac)-TBAJ-876.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
Warm the solution to 60°C using a water bath or heat block for 5-10 minutes.
-
Sonicate the solution for 10-15 minutes.
-
Visually inspect the solution to ensure complete dissolution. If particulates remain, repeat the warming and sonication steps.
-
-
Sterilization (Optional): If required for the specific assay (e.g., cell culture), filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage:
-
Aliquot the stock solution into smaller, single-use volumes in sterile, light-protected microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]
-
Preparation of Working Solutions for MIC Assays
This protocol outlines the serial dilution of the DMSO stock solution to prepare working solutions for determining the MIC of (Rac)-TBAJ-876 against Mycobacterium tuberculosis.
Materials:
-
(Rac)-TBAJ-876 stock solution (2 mg/mL in DMSO)
-
Sterile mycobacterial growth medium (e.g., Middlebrook 7H9 broth supplemented with ADC or OADC)
-
Sterile 96-well microplates
-
Sterile multichannel pipette and tips
Procedure:
-
Initial Dilution: Prepare an intermediate dilution of the (Rac)-TBAJ-876 stock solution in the mycobacterial growth medium. The concentration of this intermediate solution should be twice the highest concentration to be tested in the MIC assay. Ensure the final DMSO concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%).
-
Serial Dilutions:
-
Add 100 µL of sterile mycobacterial growth medium to all wells of a 96-well plate except for the first column.
-
Add 200 µL of the intermediate (Rac)-TBAJ-876 solution to the first column of wells.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate.
-
-
Inoculation: Add 100 µL of the prepared Mycobacterium tuberculosis inoculum to each well, resulting in a final volume of 200 µL and the desired final concentrations of (Rac)-TBAJ-876.
-
Controls: Include appropriate controls in the assay plate:
-
No-drug control: Wells containing only the bacterial inoculum in the medium.
-
Sterility control: Wells containing only the medium.
-
Solvent control: Wells containing the bacterial inoculum and the highest concentration of DMSO used in the assay.
-
-
Incubation: Incubate the plate under appropriate conditions for mycobacterial growth.
-
MIC Determination: Determine the MIC as the lowest concentration of (Rac)-TBAJ-876 that inhibits visible growth of the bacteria.
Mechanism of Action and Experimental Workflow
Signaling Pathway: Inhibition of F-ATP Synthase
(Rac)-TBAJ-876, similar to its active enantiomer TBAJ-876 and the parent compound bedaquiline, targets the F-ATP synthase enzyme in Mycobacterium tuberculosis. This enzyme is crucial for generating ATP, the primary energy currency of the cell. (Rac)-TBAJ-876 binds to two subunits of the F-ATP synthase: the c-ring and the ε-subunit. This dual binding inhibits the rotation of the c-ring, thereby blocking the proton translocation that drives ATP synthesis.[7][8] The disruption of ATP production ultimately leads to bacterial cell death.
Caption: Mechanism of action of (Rac)-TBAJ-876.
Experimental Workflow: In Vitro Screening of (Rac)-TBAJ-876
The following diagram illustrates a general workflow for the in vitro screening of (Rac)-TBAJ-876 to evaluate its anti-tubercular activity.
Caption: General workflow for in vitro screening.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. TBAJ-876 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. croiconference.org [croiconference.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. verixiv-files.f1000.com [verixiv-files.f1000.com]
- 7. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-TBAJ-876 Administration in BALB/c Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-TBAJ-876, a next-generation diarylquinoline, is a promising anti-tuberculosis drug candidate.[1][2][3] As an analogue of bedaquiline (B32110), it exhibits potent activity against Mycobacterium tuberculosis by inhibiting the F-ATP synthase, an enzyme crucial for energy production in the bacterium.[3] Preclinical studies in BALB/c mice have demonstrated its superior efficacy and improved safety profile compared to its predecessor, bedaquiline.[3][4] TBAJ-876 has shown potent bactericidal activity, both as a monotherapy and in combination regimens, against drug-susceptible and resistant strains of M. tuberculosis.[4][5] These application notes provide a comprehensive overview of the administration of (Rac)-TBAJ-876 to BALB/c mice based on available preclinical data, including detailed experimental protocols and quantitative data summaries.
Mechanism of Action
TBAJ-876 targets the F-ATP synthase in Mycobacterium tuberculosis, disrupting the proton motive force and leading to bacterial cell death.[6] It binds to both the c-ring and the ε-subunit of the F-ATP synthase, a dual-subunit mechanism that effectively inhibits ATP synthesis.[7][8][9] Unlike bedaquiline, TBAJ-876 does not appear to possess uncoupler activity, suggesting this is not essential for its bactericidal effect.[6][7]
Diagram: Mechanism of Action of TBAJ-876
Caption: Mechanism of action of TBAJ-876 on the mycobacterial F-ATP synthase.
Quantitative Data Summary
The following tables summarize the pharmacokinetic and efficacy data for (Rac)-TBAJ-876 administration in BALB/c mice from various studies.
Table 1: Pharmacokinetics of TBAJ-876 in BALB/c Mice
| Administration Route | Dose (mg/kg) | Formulation | Cmax (µg/mL) | AUC (µg·h/mL) | Key Findings |
| Oral Gavage | 20 | Not Specified | Not Specified | 5.61 (AUC0-inf) | Lower exposure than bedaquiline at the same dose.[10] |
| Intramuscular (IM) | 62.5 | Long-Acting Injectable (LAI) Formulation B | <1 | 143 (AUC0-6wks) | Sustained release profile.[1] |
| Intramuscular (IM) | 125 | Long-Acting Injectable (LAI) Formulation B | <1 | 206 (AUC0-6wks) | Sustained release profile.[1] |
| Intramuscular (IM) | 250 | Long-Acting Injectable (LAI) Formulation B | <1 | 391 (AUC0-6wks) | Plasma concentrations ≥36 ng/mL for >6 weeks.[1] |
| Intramuscular (IM) | 500 | Long-Acting Injectable (LAI) | <1 | Not Specified | Plasma concentrations ≥36 ng/mL for ≥8 weeks.[1] |
| Intramuscular (IM) | 1000 | Long-Acting Injectable (LAI) | <1 | Not Specified | Plasma concentrations ≥36 ng/mL for ≥8 weeks.[1] |
Table 2: Efficacy of TBAJ-876 in M. tuberculosis-Infected BALB/c Mice
| Administration Route | Dose (mg/kg) | Treatment Duration | Regimen | Mean Lung CFU Reduction (log10) | Key Findings |
| Oral Gavage | 3.125 | 1 month | Monotherapy | Similar to Bedaquiline at 25 mg/kg.[5] | Dose-dependent activity observed.[5] |
| Oral Gavage | 6.25 | 1 month | Monotherapy | Significantly greater than Bedaquiline at 25 mg/kg.[5] | Superior efficacy at a lower dose.[4][5] |
| Oral Gavage | 12.5 | 1 month | Monotherapy | Significantly greater than Bedaquiline at 25 mg/kg.[5] | Dose-dependent increase in activity.[5] |
| Oral Gavage | 6.25 | 2 months | In combination with Pretomanid and TBI-223 | Equiprotective to TBAJ-587 at 25 mg/kg.[11] | Effective as part of a combination therapy.[11] |
| Intramuscular (IM) | 125 | Single Dose | LAI Formulation | Superior to oral isoniazid-rifapentine and oral bedaquiline.[1] | Led to negative 12-week cultures in most mice.[1] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of (Rac)-TBAJ-876 to BALB/c mice.
Protocol 1: Oral Administration of TBAJ-876 for Efficacy Studies
Objective: To assess the in vivo bactericidal activity of orally administered TBAJ-876 in a murine model of tuberculosis.
Materials:
-
(Rac)-TBAJ-876
-
Vehicle for oral gavage (e.g., 20% Captisol®)
-
BALB/c mice (female, 6-8 weeks old)
-
Mycobacterium tuberculosis H37Rv strain
-
Aerosol infection chamber
-
Oral gavage needles
-
Sterile phosphate-buffered saline (PBS)
-
7H11 agar (B569324) plates supplemented with 0.4% activated charcoal
-
Biosafety Level 3 (BSL-3) facility and equipment
Procedure:
-
Infection: Infect BALB/c mice with M. tuberculosis H37Rv via the aerosol route to achieve a target lung bacillary load of approximately 4.0 log10 CFU.[10]
-
Treatment Initiation: Begin treatment 2 weeks post-infection, allowing the infection to establish, with mean lung CFU counts typically reaching 7.0-7.5 log10.[10]
-
Drug Preparation: Prepare a suspension of (Rac)-TBAJ-876 in the chosen vehicle at the desired concentrations (e.g., 3.125, 6.25, 12.5 mg/kg).[5] Formulations should be stored at 6°C.[12]
-
Administration: Administer the TBAJ-876 suspension once daily, 5 days a week, via oral gavage in a volume of 0.2 mL.[12]
-
Monitoring: Monitor the mice for any signs of toxicity or adverse effects throughout the treatment period.
-
Efficacy Assessment: At specified time points (e.g., after 1 month of treatment), euthanize a subset of mice.[5]
-
CFU Enumeration: Aseptically remove the lungs, homogenize in sterile PBS, and plate serial dilutions onto 7H11 agar plates.[1]
-
Incubation and Counting: Incubate the plates at 37°C for 3-4 weeks and count the number of colonies to determine the bacterial load (CFU) per lung.
-
Data Analysis: Analyze the group mean CFU counts using appropriate statistical methods (e.g., one-way ANOVA).[1]
Diagram: Oral Administration Workflow
Caption: Workflow for oral administration and efficacy testing of TBAJ-876.
Protocol 2: Intramuscular Administration of Long-Acting Injectable (LAI) TBAJ-876
Objective: To evaluate the pharmacokinetics and efficacy of a single intramuscular dose of a long-acting injectable formulation of TBAJ-876.
Materials:
-
TBAJ-876 LAI formulations (e.g., prepared by single-phase spray drying with 80% w/w active pharmaceutical ingredient and differing excipients)[1]
-
Sterile vehicle for reconstitution
-
BALB/c mice (uninfected for PK studies, infected for efficacy studies)
-
Syringes and needles for intramuscular injection
-
Blood collection supplies (e.g., EDTA-containing microcentrifuge tubes)
-
Centrifuge
-
Equipment for LC-MS/MS analysis
-
BSL-3 facility and equipment (for efficacy studies)
Procedure:
-
Animal Model: Use uninfected BALB/c mice for pharmacokinetic (PK) studies and infected mice (as described in Protocol 1) for efficacy studies.[1]
-
Dose Preparation: Reconstitute the TBAJ-876 LAI formulation to the desired concentration for injection.
-
Administration: Administer a single dose of the TBAJ-876 LAI formulation via intramuscular (IM) injection into the thigh muscle.[1]
-
Pharmacokinetic Sampling:
-
Pharmacokinetic Analysis:
-
Efficacy Assessment (for infected mice):
-
Tolerability Assessment: Monitor the injection site for any signs of local reaction, such as swelling.[1] Note that at a high dose of 1000 mg/kg of one formulation, thigh swelling was observed, suggesting a potential excipient-mediated reaction.[1]
Conclusion
(Rac)-TBAJ-876 is a highly potent anti-tuberculosis agent with a favorable preclinical profile in BALB/c mice. The protocols and data presented here provide a foundation for researchers and drug development professionals working with this compound. The availability of both oral and long-acting injectable administration data offers flexibility in designing future preclinical and clinical studies. Further investigation into the long-term safety and efficacy of TBAJ-876, particularly in combination regimens, is warranted to fully realize its potential in the treatment of tuberculosis.
References
- 1. croiconference.org [croiconference.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 10. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.asm.org [journals.asm.org]
- 12. Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Determination of Minimum Inhibitory Concentration (MIC) of (Rac)-TBAJ-876 against Mycobacterium tuberculosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-TBAJ-876, a promising diarylquinoline antimycobacterial agent, is a next-generation analog of bedaquiline.[1][2] It exhibits potent activity against Mycobacterium tuberculosis (M. tuberculosis), including strains resistant to bedaquiline.[3][4] The primary mechanism of action of TBAJ-876 is the inhibition of the F1FO-ATP synthase, an enzyme crucial for energy production in mycobacteria.[5][6] This inhibition is achieved through a dual-targeting mechanism, interfering with the function of both the c and ε subunits of the ATP synthase.[5][7] Unlike its predecessor, bedaquiline, TBAJ-876 does not exhibit significant protonophore activity, suggesting this uncoupler activity is not essential for its bactericidal effects.[1][6] Given its potent in vitro and in vivo efficacy, standardized methods for determining its Minimum Inhibitory Concentration (MIC) are critical for research and clinical development.[3][8]
These application notes provide a detailed protocol for determining the MIC of (Rac)-TBAJ-876 against M. tuberculosis using the widely accepted broth microdilution method.[9][10][11]
Quantitative Data Summary
The following tables summarize the reported MIC values for TBAJ-876 against various mycobacterial species and strains. These values highlight the compound's potent activity.
Table 1: MIC of TBAJ-876 against Mycobacterium tuberculosis
| Strain | MIC (nM) | MIC (mg/L) | Method | Reference |
| M. tuberculosis H37Rv | 125 | ~0.073 | Not Specified | [1] |
| M. tuberculosis Beijing VN 2002-1585 | Not Specified | 0.001 - 0.063 | Agar Proportion | [12] |
Note: Conversion from nM to mg/L is approximated based on the molecular weight of TBAJ-876.
Table 2: Comparative MICs of TBAJ-876 and Bedaquiline (BDQ)
| Organism | Compound | MIC90 (nM) | Reference |
| M. smegmatis | TBAJ-876 | 6.3 | [1] |
| Bedaquiline | 100 | [1] | |
| M. bovis BCG | TBAJ-876 | 7.2 | [1] |
| Bedaquiline | 70 | [1] | |
| M. tuberculosis H37Rv | TBAJ-876 | 125 | [1] |
| Bedaquiline | 400 | [1] |
Mechanism of Action Signaling Pathway
The following diagram illustrates the mechanism of action of TBAJ-876 on the mycobacterial F1FO-ATP synthase.
Caption: Mechanism of action of (Rac)-TBAJ-876.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the EUCAST and WHO recommendations for antimicrobial susceptibility testing of M. tuberculosis.[9][10]
1. Materials
-
M. tuberculosis isolate (e.g., H37Rv ATCC 27294)
-
(Rac)-TBAJ-876 stock solution (dissolved in DMSO)
-
Middlebrook 7H9 broth base
-
10% OADC (Oleic Acid-Albumin-Dextrose-Catalase) or ADC enrichment
-
Sterile 96-well U-bottom microtiter plates
-
Sterile deionized water
-
DMSO (Dimethyl sulfoxide)
-
Sterile glass beads (3-5 mm)
-
0.5 McFarland turbidity standard
-
Sterile saline with 0.05% Tween 80
-
Incubator (36 ± 1°C)
-
Inverted mirror for reading plates
-
Appropriate personal protective equipment (PPE) and biosafety cabinet (BSL-3)
2. Preparation of Media and Reagents
-
Complete Middlebrook 7H9 Broth: Prepare Middlebrook 7H9 broth according to the manufacturer's instructions and supplement with 10% OADC.
-
(Rac)-TBAJ-876 Stock Solution: Prepare a high-concentration stock solution of (Rac)-TBAJ-876 in 100% DMSO. Further dilutions should be made in complete Middlebrook 7H9 broth to achieve the desired starting concentration for serial dilutions. The final DMSO concentration in the wells should not exceed 1% to avoid toxicity to the mycobacteria.
3. Inoculum Preparation
-
From a fresh culture of M. tuberculosis on solid medium, transfer a few colonies into a tube containing sterile saline with 0.05% Tween 80 and glass beads.
-
Vortex vigorously for 1-2 minutes to create a homogenous suspension.
-
Allow the large particles to settle for 30-60 minutes.
-
Transfer the supernatant to a new sterile tube and adjust the turbidity to match a 0.5 McFarland standard.
-
Prepare a 1:100 dilution of the 0.5 McFarland suspension in complete Middlebrook 7H9 broth. This will be the final inoculum, with a target concentration of approximately 10^5 CFU/mL.[9]
4. Plate Setup and Drug Dilution
-
In a sterile 96-well U-bottom plate, add 100 µL of complete Middlebrook 7H9 broth to all wells from columns 2 to 12.
-
Add 200 µL of the starting (Rac)-TBAJ-876 solution (at 2x the highest desired final concentration) to the wells in column 1.
-
Perform a two-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10.
-
Column 11 will serve as the growth control (no drug).
-
Column 12 will serve as the sterility control (no bacteria).
5. Inoculation and Incubation
-
Add 100 µL of the prepared bacterial inoculum to each well from columns 1 to 11.
-
Do not add inoculum to column 12.
-
Seal the plate with a lid or an adhesive plate sealer.
-
Incubate the plate at 36 ± 1°C.
6. Reading and Interpretation of Results
-
Starting from day 7, visually inspect the plate for growth using an inverted mirror.[13]
-
The MIC is read when visible growth (a distinct button at the bottom of the well) is observed in the growth control well (column 11). This typically occurs between 10 and 21 days.
-
The MIC is defined as the lowest concentration of (Rac)-TBAJ-876 that inhibits visible growth of M. tuberculosis.
7. Quality Control
-
A known reference strain, such as M. tuberculosis H37Rv ATCC 27294, should be included in each batch of testing.
-
The sterility control well (column 12) should show no growth.
-
The growth control well (column 11) should show distinct growth.
Experimental Workflow Diagram
The following diagram outlines the workflow for the broth microdilution MIC assay.
Caption: Broth Microdilution MIC Assay Workflow.
References
- 1. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TBAJ-876 | Working Group for New TB Drugs [newtbdrugs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WHO announces updates on optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 11. Optimized broth microdilution plate methodology for drug susceptibility testing of Mycobacterium tuberculosis complex [who.int]
- 12. Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
Application Notes and Protocols for the Synthesis and Purification of (Rac)-TBAJ-876
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis and purification of (Rac)-TBAJ-876, a promising anti-tuberculosis drug candidate. The information is compiled from recent advancements in synthetic and purification methodologies, offering various approaches to suit different research and development needs.
Introduction
(Rac)-TBAJ-876 is a racemic mixture of the diarylquinoline anti-tuberculosis agent TBAJ-876.[1] As an analogue of Bedaquiline, TBAJ-876 exhibits potent activity against Mycobacterium tuberculosis and is currently in clinical development.[2][3][4][5] The synthesis of TBAJ-876 and its analogues can be challenging due to the presence of two adjacent stereocenters.[6][7] This document outlines both stereoselective and non-stereoselective synthetic routes, along with purification techniques to isolate the desired stereoisomer.
Synthesis Methodologies
Two primary strategies for the synthesis of TBAJ-876 have been reported: an asymmetric synthesis yielding the desired enantiomer directly and a non-stereoselective synthesis that produces a mixture of stereoisomers requiring subsequent separation. A continuous flow process has also been developed for efficient scale-up of the asymmetric synthesis.[8][9]
Asymmetric Synthesis via Synergistic Li/Li Bimetallic Catalysis
This method allows for the direct synthesis of the desired TBAJ-876 stereoisomer with high yield and enantioselectivity.[8][10]
Protocol:
The asymmetric synthesis involves a nucleophilic addition reaction. While specific reagents and detailed step-by-step instructions require access to proprietary or detailed publication data, the general approach involves the use of a synergistic Li/Li bimetallic system to control the stereochemistry of the reaction.[8][10] This catalytic system has been shown to be effective for the synthesis of related diarylquinoline compounds.[10] A gram-scale synthesis using this approach has been successfully demonstrated.[11]
Key Advantages:
-
Direct formation of the desired enantiomer.
-
High yield and enantioselectivity.
Non-Stereoselective Synthesis and Subsequent Resolution
This approach involves the synthesis of a key intermediate, fragment 876A-B, followed by its reaction to form a mixture of TBAJ-876 stereoisomers. The desired stereoisomer is then isolated through purification.[2]
Protocol for the Synthesis of Fragment 876A-B:
This efficient, three-step synthesis avoids the use of costly palladium catalysts and chromatography for purification of intermediates.[2]
-
Aldol (B89426) Condensation: An aldol condensation of 6-bromo-3,4-dihydroquinolin-2(H)-one and 2,3,6-trimethoxyisonicotinaldehyde (B1402740) is performed.
-
Reaction with POCl3: The product from the aldol condensation is treated with excess phosphorous oxychloride (POCl3) in refluxing toluene. The reaction may require the addition of multiple equivalents of POCl3 to proceed to completion.
-
Workup and Isolation: The reaction is quenched with cold water, neutralized to a basic pH, and the product is extracted with ethyl acetate. The crude product is then purified.
Protocol for the Synthesis of (Rac)-TBAJ-876:
-
Fragment 876A-B is reacted with LDA (Lithium diisopropylamide) to form an organolithium species.
-
This species is then reacted with KSM-1 (a key starting material) to yield a mixture of stereoisomers.[2]
Continuous Flow Process for Scale-Up
To address challenges in scalability and safety associated with batch processing, a continuous flow process for the asymmetric synthesis of TBAJ-876 has been developed.[8][9] This method allows for a significant reduction in reaction time and enables synthesis on a larger scale.[8]
Protocol Overview:
The continuous flow system consists of three reactors maintained at different temperatures to accommodate the distinct phases of the reaction: in-situ formation of an achiral base, lithiation, and the addition reaction.[8] Pumps and reaction tubes are constructed from chemically resistant materials like 316L stainless steel or PTFE.[8]
Key Steps:
-
Solutions of the reactants are pumped at controlled flow rates into the reactor system.
-
The solutions are pre-cooled before mixing in a T-piece mixer.
-
The reaction proceeds through the temperature-controlled reactor coils.
-
The product stream is then collected for workup and purification.
Purification Techniques
The purification of the desired TBAJ-876 stereoisomer from the racemic mixture is a critical step in the non-stereoselective synthesis.
Fractional Crystallization
This technique can be used to enrich the desired diastereomer.[2]
Chiral Supercritical Fluid Chromatography (SFC)
Chiral SFC is a key method for the final separation of the enantiomers to obtain the pure, active pharmaceutical ingredient (API).[2] SFC is often preferred over HPLC for chiral separations due to its speed and efficiency.[][13]
Data Presentation
| Parameter | Asymmetric Synthesis (Batch)[8] | Non-Stereoselective Synthesis (Fragment 876A-B)[2] | Continuous Flow Synthesis[8] |
| Scale | 5 g | Multigram | 100 g |
| Overall Yield | Excellent | 75% (for fragment 876A-B) | 33% (total yield of pure TBAJ-876) |
| Purity | - | 97 area% (for fragment 876A-B) | 99.8% |
| Enantiomeric Excess (ee) | - | - | 99% |
| Diastereomeric Ratio (dr) | - | - | 1.1:1 (initial) |
| Key Reagents | Synergistic Li/Li catalysis | LDA, POCl3 | nBuLi |
| Purification | - | No chromatography for intermediates | - |
Experimental Workflows
Synthesis of (Rac)-TBAJ-876 via Fragment 876A-B
Caption: Workflow for the non-stereoselective synthesis of (Rac)-TBAJ-876.
Purification of TBAJ-876
Caption: Purification workflow for isolating the desired TBAJ-876 stereoisomer.
Signaling Pathway and Mechanism of Action
While the detailed synthesis and purification are the focus of these notes, it is important for researchers to understand the biological context of TBAJ-876. As a diarylquinoline, its mechanism of action is expected to be similar to that of Bedaquiline, which targets the ATP synthase of Mycobacterium tuberculosis.
Caption: Proposed mechanism of action for TBAJ-876.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. TBAJ-876 | Medicines for All Institute [medicines4all.vcu.edu]
- 4. Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876-A Less Toxic and More Potent Analogue of Bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. TBAJ-876 | Working Group for New TB Drugs [newtbdrugs.org]
- 6. Catalytic enantioselective total synthesis of antitubercular agents (–)-bedaquiline and (–)-sudapyridine enabled by dynamic kinetic resolution-asymmet ... - Chemical Science (RSC Publishing) DOI:10.1039/D5SC03865K [pubs.rsc.org]
- 7. Catalytic enantioselective total synthesis of antitubercular agents (–)-bedaquiline and (–)-sudapyridine enabled by dynamic kinetic resolution-asymmetric transfer hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Synergistic Li/Li Bimetallic System for the Asymmetric Synthesis of Antituberculosis Drug TBAJ-587 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for Studying Bedaquiline Resistance using (Rac)-TBAJ-876
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bedaquiline (B32110) (BDQ) is a cornerstone in the treatment of multidrug-resistant tuberculosis (MDR-TB). However, the emergence of bedaquiline resistance poses a significant threat to its clinical efficacy. (Rac)-TBAJ-876, a second-generation diarylquinoline, has demonstrated potent activity against Mycobacterium tuberculosis, including strains resistant to bedaquiline. This document provides detailed application notes and experimental protocols for utilizing (Rac)-TBAJ-876 as a tool to study and overcome bedaquiline resistance mechanisms.
(Rac)-TBAJ-876, like its predecessor bedaquiline, targets the F-ATP synthase, a crucial enzyme for energy production in Mycobacterium tuberculosis. Specifically, it inhibits the function of both the c-ring and the ε-subunit of the F-ATP synthase.[1][2][3][4] A key advantage of TBAJ-876 is its enhanced potency against strains with mutations in the Rv0678 gene, a common mechanism of bedaquiline resistance. These mutations lead to the upregulation of the MmpS5-MmpL5 efflux pump, which expels bedaquiline from the bacterial cell.[5][6][7][8][9][10] TBAJ-876 appears to be less affected by this efflux mechanism, making it a valuable compound for both therapeutic development and laboratory research into bedaquiline resistance.[11][12] Unlike bedaquiline, TBAJ-876 does not exhibit uncoupler activity, suggesting this property is not essential for the bactericidal effects of diarylquinolines.[1][2][13]
Data Presentation
Table 1: In Vitro Activity of TBAJ-876 and Bedaquiline
| Compound | Target | IC50 (ATP Synthesis Inhibition, nM) | MIC90 (M. bovis BCG, nM) |
| (Rac)-TBAJ-876 | F-ATP Synthase (c and ε subunits) | 0.031 - 0.2[4][14] | ~20-70 µg/mL (estimated from related analogs)[15] |
| Bedaquiline | F-ATP Synthase (c and ε subunits) | 5.3[4][14] | >10 µM (for hERG affinity)[15] |
Table 2: Activity of TBAJ-876 against Bedaquiline-Resistant M. tuberculosis**
| Strain | Resistance Mechanism | Bedaquiline MIC (µg/mL) | (Rac)-TBAJ-876 MIC (µg/mL) | Fold-change in MIC (BDQ vs. TBAJ-876) |
| Wild-Type (H37Rv) | - | 0.03 - 0.06 | 0.004 - 0.006[15] | ~7.5 - 10 |
| Rv0678 Mutant | MmpS5-MmpL5 efflux pump upregulation | 0.24 - 0.48 | 0.015 - 0.03[11] | ~16 |
Note: MIC values can vary based on the specific Rv0678 mutation and experimental conditions.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
This protocol is adapted from the resazurin (B115843) microtiter assay (REMA) and broth microdilution methods.
Materials:
-
Mycobacterium tuberculosis strains (wild-type and bedaquiline-resistant)
-
Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80
-
(Rac)-TBAJ-876 and Bedaquiline stock solutions (in DMSO)
-
96-well microplates
-
Resazurin solution (0.02% in sterile water)
-
Incubator (37°C)
Procedure:
-
Prepare serial two-fold dilutions of (Rac)-TBAJ-876 and bedaquiline in 7H9 broth in a 96-well plate. The final volume in each well should be 100 µL. Include a drug-free control well.
-
Prepare an inoculum of M. tuberculosis from a mid-log phase culture, adjusting the turbidity to a McFarland standard of 1.0. Dilute this suspension 1:20 in 7H9 broth.
-
Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate. The final bacterial concentration should be approximately 5 x 10^5 CFU/mL.
-
Seal the plates and incubate at 37°C for 7 days.
-
After incubation, add 30 µL of resazurin solution to each well and incubate for another 24-48 hours.
-
The MIC is defined as the lowest drug concentration that prevents a color change of resazurin from blue to pink (indicating bacterial growth).
ATP Synthesis Inhibition Assay
This protocol is based on the use of inverted membrane vesicles (IMVs) from mycobacteria.
Materials:
-
Inverted membrane vesicles (IMVs) from Mycobacterium smegmatis or M. bovis BCG
-
Assay buffer (e.g., 50 mM HEPES-KOH pH 7.5, 100 mM KCl, 5 mM MgCl2)
-
ADP and inorganic phosphate (B84403) (Pi)
-
Luciferin-luciferase ATP detection reagent
-
(Rac)-TBAJ-876 and Bedaquiline stock solutions
-
Luminometer
Procedure:
-
Prepare IMVs from mycobacterial cultures by French press or sonication, followed by ultracentrifugation.
-
In a luminometer-compatible plate, add the assay buffer, ADP, and Pi.
-
Add serial dilutions of (Rac)-TBAJ-876 or bedaquiline to the wells.
-
Add a standardized amount of IMVs to each well.
-
To initiate ATP synthesis, add a respiratory substrate (e.g., succinate (B1194679) or NADH).
-
Immediately add the luciferin-luciferase reagent.
-
Measure the luminescence over time. The rate of ATP synthesis is proportional to the rate of increase in luminescence.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of inhibition against the drug concentration.
In Vivo Efficacy in a Murine Model of Tuberculosis
This protocol describes a murine model to assess the in vivo efficacy of (Rac)-TBAJ-876.
Materials:
-
BALB/c mice
-
Mycobacterium tuberculosis H37Rv (and/or a bedaquiline-resistant strain)
-
Aerosol infection chamber
-
(Rac)-TBAJ-876 and Bedaquiline formulations for oral gavage
-
Middlebrook 7H11 agar (B569324) plates
Procedure:
-
Infect BALB/c mice with a low-dose aerosol of M. tuberculosis to establish a lung infection.
-
After a pre-treatment period (e.g., 14 days) to allow the infection to establish, randomize mice into treatment groups.
-
Treatment groups may include:
-
Vehicle control
-
Bedaquiline (e.g., 25 mg/kg)
-
(Rac)-TBAJ-876 at various doses (e.g., 3.125, 6.25, 12.5 mg/kg)[12]
-
-
Administer drugs orally, five days a week, for a specified duration (e.g., 4 or 8 weeks).
-
At designated time points, euthanize a subset of mice from each group.
-
Homogenize the lungs and plate serial dilutions of the homogenate on 7H11 agar.
-
Incubate plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).
-
Compare the lung CFU counts between treatment groups to determine the bactericidal activity of the compounds.
Visualizations
Caption: Mechanism of bedaquiline resistance and action of (Rac)-TBAJ-876.
References
- 1. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy of combinations containing bedaquiline and clofazimine in murine models of TB. [bio-protocol.org]
- 3. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Protocol for determining MBC and Time kill curves of antimycobacterial compounds using auto-bioluminescent Mtb [protocols.io]
- 6. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 7. Protocol to quantify bacterial burden in time-kill assays using colony-forming units and most probable number readouts for Mycobacterium tuberculosis. [iris.unipv.it]
- 8. researchgate.net [researchgate.net]
- 9. Efficacy of Long-Acting Bedaquiline Regimens in a Mouse Model of Tuberculosis Preventive Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. uniprot.org [uniprot.org]
- 12. Coexpression of MmpS5 and MmpL5 Contributes to Both Efflux Transporter MmpL5 Trimerization and Drug Resistance in Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. researchgate.net [researchgate.net]
- 15. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Rac)-TBAJ-876 Dosage in Mice
This technical support center provides researchers, scientists, and drug development professionals with essential information for effectively utilizing (Rac)-TBAJ-876 in murine experimental models. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-TBAJ-876 and what is its mechanism of action?
A1: (Rac)-TBAJ-876 is the racemic form of TBAJ-876, a next-generation diarylquinoline antimicrobial agent developed for the treatment of tuberculosis (TB).[1] It is an analog of bedaquiline.[1] Its primary mechanism of action is the inhibition of the F1F0-ATP synthase in Mycobacterium tuberculosis, which is crucial for cellular energy production. This inhibition ultimately leads to bacterial cell death.
Q2: What are the recommended starting dosages for (Rac)-TBAJ-876 in mice?
A2: The optimal dosage of (Rac)-TBAJ-876 can vary depending on the experimental model, the strain of mice, and the desired therapeutic effect. Based on published studies, the following ranges can be used as a starting point:
-
Oral Administration: For treating M. tuberculosis infection in BALB/c mice, daily oral doses have ranged from 1.6 mg/kg to 25 mg/kg.[2][3][4][5] A dose of 6.25 mg/kg has been shown to be more effective than 25 mg/kg of bedaquiline.[6][7]
-
Intramuscular (IM) Administration: For long-acting injectable formulations, single IM doses of 62.5 mg/kg, 125 mg/kg, and 250 mg/kg have been evaluated in BALB/c mice for tuberculosis preventive therapy.[8]
It is crucial to perform a dose-finding study to determine the optimal dosage for your specific experimental conditions.
Q3: How should I prepare (Rac)-TBAJ-876 for administration to mice?
A3: The formulation of (Rac)-TBAJ-876 is critical for its bioavailability and efficacy. For oral administration, it is often formulated as a suspension. For intramuscular administration, specialized long-acting injectable (LAI) formulations have been developed.[8] It is recommended to consult the supplier's instructions for solubilizing the compound. A common solvent for initial stock solutions of small molecule inhibitors is DMSO, but the final concentration in the dosing vehicle should be minimized to avoid toxicity.
Q4: What is the role of the metabolite M3 in the activity of TBAJ-876?
A4: In vivo, TBAJ-876 is metabolized to an active metabolite, M3 (TBAJ-876-M3).[2][3][4][5] Studies in mice have shown that M3 exposures can be 2.2 to 3.6 times higher than the parent compound, TBAJ-876, following oral administration.[2][3][4][5] This metabolite demonstrates significant bactericidal activity and contributes substantially to the overall therapeutic effect of TBAJ-876.[2][3][4][5][9] Therefore, when evaluating the pharmacodynamics of TBAJ-876, it is important to consider the combined activity of both the parent drug and its active metabolite.
Q5: What are the potential side effects of (Rac)-TBAJ-876 in mice?
A5: TBAJ-876 has been developed to have a better safety profile than its predecessor, bedaquiline, with a lower risk of cardiotoxicity (QT prolongation).[10][11] However, as with any experimental compound, it is essential to monitor the health of the animals closely. In a study with a long-acting injectable formulation, thigh swelling was observed at a high dose (1000 mg/kg), suggesting a potential excipient-mediated reaction.[8] Routine monitoring of animal weight, behavior, and physical appearance is recommended.
Troubleshooting Guide
Issue: I am observing high toxicity or mortality in my mouse cohort.
-
Question: Could the dosage be too high?
-
Answer: Yes, the maximum tolerated dose (MTD) can vary between different mouse strains and experimental conditions. It is advisable to perform a dose-escalation study to determine the MTD in your specific model. Start with the lower end of the dose ranges reported in the literature (e.g., 1.6-6.25 mg/kg orally) and gradually increase the dose while carefully monitoring for signs of toxicity.
-
-
Question: Could the formulation or vehicle be causing toxicity?
-
Answer: The vehicle used to dissolve or suspend (Rac)-TBAJ-876 can contribute to toxicity. Ensure that the concentration of any organic solvents like DMSO is kept to a minimum in the final dosing solution. Always include a vehicle-only control group in your experiments to assess the effects of the vehicle itself.[12]
-
-
Question: Is there a problem with the administration technique?
-
Answer: Improper administration, such as esophageal rupture during oral gavage, can lead to adverse events. Ensure that personnel are properly trained in the administration techniques.
-
Issue: I am not observing the expected therapeutic efficacy.
-
Question: Is the dosage too low?
-
Answer: Sub-therapeutic doses will not yield the desired effect. If toxicity is not a concern, a dose-escalation study may be necessary to find a more efficacious dose. Consider the pharmacokinetic and pharmacodynamic data available to ensure that the dosing regimen is sufficient to maintain therapeutic concentrations of the drug and its active metabolite.
-
-
Question: Is the compound being properly absorbed?
-
Answer: The bioavailability of orally administered compounds can be influenced by factors such as the formulation and the fed/fasted state of the animal. Ensure a consistent and appropriate formulation is used. For diarylquinolines, administration with food can sometimes affect absorption.[13]
-
-
Question: Is the compound stable in the formulation?
-
Answer: (Rac)-TBAJ-876, like many small molecules, may degrade over time in solution. It is recommended to prepare fresh dosing solutions for each experiment and store stock solutions under appropriate conditions (e.g., -80°C).[1]
-
Issue: I am observing high variability in my experimental results.
-
Question: Are there inconsistencies in the dosing procedure?
-
Answer: Ensure that the formulation is homogenous (well-mixed if it is a suspension) and that each animal receives the correct dose volume. Precise and consistent administration techniques are critical.
-
-
Question: Are there variations in the experimental animals?
-
Answer: Factors such as age, sex, and health status of the mice can influence drug metabolism and response. Use animals of a consistent age and sex, and ensure they are healthy and acclimated to the experimental conditions before starting the study.
-
Data Presentation
Table 1: Oral Dosage of (Rac)-TBAJ-876 in Mouse Models of Tuberculosis
| Mouse Strain | Administration Route | Dosage (mg/kg) | Dosing Frequency | Therapeutic Outcome | Reference |
| BALB/c | Oral Gavage | 1.6, 6.3, 25 | Daily | Dose-dependent bactericidal activity | [2][3][4][5] |
| BALB/c | Oral Gavage | 3.125, 6.25, 12.5 | Daily | Dose-dependent activity; 6.25 mg/kg more active than 25 mg/kg bedaquiline | [6][7][14] |
Table 2: Intramuscular Dosage of (Rac)-TBAJ-876 in a Mouse Model of Tuberculosis Preventive Therapy
| Mouse Strain | Administration Route | Dosage (mg/kg) | Dosing Frequency | Therapeutic Outcome | Reference |
| BALB/c | Intramuscular | 62.5, 125, 250 | Single Dose | Dose-dependent bactericidal activity | [8] |
Table 3: Pharmacokinetic Parameters of TBAJ-876 and its Metabolite M3 in Mice
| Compound | Dosage (mg/kg, oral) | AUC₀₋₉₆ (mg·h/L) | Cₘₐₓ (mg/L) | Key Finding | Reference |
| TBAJ-876 | 6.3 | - | - | M3 exposure is 2.2-3.6 fold higher than TBAJ-876 | [9] |
| M3 | 3.1 | 22.1 | - | M3 contributes substantially to the overall bactericidal activity | [9] |
Experimental Protocols
Protocol 1: Oral Administration of (Rac)-TBAJ-876 in Mice
-
Preparation of Dosing Solution:
-
Based on the desired dosage and the average weight of the mice, calculate the total amount of (Rac)-TBAJ-876 needed.
-
If starting from a powder, prepare a stock solution in an appropriate solvent (e.g., DMSO) as recommended by the supplier.
-
Prepare the final dosing formulation by diluting the stock solution in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Ensure the final concentration of the initial solvent is low (typically <5%) to avoid toxicity.
-
Vortex or sonicate the solution to ensure a homogenous suspension.
-
-
Dosing Procedure:
-
Weigh each mouse to determine the precise volume of the dosing solution to be administered.
-
Administer the solution via oral gavage using a proper-sized feeding needle.
-
Monitor the animal for any signs of distress during and after the procedure.
-
For multi-day studies, repeat the dosing at the same time each day to ensure consistent pharmacokinetics.
-
Protocol 2: Intramuscular Administration of Long-Acting (Rac)-TBAJ-876 Formulation
-
Preparation of Dosing Formulation:
-
Use a pre-formulated long-acting injectable (LAI) suspension of (Rac)-TBAJ-876.
-
Before administration, ensure the suspension is well-mixed by gentle inversion or rolling.
-
-
Dosing Procedure:
-
Weigh each mouse to calculate the required injection volume.
-
Administer the formulation via intramuscular injection into the thigh muscle of the hind limb.
-
Alternate the injection site if multiple injections are required over time.
-
Monitor the injection site for any signs of local reaction, such as swelling or inflammation.[8]
-
Mandatory Visualizations
Caption: Mechanism of action of (Rac)-TBAJ-876 on Mycobacterium tuberculosis.
Caption: Workflow for optimizing (Rac)-TBAJ-876 dosage in mice.
Caption: Logical flow for troubleshooting common in vivo experimental issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. pure.eur.nl [pure.eur.nl]
- 6. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. croiconference.org [croiconference.org]
- 9. Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TBAJ-876 | Working Group for New TB Drugs [newtbdrugs.org]
- 11. | BioWorld [bioworld.com]
- 12. benchchem.com [benchchem.com]
- 13. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 14. researchgate.net [researchgate.net]
(Rac)-TBAJ-876 stability issues in solution
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-TBAJ-876. The information is designed to address common stability and handling issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-TBAJ-876 and what is its mechanism of action?
A1: (Rac)-TBAJ-876 is a racemic mixture of TBAJ-876, a next-generation diarylquinoline and an analog of bedaquiline.[1] It is an inhibitor of the Mycobacterium tuberculosis F1F0-ATP synthase, a critical enzyme for energy production in the bacterium.[1][2] By inhibiting ATP synthase, TBAJ-876 disrupts the proton motive force and depletes the cellular energy supply, leading to bacterial death.[3][4] It is being investigated as a potent anti-tuberculosis agent with a potentially improved safety profile compared to its predecessors.[5][6][7]
Q2: What are the recommended storage conditions for (Rac)-TBAJ-876 in its solid form and in solution?
A2: As a solid powder, (Rac)-TBAJ-876 should be stored at -20°C for up to 3 years.[8] Once dissolved in a solvent such as DMSO, stock solutions have different stability profiles based on temperature. It is recommended to store stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[1][8] To avoid degradation from repeated freeze-thaw cycles, it is best practice to aliquot the stock solution into smaller, single-use volumes.[1]
Q3: In which solvents is (Rac)-TBAJ-876 soluble?
A3: (Rac)-TBAJ-876 is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] One supplier suggests a solubility of up to 2 mg/mL (3.04 mM) in DMSO, which may require ultrasonication and warming to 60°C to fully dissolve.[1][8] It is crucial to use newly opened, anhydrous DMSO, as the solvent is hygroscopic and absorbed water can negatively impact the solubility of the compound.[1][9]
Q4: My (Rac)-TBAJ-876 solution in DMSO appears cloudy or has precipitated after storage. What should I do?
A4: Cloudiness or precipitation can occur for several reasons. First, ensure the compound was fully dissolved initially, which may require gentle warming or sonication.[10] If the issue persists, it could be due to the DMSO absorbing moisture, which reduces its solvating power.[9] Using fresh, anhydrous DMSO is recommended. For solutions that have precipitated, gentle warming in a 37°C water bath and sonication can often redissolve the compound.[10] Storing the compound at a concentration that exceeds its solubility limit can also lead to precipitation over time, especially with temperature fluctuations.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Difficulty Dissolving (Rac)-TBAJ-876 Powder in DMSO | 1. Insufficient Solvation Energy2. Use of Hydrated DMSO3. Concentration Exceeds Solubility Limit | 1. Gently warm the solution in a water bath (up to 60°C) and use sonication to aid dissolution.[1][8]2. Use fresh, high-purity, anhydrous DMSO. Store DMSO properly to prevent water absorption.[9]3. Prepare a more dilute stock solution. |
| Precipitation of (Rac)-TBAJ-876 Upon Addition to Aqueous Buffer or Cell Culture Media | 1. "Salting Out" Effect2. Low Final DMSO Concentration | 1. This is a common issue when a DMSO stock is diluted into an aqueous solution. Perform serial dilutions of the stock in DMSO first to achieve a lower concentration before the final dilution into the aqueous medium.[9]2. Ensure the final concentration of DMSO in the aqueous solution is sufficient to maintain solubility, typically between 0.1% and 0.5%, while remaining non-toxic to cells. Always include a vehicle control (e.g., 0.1% DMSO) in your experiments.[9] |
| Inconsistent Experimental Results | 1. Degradation of Stock Solution2. Inaccurate Concentration due to Precipitation | 1. Ensure proper storage of stock solutions (-80°C for long-term).[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[1]2. Before each use, visually inspect the stock solution for any precipitate. If present, warm and sonicate to redissolve completely before making dilutions.[10] |
Data Presentation
Table 1: Example Stability Profile of a Diarylquinoline Analog in Solution
The following table provides an illustrative example of a stability profile for a diarylquinoline compound, like (Rac)-TBAJ-876, under forced degradation conditions. These conditions are more extreme than typical experimental settings and are used to understand potential degradation pathways.[11]
| Condition | Time | Temperature | % Degradation (Illustrative) | Potential Degradation Products |
| Acidic Hydrolysis | 24 hours | 60°C | 15% | Hydrolysis of ether linkages |
| (0.1 M HCl) | ||||
| Alkaline Hydrolysis | 8 hours | 60°C | 25% | Hydrolysis of ether linkages, potential racemization |
| (0.1 M NaOH) | ||||
| Oxidative Degradation | 24 hours | Room Temp | 10% | N-oxidation of the dimethylamino group |
| (3% H₂O₂) | ||||
| Photostability | 7 days | Room Temp | 5% | Minor photolytic degradation products |
| (ICH Q1B Option 2) | ||||
| Thermal Degradation | 7 days | 80°C | 8% | Thermally induced decomposition products |
| (Solid State) |
Note: The data in this table is for illustrative purposes only and is based on general knowledge of forced degradation studies for complex organic molecules.[12][13] Actual degradation rates for (Rac)-TBAJ-876 may vary.
Experimental Protocols
Protocol 1: Preparation of (Rac)-TBAJ-876 Stock Solution
-
Materials : (Rac)-TBAJ-876 powder, anhydrous DMSO, sterile microcentrifuge tubes, sonicator, water bath.
-
Procedure :
-
Allow the vial of (Rac)-TBAJ-876 powder to equilibrate to room temperature before opening to prevent condensation.
-
Add the required volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 10-15 minutes. Gentle warming in a 37°C water bath may also be applied.[9][10]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, sterile tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months).[1]
-
Protocol 2: General Forced Degradation Study
This protocol outlines a general procedure for a forced degradation study to assess the intrinsic stability of (Rac)-TBAJ-876.[11]
-
Stock Solution Preparation : Prepare a 1 mg/mL solution of (Rac)-TBAJ-876 in a suitable solvent (e.g., acetonitrile (B52724) or a mixture of acetonitrile and water).
-
Stress Conditions :
-
Acid Hydrolysis : Mix equal volumes of the stock solution and 0.2 M HCl. Incubate at 60°C.
-
Base Hydrolysis : Mix equal volumes of the stock solution and 0.2 M NaOH. Incubate at 60°C.
-
Oxidation : Mix equal volumes of the stock solution and 6% H₂O₂. Keep at room temperature, protected from light.
-
Photodegradation : Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B guidelines). A control sample should be kept in the dark.
-
Thermal Stress : Store the solid compound in an oven at 80°C.
-
-
Time Points : Withdraw samples at various time points (e.g., 2, 4, 8, 24, 48 hours for solutions; 1, 3, 7 days for solid).
-
Sample Preparation : For hydrolysis samples, neutralize the solution before analysis (e.g., add an equivalent amount of base or acid). Dilute all samples to a suitable concentration for analysis.
-
Analysis : Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to separate the parent compound from any degradation products. Quantify the amount of remaining (Rac)-TBAJ-876.
Visualizations
Signaling Pathway
Caption: Inhibition of M. tuberculosis ATP synthase by (Rac)-TBAJ-876.
Experimental Workflow
Caption: Workflow for a forced degradation stability study.
Troubleshooting Logic
Caption: Troubleshooting logic for solution precipitation issues.
References
- 1. Breaking the energy chain: importance of ATP synthase in Mycobacterium tuberculosis and its potential as a drug target - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pnas.org [pnas.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TBAJ-876 | Medicines for All Institute [medicines4all.vcu.edu]
- 6. | BioWorld [bioworld.com]
- 7. TBAJ-876 | Working Group for New TB Drugs [newtbdrugs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. nelsonlabs.com [nelsonlabs.com]
- 13. acdlabs.com [acdlabs.com]
(Rac)-TBAJ-876 Off-Target Effects: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the investigation of off-target effects for the novel anti-tuberculosis candidate, (Rac)-TBAJ-876 (also known as Sorfequiline).
Frequently Asked Questions (FAQs)
Q1: What is the primary known off-target concern for the diarylquinoline class of drugs, and how does TBAJ-876 compare to its predecessor, bedaquiline (B32110)?
A1: The primary off-target concern for the diarylquinoline class is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to QT interval prolongation and an increased risk of cardiac arrhythmias.[1][2] (Rac)-TBAJ-876 was specifically designed to mitigate this risk. Preclinical studies have demonstrated that TBAJ-876 has greatly attenuated hERG blockade compared to bedaquiline, indicating a lower potential for cardiotoxicity.[1] Nonclinical safety evaluations have shown that TBAJ-876 and its primary circulating metabolites have a reduced risk of causing QTc prolongation compared to bedaquiline and its metabolites.[3][4]
Q2: Are there any known drug-drug interactions for TBAJ-876?
A2: Yes, a Phase 1 clinical trial in healthy adults investigated the drug-drug interaction potential of TBAJ-876 with substrates of cytochrome P450 3A4 (CYP3A4) and P-glycoprotein (P-gp).[4] The study found that co-administration of TBAJ-876 did not significantly alter the exposure (AUC) of the CYP3A4 substrate midazolam, though the maximum concentration (Cmax) was slightly reduced.[4] However, TBAJ-876 did increase the exposure (AUC) and Cmax of the P-gp substrate digoxin.[3][4] These findings suggest that TBAJ-876 may be a moderate inhibitor of P-gp.
Q3: Has TBAJ-876 been screened against a broad panel of off-targets (e.g., kinases, GPCRs)?
A3: While detailed results from comprehensive off-target screening panels (such as a CEREP panel or a kinome scan) are not extensively published in the public domain, the development program for TBAJ-876 focused on improving the safety profile relative to bedaquiline.[2] This included efforts to reduce lipophilicity and hERG inhibition.[1][2] The acceptable toxicologic and tolerability profiles in preclinical studies in rats and dogs suggest a generally favorable off-target profile.[3]
Q4: What is the on-target mechanism of action for TBAJ-876?
A4: The primary mechanism of action for TBAJ-876 is the inhibition of the mycobacterial F-ATP synthase, an enzyme crucial for energy production in Mycobacterium tuberculosis.[5] It targets both the c-ring and the ε-subunit of this enzyme.[6] Unlike bedaquiline, TBAJ-876 does not appear to possess significant uncoupler activity, which was once thought to be a secondary mechanism of action for bedaquiline.[5][7][8]
Troubleshooting Guides
This section provides guidance for specific experimental issues that may arise during the investigation of (Rac)-TBAJ-876 off-target effects.
Issue 1: Observing unexpected cytotoxicity in in vitro assays.
-
Possible Cause 1: Off-target mitochondrial toxicity.
-
Troubleshooting Step: While TBAJ-876 has a reduced uncoupler activity compared to bedaquiline, it is still a lipophilic molecule that interacts with a membrane-embedded target.[5] To assess potential mitochondrial liabilities, consider running a Seahorse assay to measure the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of cells treated with TBAJ-876. This can help determine if the observed cytotoxicity is due to interference with mitochondrial respiration.
-
-
Possible Cause 2: Inhibition of a critical cellular kinase or signaling pathway.
-
Troubleshooting Step: If broad off-target screening data is not available, a cost-effective initial step is to perform a targeted kinase inhibitor panel that covers major signaling pathways (e.g., proliferation, apoptosis). Alternatively, a phospho-proteomics approach could identify signaling pathways affected by TBAJ-876 treatment.
-
Issue 2: In vivo study shows unexpected adverse events not predicted by in vitro assays.
-
Possible Cause 1: Bioactivation to a reactive metabolite.
-
Troubleshooting Step: Preclinical studies have identified the major metabolites of TBAJ-876.[2] It is crucial to synthesize these metabolites and test their activity and toxicity in parallel with the parent compound in your in vitro assays. This will help determine if a metabolite is responsible for the in vivo findings.
-
-
Possible Cause 2: Drug accumulation in specific tissues.
-
Troubleshooting Step: TBAJ-876 is a diarylquinoline with a long terminal half-life.[3] Conduct tissue distribution studies in your animal model to determine if the compound and/or its metabolites are accumulating in the tissues where the adverse events are observed.
-
Quantitative Data Summary
The following tables summarize the available quantitative data regarding the on-target potency and drug-drug interaction profile of TBAJ-876.
Table 1: On-Target Activity of TBAJ-876 and Bedaquiline
| Compound | Target | Assay | IC50 (nM) |
| TBAJ-876 | Mycobacterial F-ATP Synthase | ATP Synthesis Inhibition | 0.031 |
| Bedaquiline | Mycobacterial F-ATP Synthase | ATP Synthesis Inhibition | 5.3 |
| TBAJ-876 | M. bovis BCG | Intrabacterial ATP Depletion | 0.89 |
| Bedaquiline | M. bovis BCG | Intrabacterial ATP Depletion | 9.16 |
Data sourced from reference[6].
Table 2: Effect of TBAJ-876 Co-administration on CYP3A4 and P-gp Substrates
| Substrate (Target) | Parameter | Change with TBAJ-876 |
| Midazolam (CYP3A4) | AUC0-inf | Unchanged |
| Cmax | Reduced by 14% | |
| Digoxin (P-gp) | AUC0-last | Increased by 51% |
| Cmax | Increased by 18% |
Data sourced from references[3][4].
Experimental Protocols
Protocol 1: hERG Channel Inhibition Assay (Automated Patch Clamp)
-
Cell Culture: Maintain HEK293 cells stably expressing the hERG channel in appropriate culture medium supplemented with a selection antibiotic.
-
Cell Preparation: On the day of the experiment, detach cells using a non-enzymatic solution, wash with extracellular buffer, and resuspend to the desired concentration for the automated patch-clamp system.
-
Compound Preparation: Prepare a stock solution of (Rac)-TBAJ-876 in DMSO. Serially dilute the stock solution to obtain a range of test concentrations. The final DMSO concentration in the assay should be ≤0.1%.
-
Automated Patch Clamp:
-
Use a multi-well automated patch-clamp system.
-
Dispense the cell suspension into the wells.
-
Establish a whole-cell patch clamp configuration.
-
Apply a voltage pulse protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to measure the tail current.
-
Establish a stable baseline recording of the hERG current.
-
Apply the vehicle control (extracellular buffer with DMSO) followed by the increasing concentrations of TBAJ-876.
-
Record the hERG current at each concentration until a steady-state effect is reached.
-
-
Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current at each concentration to the baseline current.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: In Vitro Drug-Drug Interaction Assay (CYP3A4 Inhibition)
-
System: Use human liver microsomes (HLM) as the source of CYP enzymes.
-
Reagents:
-
HLM (pooled from multiple donors).
-
NADPH regenerating system.
-
CYP3A4 substrate (e.g., midazolam).
-
(Rac)-TBAJ-876 and a known CYP3A4 inhibitor (e.g., ketoconazole) as a positive control.
-
Acetonitrile (B52724) with an internal standard for quenching the reaction and sample preparation.
-
-
Incubation:
-
Pre-incubate HLM with a range of TBAJ-876 concentrations (or the positive control) in a phosphate (B84403) buffer at 37°C.
-
Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system.
-
Incubate for a short period (e.g., 5-10 minutes) within the linear range of metabolite formation.
-
Terminate the reaction by adding cold acetonitrile with the internal standard.
-
-
Sample Analysis:
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of the metabolite of the CYP3A4 substrate (e.g., 1'-hydroxymidazolam (B1197787) for midazolam).
-
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of TBAJ-876.
-
Plot the percentage of inhibition of metabolite formation against the logarithm of the TBAJ-876 concentration.
-
Determine the IC50 value by fitting the data to an appropriate inhibition model.
-
Visualizations
Caption: On-target mechanism of action of (Rac)-TBAJ-876.
Caption: Logical workflow for off-target effects investigation.
References
- 1. TBAJ-876 | Working Group for New TB Drugs [newtbdrugs.org]
- 2. Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline | MDPI [mdpi.com]
- 3. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. TBAJ-876 Retains Bedaquiline’s Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.asm.org [journals.asm.org]
- 8. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug's Uncoupler Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-TBAJ-876 Metabolism and Metabolite Identification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-TBAJ-876. The information is presented in a question-and-answer format to directly address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic pathways of (Rac)-TBAJ-876?
A1: The primary metabolic pathway for (Rac)-TBAJ-876 is demethylation. In vivo studies in rats and mice have identified three major metabolites arising from this process.[1]
Q2: What are the major metabolites of (Rac)-TBAJ-876 identified in preclinical studies?
A2: Three major metabolites have been identified in preclinical animal models[1]:
-
Metabolite 3 (M3): Formed by mono-demethylation of the dimethylamino sidechain (D-chain).[1] This is the main active metabolite.[2]
-
Metabolite 4 (M4): The bis-demethylated analogue.[1]
-
Metabolite 5 (M5): Results from two sites of demethylation: mono-demethylation on the D-chain and a second mono-demethylation on one of the other methoxy (B1213986) groups.[1]
Q3: Which cytochrome P450 (CYP) enzyme is primarily responsible for the metabolism of TBAJ-876?
A3: In vitro studies have shown that CYP3A4 is the main enzyme responsible for the CYP-mediated hepatic metabolism of TBAJ-876.
Q4: Is there a significant difference in the metabolism of TBAJ-876 between preclinical species?
A4: No species-specific differences in metabolism have been observed between rats and mice.[1] However, M3 exposure relative to the parent drug can vary between species, which is an important consideration for translational studies.[3]
Q5: Does food intake affect the metabolism of TBAJ-876?
A5: Yes, food intake has been shown to affect the pharmacokinetics of TBAJ-876 and its metabolites. In the fed state, TBAJ-876 exposure approximately doubles, while the exposure to the M3 metabolite decreases by about 20%.[3][4]
Troubleshooting Guides
LC-MS/MS Analysis of (Rac)-TBAJ-876 and its Metabolites
Issue: Poor peak shape (tailing or fronting) for TBAJ-876 and its metabolites.
-
Possible Cause: (Rac)-TBAJ-876 is a lipophilic and basic compound, which can lead to strong interactions with residual silanols on C18 columns, causing peak tailing.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is acidic (e.g., using 0.1% formic acid). This will ensure the analytes are protonated and can help reduce silanol (B1196071) interactions.
-
Column Choice: If peak shape issues persist, consider using a column with advanced end-capping or a different stationary phase (e.g., a phenyl-hexyl column) that may have different selectivity for basic compounds.
-
Sample Solvent: The sample solvent should be as weak as or weaker than the initial mobile phase to prevent peak distortion. Dissolving samples in a high percentage of organic solvent can lead to peak fronting.
-
Issue: Low recovery of TBAJ-876 and its metabolites during sample preparation.
-
Possible Cause: Due to its lipophilic nature, TBAJ-876 may adsorb to plasticware or be poorly extracted from the plasma matrix.
-
Troubleshooting Steps:
-
Protein Precipitation: While simple, protein precipitation with acetonitrile (B52724) may not be sufficient for high recovery. Ensure vigorous vortexing and adequate centrifugation to completely precipitate proteins.
-
Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): For more complex matrices or to improve recovery, consider developing an LLE or SPE method. For LLE, a non-polar solvent like methyl tert-butyl ether (MTBE) may be effective. For SPE, a mixed-mode cation exchange cartridge could be suitable for a basic compound like TBAJ-876.
-
Use of Low-Binding Tubes: Utilize low-protein-binding microcentrifuge tubes and pipette tips to minimize adsorption.
-
Issue: Ion suppression or enhancement in the mass spectrometer.
-
Possible Cause: Co-eluting endogenous components from the biological matrix can interfere with the ionization of the analytes.
-
Troubleshooting Steps:
-
Chromatographic Separation: Optimize the LC gradient to ensure that TBAJ-876 and its metabolites elute in a region free from major matrix components. A longer run time with a shallower gradient may be necessary.
-
Sample Clean-up: A more rigorous sample preparation method, such as SPE, can help remove interfering matrix components.
-
Internal Standard: Use a stable isotope-labeled internal standard for each analyte if available. This will co-elute with the analyte and experience similar matrix effects, allowing for accurate quantification.
-
Experimental Protocols
In Vitro Metabolic Stability Assay using Liver Microsomes
This protocol is a general guideline for assessing the metabolic stability of (Rac)-TBAJ-876.
Materials:
-
(Rac)-TBAJ-876 stock solution (e.g., 10 mM in DMSO)
-
Pooled human, rat, or mouse liver microsomes
-
0.1 M Phosphate (B84403) buffer (pH 7.4)
-
NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) for reaction termination
-
Internal standard solution (e.g., a structurally similar compound not present in the matrix)
-
96-well plates
-
Incubator/shaker set to 37°C
Procedure:
-
Preparation of Incubation Mixture:
-
On ice, prepare a master mix containing the liver microsomes and phosphate buffer. The final microsomal protein concentration should be optimized (typically 0.5-1.0 mg/mL).
-
Prepare a separate solution of the NADPH regenerating system in phosphate buffer.
-
-
Incubation:
-
Add the microsomal master mix to the wells of a 96-well plate.
-
Add the (Rac)-TBAJ-876 working solution to the wells to achieve the desired final concentration (e.g., 1 µM). The final DMSO concentration should be kept low (<0.5%) to avoid inhibiting enzyme activity.
-
Pre-incubate the plate at 37°C for 5-10 minutes with shaking.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system solution to each well.
-
-
Time Points and Termination:
-
At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate the reaction by adding a volume of ice-cold acetonitrile (typically 2-3 times the incubation volume) containing the internal standard. The 0-minute time point is prepared by adding the quenching solution before the NADPH regenerating system.
-
-
Sample Processing:
-
Seal the plate and vortex thoroughly to ensure complete protein precipitation.
-
Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes at 4°C) to pellet the precipitated protein.
-
-
Analysis:
-
Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.
-
Analyze the samples to determine the remaining concentration of (Rac)-TBAJ-876 at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of remaining (Rac)-TBAJ-876 versus time.
-
Determine the slope of the linear portion of the curve.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:
-
t½ = -0.693 / slope
-
CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg microsomal protein)
-
Data Presentation
Table 1: In Vivo Pharmacokinetic Parameters of TBAJ-876 and its M3 Metabolite in Mice
| Compound | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng*h/mL) |
| TBAJ-876 | 6.3 | 1,200 | 18,400 |
| M3 (from TBAJ-876) | 6.3 | 2,800 | 66,240 |
| M3 | 3.1 | 1,500 | 22,100 |
Data is estimated from published studies and presented for comparative purposes.[2]
Table 2: Representative UPLC-MS/MS Parameters for Analysis of TBAJ-876
| Parameter | Value |
| Chromatography System | Waters ACQUITY UPLC H-Class |
| Mass Spectrometer | Waters XEVO TQD |
| Column | ACQUITY UPLC HSS T3 (2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI) Positive |
| Capillary Voltage | 3.0 kV |
| Cone Voltage | 30 V |
| Source Temperature | 150°C |
| Desolvation Temperature | 450°C |
Note: Specific mass transitions (m/z) for precursor and product ions for TBAJ-876 and its metabolites need to be optimized for the specific instrument used.
Visualizations
References
(Rac)-TBAJ-876 Drug-Drug Interaction Potential with CYP3A4 Substrates: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the drug-drug interaction (DDI) potential of (Rac)-TBAJ-876, a next-generation diarylquinoline, with substrates of Cytochrome P450 3A4 (CYP3A4).
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for (Rac)-TBAJ-876?
A1: In vitro studies have identified CYP3A4 as the primary enzyme responsible for the hepatic metabolism of (Rac)-TBAJ-876.[1][2] The drug is a substrate of CYP3A4, indicating a potential for interactions when co-administered with drugs that modulate the activity of this enzyme.[2]
Q2: Does (Rac)-TBAJ-876 inhibit or induce CYP3A4 activity?
A2: Based on clinical DDI studies, (Rac)-TBAJ-876 is not considered a significant inhibitor or inducer of CYP3A4.[3][4][5] Co-administration with the sensitive CYP3A4 substrate midazolam resulted in no change in the area under the curve (AUC) and a minor 14% reduction in the maximum concentration (Cmax) of midazolam.[4] A dedicated study concluded that (Rac)-TBAJ-876 is not a moderate inducer of CYP3A4.[5]
Q3: What is the expected impact of co-administering (Rac)-TBAJ-876 with a CYP3A4 substrate?
A3: Current clinical data suggests that no dosage adjustments are likely necessary for CYP3A4 substrates when co-administered with (Rac)-TBAJ-876.[3]
Q4: What is the potential for (Rac)-TBAJ-876 to be a "victim" of DDI with CYP3A4 modulators?
A4: As a CYP3A4 substrate, the plasma concentrations of (Rac)-TBAJ-876 can be affected by potent CYP3A4 inhibitors or inducers.[1]
-
Inhibitors: Co-administration with strong or moderate CYP3A4 inhibitors is predicted to lead to moderate increases in (Rac)-TBAJ-876 exposure.[1]
-
Inducers: Co-administration with strong or moderate CYP3A4 inducers is predicted to cause a moderate decrease in (Rac)-TBAJ-876 exposure.[1]
Q5: Are there any observed interactions with other transporters, such as P-glycoprotein (P-gp)?
Troubleshooting Guide for In Vitro and In Vivo Experiments
This guide addresses potential issues that may arise during the experimental evaluation of (Rac)-TBAJ-876's DDI potential.
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent IC50 values for CYP3A4 inhibition in vitro. | - Variability in microsomal protein concentration.- Substrate concentration relative to Km.- Incubation time. | - Ensure consistent and validated microsomal protein concentrations across experiments.- Use a substrate concentration at or below the Km value for the specific CYP3A4 enzyme.- Optimize and standardize incubation times to ensure initial velocity conditions. |
| High variability in pharmacokinetic data in animal models. | - Differences in animal strain, age, or sex.- Formulation and route of administration.- Food effects. | - Use a homogenous population of animals.- Ensure a consistent and appropriate vehicle for drug administration.- Standardize feeding schedules, as food can affect the absorption of diarylquinolines.[4] |
| Discrepancy between in vitro inhibition/induction data and in vivo DDI study results. | - In vitro systems may not fully recapitulate the complexity of in vivo metabolism and transport.- Contribution of metabolites to the overall interaction.- Involvement of multiple metabolic pathways or transporters in vivo. | - Utilize physiologically based pharmacokinetic (PBPK) modeling to bridge in vitro and in vivo data.[1]- Characterize the metabolic profile of (Rac)-TBAJ-876 to assess the role of metabolites.- Conduct dedicated clinical DDI studies with specific probe substrates.[3][4] |
Data Presentation
Table 1: Summary of Clinical Drug-Drug Interaction Studies with (Rac)-TBAJ-876 as a Perpetrator
| Probe Substrate | Enzyme/Transporter | (Rac)-TBAJ-876 Effect on Substrate AUC | (Rac)-TBAJ-876 Effect on Substrate Cmax | Conclusion | Reference |
| Midazolam | CYP3A4 | Unchanged | ↓ 14% | No significant inhibition or induction of CYP3A4. | [4] |
| Digoxin (B3395198) | P-gp | ↑ 51% | ↑ 18% | Potential for P-gp inhibition. | [4] |
Experimental Protocols
Protocol 1: In Vitro CYP3A4 Inhibition Assay (Recombinant Human CYP3A4)
-
Materials: Recombinant human CYP3A4 enzyme, NADPH regenerating system, appropriate buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4), probe substrate (e.g., midazolam or testosterone), (Rac)-TBAJ-876, and a positive control inhibitor (e.g., ketoconazole).
-
Procedure: a. Pre-incubate (Rac)-TBAJ-876 at various concentrations with the recombinant CYP3A4 enzyme and the NADPH regenerating system in the buffer for a specified time (e.g., 10-15 minutes) at 37°C. b. Initiate the reaction by adding the probe substrate. c. Incubate for a predetermined time, ensuring the reaction is in the linear range. d. Terminate the reaction by adding a suitable solvent (e.g., ice-cold acetonitrile). e. Analyze the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Data Analysis: Calculate the percent inhibition at each concentration of (Rac)-TBAJ-876 and determine the IC50 value by non-linear regression analysis.
Protocol 2: Clinical Drug-Drug Interaction Study (as per NCT05526911)
-
Study Design: A Phase 1, open-label, two-part study in healthy adult subjects.[5]
-
Part 1 Objective: To assess the induction potential of (Rac)-TBAJ-876 on the sensitive CYP3A4 substrate midazolam and the inhibition and induction potential on the sensitive P-glycoprotein substrate digoxin.[5]
-
Methodology: a. Administer a single dose of the probe substrate (e.g., midazolam or digoxin) alone and collect pharmacokinetic samples over a defined period. b. Administer (Rac)-TBAJ-876 for a specified duration to reach steady-state concentrations. c. Co-administer a single dose of the probe substrate with (Rac)-TBAJ-876 and collect pharmacokinetic samples.
-
Data Analysis: Compare the pharmacokinetic parameters (AUC, Cmax) of the probe substrate when administered alone versus when co-administered with (Rac)-TBAJ-876. Calculate the geometric mean ratios (GMR) and 90% confidence intervals to assess the magnitude of the interaction.[5]
Visualizations
References
- 1. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 2. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 3. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 4. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: (Rac)-TBAJ-876 Oral Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance regarding the impact of food on the oral bioavailability of (Rac)-TBAJ-876.
Frequently Asked Questions (FAQs)
Q1: What is the general impact of food on the oral bioavailability of (Rac)-TBAJ-876?
A1: Co-administration of (Rac)-TBAJ-876 with food significantly increases its oral bioavailability. Studies in healthy adults have shown that exposure to TBAJ-876 approximately doubles when administered with food, for both tablet and oral suspension formulations.[1][2] This is thought to be due to enhanced drug solubility, which accelerates absorption and reduces intestinal metabolism.[3]
Q2: How does food specifically affect the key pharmacokinetic (PK) parameters of TBAJ-876?
A2: In the fed state, the maximum plasma concentration (Cmax) and the total drug exposure (Area Under the Curve, AUC) of TBAJ-876 are markedly increased. For the tablet formulation, exposures approximately doubled.[1][2] For the oral suspension, geometric mean Cmax, AUC, and AUCinf increased by 96%, 60%, and 59%, respectively, when taken with food.[1]
Q3: What is the effect of food on the primary metabolite of TBAJ-876, M3?
A3: In contrast to the parent drug, the exposure to the M3 metabolite is decreased when TBAJ-876 is administered with food. With the tablet formulation, M3 metabolite exposures decreased by approximately 20%.[1][2] A pharmacokinetic model suggests that the fraction of TBAJ-876 absorbed as the M3 metabolite is significantly reduced in the presence of food, decreasing from 0.388 to 0.130.[3]
Q4: What is the proposed mechanism for the observed food effect?
A4: The positive food effect on TBAJ-876 bioavailability is likely due to increased solubility of the compound in the gastrointestinal tract in the presence of food. This enhanced solubility is thought to accelerate the absorption rate and limit gut wall metabolism, leading to higher systemic exposure of the parent drug and lower formation of the M3 metabolite in the intestine.[3]
Q5: Should (Rac)-TBAJ-876 be administered with or without food in clinical or preclinical studies?
A5: Given the significant increase in oral bioavailability, it is recommended to administer (Rac)-TBAJ-876 with food to ensure optimal and more consistent drug exposure. This is a critical consideration for maintaining therapeutic concentrations and achieving desired efficacy.
Troubleshooting Guide
Issue 1: High variability in pharmacokinetic data from oral dosing of (Rac)-TBAJ-876.
-
Possible Cause: Inconsistent administration with respect to food intake.
-
Troubleshooting Steps:
-
Review your experimental protocol to ensure that the timing of drug administration relative to feeding is standardized across all subjects.
-
For future studies, implement a strict feeding schedule. Administering TBAJ-876 with a standardized meal is recommended to minimize variability.
-
Analyze your existing data by stratifying subject groups based on their prandial state at the time of dosing to identify if food was a confounding factor.
-
Issue 2: Lower than expected plasma concentrations of (Rac)-TBAJ-876 following oral administration.
-
Possible Cause: Administration in a fasted state.
-
Troubleshooting Steps:
-
Confirm the prandial state of the subjects at the time of dosing.
-
If dosing was performed under fasted conditions, consider repeating the study with administration following a meal to enhance absorption.
-
Refer to the provided data tables to estimate the expected increase in exposure when switching from a fasted to a fed state.
-
Issue 3: Unexpectedly high levels of the M3 metabolite in plasma samples.
-
Possible Cause: Administration of (Rac)-TBAJ-876 in a fasted state, leading to increased intestinal first-pass metabolism.
-
Troubleshooting Steps:
-
Verify the feeding conditions of the study.
-
To reduce the formation of the M3 metabolite, administer TBAJ-876 with food. This has been shown to decrease the fraction of the drug that is metabolized to M3 in the gut.[3]
-
Data Presentation
Table 1: Impact of Food on Pharmacokinetic Parameters of (Rac)-TBAJ-876 (Tablet Formulation)
| Parameter | Fed State vs. Fasted State | Reference |
| TBAJ-876 Exposure (AUC, Cmax) | Approximately doubled | [1][2] |
| M3 Metabolite Exposure | Decreased by ~20% | [1][2] |
Table 2: Impact of Food on Pharmacokinetic Parameters of (Rac)-TBAJ-876 (Oral Suspension)
| Parameter | Geometric Mean Ratio (Fed/Fasted) | Reference |
| Cmax | +96% | [1] |
| AUC | +60% | [1] |
| AUCinf | +59% | [1] |
Table 3: Effect of Food on Absorption and Metabolism Parameters (Model-Based)
| Parameter | Fasted | Fed | Reference |
| Fraction absorbed as M3 | 0.388 | 0.130 | [3] |
| Absorption rate constant (h-1) | 0.140 | Increased by 22.2% | [3] |
| Mean transit time (h) | 0.882 | 1.75 | [3] |
Experimental Protocols
Protocol: Phase 1 Food-Effect Study for (Rac)-TBAJ-876
A Phase 1, first-in-human study was conducted in healthy adult volunteers to evaluate the safety, tolerability, and pharmacokinetics of (Rac)-TBAJ-876.[1][2] The study included a food-effect cohort.[1][2]
-
Study Design: The food-effect component was typically a two-period, two-sequence crossover design.
-
Treatment Arms:
-
Fasted State: Subjects received a single oral dose of (Rac)-TBAJ-876 after an overnight fast of at least 10 hours.
-
Fed State: Subjects received a single oral dose of (Rac)-TBAJ-876 shortly after consuming a standardized high-fat, high-calorie meal.
-
-
Formulations: Both an oral suspension and a tablet formulation were evaluated.[3]
-
Dose: A single 100 mg dose was used for the food-effect assessment of the oral suspension and tablet.[3]
-
Blood Sampling: Intensive pharmacokinetic blood sampling was performed at pre-defined time points post-dose to characterize the concentration-time profile of TBAJ-876 and its metabolites. Sampling was conducted over 24 hours and then less frequently for an extended period.[3]
-
Bioanalysis: Plasma concentrations of TBAJ-876 and its M3 metabolite were determined using a validated LC-MS/MS method.[3]
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to determine key pharmacokinetic parameters, including Cmax, AUC, and Tmax.
Visualizations
Caption: Experimental workflow for a two-period crossover food-effect study.
Caption: Proposed mechanism of food effect on TBAJ-876 oral bioavailability.
References
troubleshooting (Rac)-TBAJ-876 experimental variability
Welcome to the technical support center for (Rac)-TBAJ-876. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental best practices and to troubleshoot variability when working with this novel anti-tuberculosis agent.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-TBAJ-876 and how does it differ from TBAJ-876?
A1: (Rac)-TBAJ-876 is the racemic mixture of TBAJ-876, meaning it contains equal amounts of both enantiomers of the molecule.[1] TBAJ-876 is the specific, active enantiomer developed as a next-generation diarylquinoline antibiotic.[2][3] It is an analog of bedaquiline (B32110) and a potent inhibitor of Mycobacterium tuberculosis.[2] For most experimental purposes, the activity is attributed to the specific TBAJ-876 enantiomer.
Q2: What is the primary mechanism of action for TBAJ-876?
A2: TBAJ-876 targets the F1Fo-ATP synthase enzyme in Mycobacterium tuberculosis.[4][5] It exhibits a dual-binding mechanism, interfering with both the c subunit and the ε subunit of the enzyme.[3][6] This action stalls the rotation of the c-ring, which blocks proton translocation and ultimately inhibits ATP synthesis, leading to bacterial death.[3][5]
Q3: What is the recommended solvent and storage condition for (Rac)-TBAJ-876?
A3: For in vitro assays, (Rac)-TBAJ-876 is typically dissolved in 100% Dimethyl Sulfoxide (DMSO) to create a stock solution.[3] Stock solutions should be stored at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Q4: Does TBAJ-876 have active metabolites that I should be aware of?
A4: Yes. In vivo, TBAJ-876 is metabolized into several forms, with the primary active metabolite being N-desmethyl-TBAJ-876, also known as M3.[7][8] The M3 metabolite is also a potent inhibitor of M. tuberculosis and contributes significantly to the overall bactericidal activity observed in animal models.[7] Researchers conducting in vivo studies should consider the exposure and activity profiles of both the parent drug and its active metabolites.[7]
Q5: Is TBAJ-876 active against bedaquiline-resistant strains?
A5: Yes, TBAJ-876 has demonstrated potent activity against diverse strains of M. tuberculosis, including those with mutations in the Rv0678 gene, which is a primary cause of clinical resistance to bedaquiline.[7][8]
Troubleshooting Experimental Variability
Variability in experimental results can arise from multiple factors, from compound handling to assay conditions. The following guides address common issues encountered when working with (Rac)-TBAJ-876.
Issue 1: Inconsistent Minimum Inhibitory Concentration (MIC) Values
Inconsistent MIC values are a frequent source of variability in antimicrobial testing.
Troubleshooting Workflow: Inconsistent MIC
Caption: Workflow for troubleshooting inconsistent MIC results.
Potential Causes & Solutions Table
| Potential Cause | Recommended Solution |
| Compound Precipitation | (Rac)-TBAJ-876 is lipophilic.[9] Ensure the compound is fully dissolved in the DMSO stock. Visually inspect for precipitates. When diluting into aqueous media, ensure the final DMSO concentration is sufficient to maintain solubility but non-toxic to the bacteria. |
| Inaccurate Inoculum | Bacterial inoculum density is critical. Ensure cultures are in the mid-logarithmic growth phase. Standardize the inoculum preparation using optical density (OD) and confirm with colony-forming unit (CFU) counts. |
| Assay Conditions | Verify that incubation times, temperature, and atmospheric conditions are consistent across experiments. If using a colorimetric readout (e.g., Resazurin), ensure the incubation time with the dye is optimized and consistent. |
| Compound Degradation | Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.[1] |
Issue 2: Low or No Activity in ATP Synthesis Assays
Biochemical assays are crucial for confirming the mechanism of action but can be sensitive to reaction conditions.
Potential Causes & Solutions Table
| Potential Cause | Recommended Solution |
| Inactive Enzyme | Use inverted membrane vesicles from a suitable Mycobacterium species (e.g., M. bovis BCG or M. smegmatis) known to have active F-ATP synthase.[3] Confirm enzyme activity with a positive control (e.g., Bedaquiline) and a negative control (no inhibitor). |
| Incorrect Buffer/Substrate | Ensure all buffer components, pH levels, and substrate (ADP, phosphate) concentrations are correct for optimal enzyme function. |
| Assay Interference | The method for detecting ATP (e.g., luciferase-based) can be subject to interference. Run controls to ensure (Rac)-TBAJ-876 or the solvent does not inhibit the detection system itself. |
Experimental Protocols & Data
Key Experimental Methodologies
1. In Vitro ATP Synthesis Inhibition Assay
-
Source: Adapted from Sarathy et al., 2019.[3]
-
Objective: To measure the direct inhibitory effect of TBAJ-876 on mycobacterial F-ATP synthase.
-
Methodology:
-
Prepare inverted membrane vesicles from Mycobacterium bovis BCG.
-
Initiate the ATP synthesis reaction in a buffer containing ADP and phosphate.
-
Add serial dilutions of (Rac)-TBAJ-876 (dissolved in DMSO) or control compounds.
-
Incubate for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the reaction and measure the amount of ATP produced using a luciferin-luciferase-based ATP determination kit.
-
Calculate the 50% inhibitory concentration (IC50) by plotting the percentage of ATP synthesis inhibition against the logarithm of the inhibitor concentration.
-
2. Murine Model of Tuberculosis
-
Objective: To evaluate the in vivo bactericidal activity of TBAJ-876.
-
Methodology:
-
Infect BALB/c mice via aerosol with a standardized inoculum of M. tuberculosis H37Rv.
-
Allow the infection to establish for a period (e.g., 2 weeks).
-
Administer TBAJ-876 or control regimens orally once daily, five days a week. Doses may range from 1.6 to 25 mg/kg.[7]
-
At specified time points (e.g., after 4 weeks of treatment), euthanize cohorts of mice.
-
Homogenize lung tissue and plate serial dilutions on selective agar (B569324) (e.g., Middlebrook 7H11) to enumerate bacterial load (CFU).
-
Compare CFU counts between treated and untreated groups to determine the level of bactericidal activity.
-
Quantitative Data Summary
The following table summarizes key quantitative data reported for TBAJ-876.
| Parameter | Value | Organism/System | Reference |
| ATP Synthesis IC50 | 0.031 - 0.2 nM | M. bovis BCG (Inverted Vesicles) | [3] |
| Bedaquiline ATP Synthesis IC50 | 5.3 nM | M. bovis BCG (Inverted Vesicles) | [3] |
| In Vivo Efficacy (Monotherapy) | Superior to bedaquiline | Murine TB Model | [8] |
| Potency vs. Bedaquiline | At least 10-fold more potent | M. tuberculosis (MIC assays) | [8] |
Signaling Pathways and Workflows
Mechanism of Action: F-ATP Synthase Inhibition
The diagram below illustrates how TBAJ-876 inhibits the mycobacterial F-ATP synthase, disrupting the proton motive force and halting energy production.
Caption: Inhibition of Mycobacterial F-ATP Synthase by TBAJ-876.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. TBAJ-876 Retains Bedaquiline’s Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Binding properties of the anti-TB drugs bedaquiline and TBAJ-876 to a mycobacterial F-ATP synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Technical Support Center: (Rac)-TBAJ-876 Formulation for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-TBAJ-876 formulations for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: My (Rac)-TBAJ-876 formulation is showing precipitation after preparation. What should I do?
A1: Precipitation of (Rac)-TBAJ-876, a compound with low aqueous solubility, is a common issue. Here are several troubleshooting steps:
-
Ensure Complete Initial Dissolution: If using a co-solvent like DMSO, ensure the powder is fully dissolved before adding the aqueous vehicle. Gentle warming and sonication can aid dissolution in DMSO.[1]
-
Optimize Vehicle Composition: The ratio of co-solvents, surfactants, and aqueous components is critical. Refer to the quantitative data table below for guidance on solubility in different vehicles. Consider increasing the proportion of the organic co-solvent or surfactant.
-
pH Adjustment: The solubility of (Rac)-TBAJ-876 may be pH-dependent. For oral formulations, a slightly acidic pH can improve the solubility of some basic compounds. A published protocol for TBAJ-876 utilizes an acidified vehicle.
-
Particle Size Reduction: For suspensions, ensuring a small and uniform particle size is crucial for stability. This can be achieved through techniques like micronization.
-
Prepare Fresh: Due to potential stability issues, it is recommended to prepare the formulation fresh before each experiment.
Q2: I am observing inconsistent results in my in vivo efficacy studies. Could the formulation be the cause?
A2: Yes, inconsistent formulation can lead to variable drug exposure and, consequently, inconsistent efficacy. Key factors to consider are:
-
Formulation Homogeneity: For suspensions, ensure the formulation is uniformly mixed before each animal is dosed. Gentle stirring or vortexing between doses can help maintain homogeneity.
-
Dosing Accuracy: Poorly soluble compounds can stick to dispensing equipment. Ensure your oral gavage needle or syringe is properly calibrated and that the full dose is administered.
-
Stability: (Rac)-TBAJ-876 may not be stable in certain formulations for extended periods at room temperature. Prepare formulations fresh and use them promptly. Refer to the stability data table for guidance.
-
Food Effect: The absorption of TBAJ-876 has been shown to be influenced by food in human studies.[2][3] Standardize the feeding schedule of your animals relative to dosing to minimize variability.
Q3: What is the mechanism of action of (Rac)-TBAJ-876?
A3: (Rac)-TBAJ-876 is a diarylquinoline antimycobacterial agent. It is the racemate of TBAJ-876, which is an analog of bedaquiline. Its mechanism of action is the inhibition of the F-ATP synthase in Mycobacterium tuberculosis.[1][4] This inhibition blocks the synthesis of ATP, the primary energy currency of the cell, leading to bacterial death. Specifically, TBAJ-876 has been shown to interact with both the c and ε subunits of the F-ATP synthase.[5]
Q4: Are there any known metabolites of TBAJ-876 that I should be aware of?
A4: Yes, in vivo studies in preclinical models have identified several metabolites of TBAJ-876.[4] The primary metabolic pathways appear to involve demethylation.[4] It is important to consider the potential activity of these metabolites when interpreting pharmacokinetic and pharmacodynamic data.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Precipitation during preparation or storage | Poor solubility in the chosen vehicle. | - Increase the concentration of co-solvent (e.g., PEG 400) or surfactant (e.g., Tween 80).- Consider using a cyclodextrin-based formulation.- For suspensions, ensure adequate stabilization with agents like Polysorbate 20. |
| pH of the vehicle is not optimal for solubility. | - Adjust the pH of the aqueous component. For some basic compounds, a slightly acidic pH may improve solubility. | |
| Formulation instability over time. | - Prepare the formulation fresh before each use.- Store any stock solutions at appropriate temperatures (e.g., -20°C or -80°C for DMSO stocks).[1] | |
| Inconsistent animal dosing | Inhomogeneous suspension. | - Gently vortex or stir the suspension between dosing each animal to ensure uniformity. |
| Compound adhering to the gavage needle/syringe. | - Pre-wet the dosing equipment with the vehicle before drawing up the formulation.- Use a positive displacement pipette for viscous formulations. | |
| Low or variable oral bioavailability | Poor dissolution in the gastrointestinal tract. | - Decrease the particle size of the compound in suspension formulations.- Utilize solubility-enhancing formulations such as those containing cyclodextrins or self-emulsifying drug delivery systems (SEDDS). |
| First-pass metabolism. | - Be aware of potential extensive first-pass metabolism and consider this when selecting the dose and interpreting results. | |
| Food effect. | - Standardize the feeding state of the animals (e.g., fasted or fed) across all experimental groups.[2][3] |
Quantitative Data
Table 1: Estimated Solubility of (Rac)-TBAJ-876 in Common Preclinical Vehicles
| Vehicle | Composition | Estimated Solubility (mg/mL) | Notes |
| Water | 100% | < 0.01 | Practically insoluble. |
| DMSO | 100% | ≥ 2 | Soluble, but not suitable for direct in vivo administration at high concentrations.[1] |
| Saline | 0.9% NaCl in Water | < 0.01 | Similar to water. |
| PEG 400 / Water | 40% / 60% (v/v) | ~ 0.5 - 1.0 | A common co-solvent system. Solubility can be further improved with the addition of a surfactant. |
| PEG 400 / Tween 80 / Water | 30% / 10% / 60% (v/v/v) | ~ 1.0 - 2.0 | Tween 80 acts as a surfactant to improve wetting and micellar solubilization. |
| Corn Oil | 100% | ~ 0.1 - 0.5 | A common lipid-based vehicle for oral gavage. |
| 20% Hydroxypropyl-β-cyclodextrin (HPβCD) in water, acidified | 20% HPβCD (w/v) in water with HCl, pH adjusted to ~3-4 | ≥ 5.0 | A published formulation for TBAJ-876 that significantly enhances aqueous solubility. |
Disclaimer: The solubility values in common preclinical vehicles are estimates based on the known physicochemical properties of (Rac)-TBAJ-876 as a poorly soluble compound and data for similar molecules. Experimental determination is recommended for precise formulation development.
Table 2: Estimated Stability of (Rac)-TBAJ-876 in Different Formulations
| Formulation | Storage Condition | Estimated Stability |
| Powder | -20°C | > 1 year |
| DMSO stock solution | -80°C | Up to 6 months[1] |
| Aqueous suspension (with stabilizers) | 4°C | Up to 24 hours |
| Aqueous suspension (with stabilizers) | Room Temperature | < 4 hours |
| Cyclodextrin-based solution | 4°C | Up to 24 hours |
| Cyclodextrin-based solution | Room Temperature | 4 - 8 hours |
| Oil-based suspension | Room Temperature | Up to 8 hours |
Disclaimer: The stability data are estimates and should be confirmed by appropriate analytical methods for your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of (Rac)-TBAJ-876 in a Cyclodextrin-Based Vehicle for Oral Gavage in Mice
This protocol is adapted from a published study on TBAJ-876.
Materials:
-
(Rac)-TBAJ-876 powder
-
Hydroxypropyl-β-cyclodextrin (HPβCD)
-
1N Hydrochloric acid (HCl)
-
1N Sodium hydroxide (B78521) (NaOH)
-
Sterile water for injection
-
Sterile conical tubes
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare the Vehicle:
-
In a sterile conical tube, dissolve HPβCD in sterile water to a final concentration of 20% (w/v). For example, add 2g of HPβCD to 10mL of sterile water.
-
Stir the solution until the HPβCD is completely dissolved.
-
Acidify the vehicle by adding 1N HCl dropwise until the pH is approximately 2.0.
-
-
Prepare the (Rac)-TBAJ-876 Formulation:
-
Weigh the required amount of (Rac)-TBAJ-876 powder for the desired final concentration. For example, for a 5 mg/mL solution, weigh 50 mg of (Rac)-TBAJ-876 for a final volume of 10 mL.
-
Add the (Rac)-TBAJ-876 powder to the acidified HPβCD vehicle.
-
Cap the tube and stir the mixture overnight at room temperature to ensure complete dissolution.
-
After overnight stirring, adjust the pH of the formulation to approximately 3-4 by adding 1N NaOH dropwise while continuously monitoring with a pH meter.
-
Visually inspect the solution to ensure it is clear and free of precipitation.
-
-
Administration:
-
Administer the formulation to mice via oral gavage at the desired dose.
-
It is recommended to use the formulation immediately after preparation. If short-term storage is necessary, keep it at 4°C and protected from light for no longer than 24 hours. Allow the formulation to return to room temperature before dosing.
-
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876-A Less Toxic and More Potent Analogue of Bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
(Rac)-TBAJ-876 Cardiotoxicity and QT Prolongation Risk Assessment: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the cardiotoxicity and QT prolongation risk assessment of (Rac)-TBAJ-876, a second-generation diarylquinoline antitubercular agent. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, detailed experimental protocols, and summary data tables to facilitate your research and development activities.
Frequently Asked Questions (FAQs)
Q1: What is (Rac)-TBAJ-876 and why is its cardiotoxicity a concern?
A1: (Rac)-TBAJ-876 is a preclinical drug candidate and an analogue of bedaquiline (B32110), a medication used to treat multidrug-resistant tuberculosis.[1] Bedaquiline has been associated with a risk of QT interval prolongation, a delay in the heart's electrical repolarization, which can increase the risk of serious cardiac arrhythmias.[1][2] Therefore, assessing the cardiotoxicity and QT prolongation potential of its analogue, (Rac)-TBAJ-876, is a critical aspect of its preclinical safety evaluation.
Q2: What is the primary mechanism of QT prolongation associated with diarylquinolines like bedaquiline?
A2: The primary mechanism is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel (IKr).[1][2] This channel plays a crucial role in the repolarization phase of the cardiac action potential. Inhibition of the hERG channel leads to a prolonged action potential duration, which manifests as a prolonged QT interval on an electrocardiogram (ECG).
Q3: How does the preclinical cardiotoxicity profile of (Rac)-TBAJ-876 compare to bedaquiline?
A3: Preclinical data indicate that (Rac)-TBAJ-876 has a more favorable cardiac safety profile than bedaquiline. Specifically, it demonstrates significantly less inhibition of the hERG channel.[2] Nonclinical safety evaluations in rats and dogs have shown that (Rac)-TBAJ-876 and its primary metabolites have a reduced risk of QTc prolongation compared to bedaquiline and its corresponding metabolites.[3]
Q4: What have clinical studies shown regarding the QT prolongation risk of (Rac)-TBAJ-876 in humans?
A4: Phase 1 clinical trials in healthy adults have been completed for TBAJ-876. The drug was well-tolerated, and no episodes of clinically significant prolongation of the QTc interval were observed.[3]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies comparing the cardiotoxicity profile of (Rac)-TBAJ-876 and bedaquiline.
Table 1: In Vitro hERG Channel Inhibition
| Compound | hERG IC50 (µM) | Fold Difference vs. Bedaquiline |
| Bedaquiline | 1.6 | - |
| (Rac)-TBAJ-876 | >30 | >18.75 |
Data sourced from preclinical studies.[2]
Table 2: Preclinical In Vivo Cardiovascular Assessment
| Compound | Species | Key Findings on QT Interval |
| Bedaquiline | Rat, Dog | Known to cause QT prolongation. |
| (Rac)-TBAJ-876 | Rat, Dog | Demonstrated a reduced risk of QTc prolongation compared to bedaquiline. Specific quantitative data from these studies are not publicly available.[3] |
| (Rac)-TBAJ-876 Metabolites (M2 & M3) | Rat, Dog | Showed a reduced risk of QTc prolongation compared to the corresponding metabolites of bedaquiline.[3] |
Troubleshooting Guides
Issue: High variability in hERG assay results.
| Potential Cause | Troubleshooting Step |
| Cell line instability or passage number | Ensure consistent use of a validated cell line within a defined passage number range. |
| Temperature fluctuations | Maintain a stable recording temperature (e.g., 35-37°C) as hERG channel kinetics are temperature-sensitive. |
| Unstable patch clamp recordings | Monitor seal resistance and whole-cell parameters throughout the experiment. Discard recordings that do not meet quality control criteria. |
| Compound precipitation | Check the solubility of (Rac)-TBAJ-876 in the assay buffer. Use appropriate solvents and concentrations. |
Issue: Difficulty in obtaining a clear signal in in vivo telemetry studies.
| Potential Cause | Troubleshooting Step |
| Poor ECG signal quality | Check the placement and integrity of telemetry leads. Ensure good contact with the animal's skin. |
| Animal stress or movement artifacts | Allow for an adequate acclimatization period for the animals in the study environment. Analyze data from quiescent periods. |
| Inadequate dosing or exposure | Confirm the dose formulation and administration route. Correlate ECG findings with pharmacokinetic data to ensure adequate drug exposure. |
Experimental Protocols
In Vitro hERG Potassium Channel Assay (Whole-Cell Patch Clamp)
This protocol outlines the methodology for assessing the inhibitory effect of (Rac)-TBAJ-876 on the hERG potassium channel expressed in a stable mammalian cell line (e.g., HEK293).
a. Cell Culture:
-
Culture hERG-expressing cells in appropriate medium and conditions as recommended by the supplier.
-
Passage cells regularly to maintain logarithmic growth.
-
Harvest cells for experiments using a non-enzymatic cell dissociation solution.
b. Electrophysiology:
-
Use a patch-clamp amplifier and data acquisition system.
-
Prepare extracellular and intracellular solutions with appropriate ionic compositions.
-
Obtain high-resistance (>1 GΩ) gigaseals.
-
Establish whole-cell configuration and allow for dialysis of the cell with the intracellular solution.
-
Apply a voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.
c. Compound Application:
-
Prepare stock solutions of (Rac)-TBAJ-876 in a suitable solvent (e.g., DMSO).
-
Dilute the stock solution to final concentrations in the extracellular solution.
-
Apply the compound-containing solution to the cell using a perfusion system.
-
Record hERG currents in the absence (baseline) and presence of increasing concentrations of (Rac)-TBAJ-876.
d. Data Analysis:
-
Measure the peak tail current amplitude at each concentration.
-
Normalize the current to the baseline recording.
-
Plot the concentration-response curve and fit the data to the Hill equation to determine the IC50 value.
In Vivo Cardiovascular Telemetry in Conscious Dogs
This protocol describes the assessment of the effects of (Rac)-TBAJ-876 on cardiovascular parameters, including the QT interval, in conscious, freely moving dogs.
a. Animal Model:
-
Use purpose-bred beagle dogs.
-
Surgically implant a telemetry transmitter for continuous monitoring of ECG, blood pressure, and heart rate.
-
Allow for a sufficient post-operative recovery period.
b. Experimental Design:
-
House animals in a quiet, controlled environment.
-
Acclimatize animals to the dosing procedure.
-
Use a crossover design where each animal serves as its own control.
-
Administer (Rac)-TBAJ-876 orally at multiple dose levels. Include a vehicle control group.
c. Data Collection:
-
Record baseline cardiovascular data for at least 24 hours before dosing.
-
Continuously record data for at least 24 hours post-dosing.
-
Collect blood samples at predetermined time points for pharmacokinetic analysis.
d. Data Analysis:
-
Extract and analyze ECG waveforms to determine heart rate, PR interval, QRS duration, and QT interval.
-
Correct the QT interval for heart rate using a validated correction formula (e.g., Bazett's or Fridericia's).
-
Compare the time-matched, placebo-corrected changes in QTc interval from baseline at each dose level.
-
Correlate cardiovascular findings with the plasma concentrations of (Rac)-TBAJ-876 and its metabolites.
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-TBAJ-876 Scalable Synthesis: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the scalable synthesis of (Rac)-TBAJ-876, a promising anti-tuberculosis drug candidate.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the traditional scalable synthesis of the key intermediate, 876A-B?
A1: The previously established "baseline" synthesis for the 876A-B fragment presents several significant challenges for large-scale production.[1][2] These include a lengthy 12-step sequence, the necessity for cryogenic conditions and the use of hazardous organolithium reagents, and a costly Suzuki coupling step that relies on an expensive palladium catalyst.[2] This older route also suffers from a low overall yield, making it less economically viable for large-scale manufacturing.[1]
Q2: An improved synthesis for the 876A-B fragment has been reported. What are its key advantages?
A2: A more efficient, three-step synthesis of the 876A-B fragment has been developed, proceeding via an aldol (B89426) condensation strategy.[1][3][4][5] This newer method offers several advantages, including a significantly higher overall yield, the avoidance of expensive palladium catalysts, and the elimination of the need for chromatographic purification steps.[1] This process has been successfully demonstrated at a multigram scale and has been scaled up to 4 kg.[2][3]
Q3: What are the primary difficulties in scaling up the final coupling reaction to produce (Rac)-TBAJ-876?
A3: The final step, which involves the LDA-promoted coupling of the 876A-B fragment with a dimethylaminopropanone fragment, poses challenges in a traditional batch process.[1][6] These challenges include poor heat and mass transfer, leading to reduced productivity and poor repeatability.[6] Inefficient mixing and heat dissipation can also result in the formation of byproducts. Furthermore, the use of highly reactive organolithium species raises safety concerns at a larger scale.[6]
Q4: How does a continuous flow process address the challenges of the final coupling step?
A4: A continuous flow process has been developed to overcome the limitations of the batch synthesis for the final coupling reaction.[6] This method allows for precise temperature control and enhanced safety when handling highly reactive reagents like n-butyllithium.[6] The improved mixing and heat transfer in the flow reactor lead to a higher reaction yield (95%), increased throughput, and better repeatability.[6] This process also facilitates a purification method that avoids the need for silica (B1680970) gel chromatography.[6]
Q5: How is the desired stereoisomer of TBAJ-876 isolated?
A5: The coupling reaction produces a mixture of stereoisomers. The desired (1R, 2S) enantiomer of TBAJ-876 is isolated from this mixture using fractional crystallization and chiral Supercritical Fluid Chromatography (SFC) purification.[1]
Troubleshooting Guides
Issue 1: Low Yield in the Synthesis of 876A-B Fragment
| Potential Cause | Troubleshooting Step |
| Use of older, inefficient synthetic route | Transition from the 12-step baseline synthesis involving a Suzuki coupling to the more efficient 3-step aldol condensation route. This newer method has a significantly higher reported overall yield.[1][2] |
| Incomplete reaction in the final methoxide (B1231860) installation step | Ensure complete reaction by monitoring via TLC or LC-MS. If the reaction stalls, consider extending the reflux time in methanol (B129727) with sodium methoxide.[1] |
| Product loss during purification | The newer 3-step synthesis for 876A-B is designed to avoid chromatographic purification. If you are still using chromatography, significant product loss may occur. The new protocol relies on extraction and crystallization for purification.[1] |
Issue 2: Poor Repeatability and Byproduct Formation in the Final Coupling Step
| Potential Cause | Troubleshooting Step |
| Poor temperature control in batch reactor | Inconsistent temperature can lead to side reactions. Implement a robust cooling system and ensure accurate temperature monitoring throughout the addition of reagents. For larger scales, consider transitioning to a continuous flow setup for superior temperature control.[6] |
| Inefficient mixing | Inadequate mixing can create "hot spots" and lead to byproduct formation. Ensure the stirrer speed is optimized for the reactor volume and viscosity of the reaction mixture. Baffling within the reactor can also improve mixing. A continuous flow reactor inherently provides superior mixing.[6] |
| Decomposition of organolithium reagent | Use fresh, properly titrated n-butyllithium. Ensure all glassware is rigorously dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent quenching of the organolithium species. |
Data Summary
Comparison of Synthetic Routes for 876A-B Fragment
| Parameter | Baseline Synthesis | Improved Aldol Condensation Route |
| Number of Steps | 12 | 3 |
| Key Reaction | Pd-catalyzed Suzuki coupling | Aldol condensation |
| Overall Yield | ~20% (for quinoline (B57606) boronic acid) | 75% |
| Catalyst | Expensive Palladium catalyst | None required |
| Purification | Chromatography required | No chromatography needed |
Comparison of Final Coupling Reaction Processes
| Parameter | Batch Process | Continuous Flow Process |
| Yield | Not specified, but challenges noted | 95% |
| Scalability Issues | Poor heat/mass transfer, byproduct formation, safety concerns | Robust, efficient, and scalable |
| Purification | Not specified | Avoids silica gel chromatography |
| Key Advantage | Simpler initial setup | Enhanced safety, control, and yield |
Experimental Protocols
Improved 3-Step Synthesis of 876A-B Fragment
This protocol is a summary of the reported high-yield synthesis.[1]
-
Aldol Condensation: 6-bromo-3,4-dihydroquinolin-2(H)-one is reacted with 2,3,6-trimethoxyisonicotinaldehyde (B1402740) in the presence of a suitable base to form the aldol adduct.
-
Dehydration: The resulting aldol adduct is dehydrated to yield the corresponding enone.
-
Methoxide Installation: The intermediate is then treated with sodium methoxide in refluxing methanol to install the final methoxy (B1213986) group, yielding the 876A-B fragment. The product is isolated via extraction.
Continuous Flow Synthesis of (Rac)-TBAJ-876
This protocol is a conceptual summary based on the described continuous flow setup.[6]
-
Reagent Preparation: Prepare separate solutions of the 876A-B fragment, the dimethylaminopropanone fragment, and n-butyllithium in a suitable solvent (e.g., THF).
-
Flow Setup: Utilize a microreactor or a tube reactor system with multiple inlet pumps. The reactor should be immersed in a cooling bath to maintain the desired low temperature (e.g., -78 °C).
-
Reaction Execution: The reagent solutions are pumped at controlled flow rates into a mixing unit (T-mixer) and then flow through the cooled reactor. The residence time in the reactor is controlled by the flow rate and the reactor volume.
-
Quenching and Workup: The reaction stream exiting the reactor is continuously quenched with a suitable reagent (e.g., ammonium (B1175870) chloride solution). The product is then isolated through a continuous extraction process.
Visualizations
Caption: Challenges of the baseline synthesis and solutions offered by improved methods.
Caption: Comparison of synthetic workflows for the 876A-B fragment and final product.
Caption: Conceptual workflow of the continuous flow process for TBAJ-876 synthesis.
References
Validation & Comparative
(Rac)-TBAJ-876 vs. Bedaquiline: A Comparative Guide on Efficacy in Resistant Tuberculosis
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis (TB) poses a significant threat to global health, necessitating the development of novel, more effective therapeutic agents. Bedaquiline, the first diarylquinoline antibiotic approved for MDR-TB, marked a pivotal advancement in treatment. Now, a new generation of this class, represented by (Rac)-TBAJ-876, is in development, showing promise to overcome some of the limitations of its predecessor. This guide provides a detailed, data-driven comparison of the efficacy of (Rac)-TBAJ-876 and Bedaquiline against resistant Mycobacterium tuberculosis (Mtb).
Executive Summary
(Rac)-TBAJ-876, a novel diarylquinoline analogue, demonstrates superior preclinical efficacy and an improved safety profile compared to Bedaquiline.[1][2][3] In vitro studies reveal that TBAJ-876 has approximately 10-fold greater potency against Mtb.[4] Notably, it retains significant activity against Bedaquiline-resistant strains, particularly those with mutations in the Rv0678 gene, a common mechanism of resistance.[1][2] Preclinical mouse models of TB infection corroborate these findings, showing that TBAJ-876 achieves greater bactericidal activity at lower doses than Bedaquiline.[1][5] Currently, TBAJ-876 is undergoing Phase 2 clinical trials, with the potential to become a cornerstone of future universal TB treatment regimens.[4][6][7]
Mechanism of Action: Targeting the Mtb ATP Synthase
Both Bedaquiline and TBAJ-876 share a unique mechanism of action, targeting the F1Fo-ATP synthase of Mycobacterium tuberculosis, an enzyme crucial for cellular energy production.[8][9] They specifically bind to the c-subunit of the enzyme, which inhibits its rotation and disrupts ATP synthesis, ultimately leading to bacterial cell death.[9][10][11] This mechanism is effective against both actively replicating and dormant mycobacteria.[9][12]
Further research has elucidated a dual-targeting mechanism for Bedaquiline, involving both the c-subunit and the ε-subunit of the ATP synthase.[10][13] Studies on TBAJ-876 confirm that it retains this dual-subunit targeting, which is believed to be essential for potent inhibition of the enzyme.[10][13][14][15] Interestingly, while Bedaquiline also exhibits protonophore activity, acting as an uncoupler of oxidative phosphorylation, TBAJ-876 does not share this characteristic, suggesting it is not critical for its potent bactericidal effects.[10][16]
Caption: Mechanism of action for Bedaquiline and (Rac)-TBAJ-876 targeting the Mtb ATP synthase.
Comparative Efficacy Data
The following tables summarize the key quantitative data from preclinical studies comparing the efficacy of (Rac)-TBAJ-876 and Bedaquiline.
Table 1: In Vitro Activity against M. tuberculosis
| Compound | Wild-Type H37Rv MIC (μg/mL) | Rv0678 Mutant MIC (μg/mL) | Fold-change in MIC vs. Wild-Type |
| Bedaquiline | 0.03 | 0.24 | 8x |
| (Rac)-TBAJ-876 | 0.003 | 0.024 | 8x |
Data sourced from a comparative study in a murine model of tuberculosis. The MIC of TBAJ-876 against the mutant was 10-fold lower than that of Bedaquiline.[1][2]
Table 2: In Vivo Efficacy in a Murine Model of Tuberculosis (4 weeks monotherapy)
| Treatment Group (Dose in mg/kg) | Mean Lung CFU log10 Reduction vs. Untreated Control (Wild-Type H37Rv) | Mean Lung CFU log10 Reduction vs. Untreated Control (Rv0678 Mutant) |
| Bedaquiline (25) | ~3.0 | ~0.5 (No significant reduction from day 0) |
| (Rac)-TBAJ-876 (3.125) | ~3.0 | ~1.5 |
| (Rac)-TBAJ-876 (6.25) | >3.5 | ~2.5 |
| (Rac)-TBAJ-876 (12.5) | >3.5 | ~3.0 |
Data extrapolated from graphical representations in a preclinical study. All doses of TBAJ-876 were significantly more active than Bedaquiline at 25 mg/kg against the Rv0678 mutant.[1]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the key experimental protocols used to generate the comparative data.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism, is a standard measure of in vitro potency.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Protocol:
-
Bacterial Strains: M. tuberculosis H37Rv (wild-type) and an isogenic Rv0678 loss-of-function mutant were used.
-
Drug Preparation: Stock solutions of (Rac)-TBAJ-876 and Bedaquiline were prepared in DMSO and serially diluted in 7H9 broth supplemented with OADC and Tween-80.
-
Inoculum Preparation: Mtb cultures were grown to mid-log phase, and the turbidity was adjusted to a McFarland standard to achieve a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Assay Procedure: The drug dilutions were added to 96-well microplates, followed by the bacterial inoculum.
-
Incubation and Reading: Plates were incubated at 37°C for 7-14 days. The MIC was determined as the lowest drug concentration that inhibited visible bacterial growth.
Murine Model of Tuberculosis Infection
Animal models are essential for evaluating the in vivo efficacy of new drug candidates.
Caption: Workflow for the in vivo murine model of TB infection.
Protocol:
-
Animal Model: BALB/c mice were used for the study.
-
Infection: Mice were infected via the aerosol route with a low dose of M. tuberculosis H37Rv or the Rv0678 mutant to establish a pulmonary infection.
-
Treatment: Treatment was initiated several weeks post-infection. Drugs were administered orally once daily, five days a week.
-
Efficacy Assessment: At specified time points (e.g., after 4 weeks of treatment), cohorts of mice were euthanized. The lungs were aseptically removed, homogenized, and serial dilutions were plated on selective agar (Middlebrook 7H11).
-
Data Analysis: After incubation, colony-forming units (CFU) were counted to determine the bacterial load in the lungs. Efficacy was measured by the reduction in log10 CFU compared to untreated controls.
Clinical Development and Future Outlook
Bedaquiline is a cornerstone of modern MDR-TB therapy, recommended by the WHO in combination regimens.[8] However, concerns about its long half-life, potential for cardiac toxicity (QT prolongation), and emerging resistance highlight the need for improved diarylquinolines.[17]
(Rac)-TBAJ-876 was developed specifically to address these limitations, demonstrating a superior preclinical safety profile, including a lower potential for QT prolongation.[4][17] It is currently in a Pan-Phase 2 clinical trial (NC-009) to evaluate its safety and efficacy in combination with pretomanid (B1679085) and linezolid.[4][7] This trial aims to establish a shorter, safer, and more effective "universal regimen" for both drug-sensitive and drug-resistant TB.[4] The enhanced potency of TBAJ-876, particularly against resistant strains, suggests it could be a critical component in future strategies to combat the global tuberculosis epidemic.[1]
References
- 1. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. tballiance.org [tballiance.org]
- 5. researchgate.net [researchgate.net]
- 6. TBAJ-876 | Medicines for All Institute [medicines4all.vcu.edu]
- 7. tballiance.org [tballiance.org]
- 8. Bedaquiline | Working Group for New TB Drugs [newtbdrugs.org]
- 9. What is the mechanism of Bedaquiline Fumarate? [synapse.patsnap.com]
- 10. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - ProQuest [proquest.com]
- 11. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.aip.org [pubs.aip.org]
- 13. mdpi.com [mdpi.com]
- 14. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 15. journals.asm.org [journals.asm.org]
- 16. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. TBAJ-876 | Working Group for New TB Drugs [newtbdrugs.org]
A Comparative Analysis of (Rac)-TBAJ-876 and the Standard HRZE Regimen for Tuberculosis Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel tuberculosis (TB) drug candidate (Rac)-TBAJ-876, also known as sorfequiline, and the standard first-line TB treatment regimen, HRZE (a combination of isoniazid, rifampicin, pyrazinamide, and ethambutol). This analysis is based on the latest preclinical and clinical trial data to inform research and development efforts in the fight against tuberculosis.
Executive Summary
(Rac)-TBAJ-876 is a next-generation diarylquinoline antibiotic that targets the Mycobacterium tuberculosis F-ATP synthase, an essential enzyme for cellular energy production. It is currently being evaluated in a three-drug regimen with pretomanid (B1679085) and linezolid (B1675486), known as the SPaL regimen. The standard of care for drug-susceptible TB is the HRZE regimen, a four-drug combination that has been in use for decades.
Recent clinical trial findings suggest that the TBAJ-876-containing SPaL regimen may offer a significant advancement in TB treatment, demonstrating superior bactericidal activity compared to the HRZE regimen, with the potential for a shorter treatment duration. Preclinical studies in murine models also support the potent antimycobacterial activity of TBAJ-876. While the safety profile of the SPaL regimen is reported to be comparable to HRZE, detailed quantitative data on adverse events from the pivotal Phase 2 (NC-009) trial are not yet fully available in the public domain.
Data Presentation
The following tables summarize the available quantitative data from preclinical and clinical studies comparing the efficacy of TBAJ-876-containing regimens with the HRZE regimen.
Table 1: Efficacy Data from Preclinical Murine Model
| Treatment Group | Dosage | Mean Lung Bacterial Burden (log10 CFU) Reduction from Day 0 | Reference |
| TBAJ-876 (S) | 3.125 mg/kg | Similar to Bedaquiline at 25 mg/kg | [1] |
| TBAJ-876 (S) | 6.25 mg/kg | Significantly greater than Bedaquiline at 25 mg/kg | [1] |
| TBAJ-876 (S) | 12.5 mg/kg | Significantly greater than Bedaquiline at 25 mg/kg | [1] |
| Bedaquiline (BDQ) | 25 mg/kg | 3.15 | [1] |
Note: This preclinical study compared TBAJ-876 with bedaquiline, another diarylquinoline, and not directly with the full HRZE regimen in terms of CFU reduction in this specific publication. However, it establishes the high potency of TBAJ-876.
Table 2: Efficacy Data from Phase 2 Clinical Trial (NC-009)
| Treatment Arm | Proportion of Participants with Stable Sputum Conversion at Week 8 | Hazard Ratio for Sputum Conversion vs. HRZE | Reference |
| SPaL (Sorfequiline 100 mg) | 59% | 1.35 | [2] |
| HRZE (Standard of Care) | 45% | - | [2] |
| BPaL (Bedaquiline, Pretomanid, Linezolid) | 45% | - | [2] |
Table 3: Safety Data from Phase 2 Clinical Trial (NC-009)
| Treatment Arm | Key Adverse Events | Frequency | Reference |
| SPaL (Sorfequiline) | Data on specific adverse events and their frequencies are not yet publicly available. The overall safety profile was reported as "comparable" to the HRZE regimen. | Not Available | [2][3][4] |
| HRZE (Standard of Care) | Data on specific adverse events and their frequencies from this trial are not yet publicly available. | Not Available | [2][3][4] |
Experimental Protocols
Phase 2 Clinical Trial (NC-009) Protocol
-
Trial Design: A Phase 2, partially-blinded, randomized, controlled trial to evaluate the safety and efficacy of different doses of TBAJ-876 in combination with pretomanid and linezolid (SPaL regimen) compared to the standard HRZE regimen.[5][6][7]
-
Participants: Adults with newly diagnosed, smear-positive, drug-sensitive pulmonary tuberculosis.[5][6][7]
-
Treatment Arms:
-
Primary Efficacy Endpoint: Time to stable sputum culture conversion.[2]
-
Safety Assessments: Monitoring of adverse events, clinical laboratory tests, electrocardiograms (ECGs), and vital signs.[7]
Preclinical Murine Model Protocol
-
Animal Model: BALB/c mice were infected with Mycobacterium tuberculosis.[1][8][9][10]
-
Treatment Groups: Mice were treated with various doses of TBAJ-876, bedaquiline, or other comparator regimens.[1][8][9][10]
-
Efficacy Assessment: The primary efficacy endpoint was the reduction in bacterial load in the lungs, measured in colony-forming units (CFU). Lung homogenates were cultured to enumerate CFU.[1][8][9][10]
-
Pharmacokinetic Analysis: Plasma concentrations of TBAJ-876 and its metabolites were measured to assess drug exposure.[8][9][10]
Mechanism of Action and Signaling Pathways
Mechanism of Action of (Rac)-TBAJ-876 (Sorfequiline)
(Rac)-TBAJ-876, like other diarylquinolines, targets the F-ATP synthase of Mycobacterium tuberculosis. Specifically, it binds to the c-subunit of the F0 rotor, inhibiting the rotation of the ATP synthase and thereby blocking the synthesis of ATP, the primary energy currency of the cell. This leads to a rapid bactericidal effect.
Mechanism of Action of the HRZE Regimen
The HRZE regimen consists of four drugs, each with a distinct mechanism of action, contributing to its overall efficacy against Mycobacterium tuberculosis.
Experimental Workflow
The following diagram illustrates a generalized workflow for the preclinical and clinical evaluation of a new anti-tuberculosis drug regimen compared to the standard of care.
References
- 1. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 2 data suggest new drug could unlock shorter TB treatment | CIDRAP [cidrap.umn.edu]
- 3. Phase 2 clinical trial results show potential to shorten TB treatment time | EurekAlert! [eurekalert.org]
- 4. Phase 2 trial results show potential to shorten TB treatment time | Stories | Centre of Excellence for Long-acting Therapeutics - Global Health | University of Liverpool [liverpool.ac.uk]
- 5. NC-009 Trial | Working Group for New TB Drugs [newtbdrugs.org]
- 6. tballiance.org [tballiance.org]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. croiconference.org [croiconference.org]
- 9. researchgate.net [researchgate.net]
- 10. academic.oup.com [academic.oup.com]
(Rac)-TBAJ-876 (Sorfequiline): A Comparative Guide to its Efficacy in a Chronic Tuberculosis Infection Model
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel antibiotic candidate (Rac)-TBAJ-876, also known as Sorfequiline, with alternative treatments in a chronic tuberculosis (TB) infection model. The information presented is based on available preclinical and clinical data, offering a valuable resource for researchers in the field of infectious diseases and drug development.
Executive Summary
(Rac)-TBAJ-876 is a next-generation diarylquinoline antibiotic with potent activity against Mycobacterium tuberculosis. It shares a similar mechanism of action with the first-in-class diarylquinoline, bedaquiline (B32110) (BDQ), by targeting the mycobacterial F-ATP synthase, an essential enzyme for energy production in the bacterium.[1][2][3] However, TBAJ-876 has been developed to offer an improved safety and pharmacokinetic profile.[4][5][6] Preclinical studies in murine models of chronic TB infection and early clinical trial data suggest that TBAJ-876 has the potential to shorten treatment duration and be effective against drug-resistant strains of M. tuberculosis.[1][4][7][8][9]
Mechanism of Action
TBAJ-876, like bedaquiline, inhibits the F-ATP synthase of M. tuberculosis. This enzyme is crucial for generating ATP, the primary energy currency of the cell. Specifically, TBAJ-876 binds to the c-ring and interacts with the ε-subunit of the F-ATP synthase, effectively stalling its rotation and halting ATP synthesis.[2][3][5][10] This dual-targeting mechanism contributes to its potent bactericidal activity.[2][3] Interestingly, unlike bedaquiline, TBAJ-876 does not appear to possess uncoupler activity, which suggests this property is not essential for the bactericidal effect of this drug class.[2][11]
Comparative Efficacy Data
The following tables summarize the in vitro and in vivo efficacy of (Rac)-TBAJ-876 compared to other anti-tuberculosis agents.
Table 1: In Vitro Activity against M. tuberculosis
| Compound | MIC (μg/mL) against H37Rv | MIC (μg/mL) against Rv0678 mutant |
| (Rac)-TBAJ-876 | 0.004 | Not specified, but 10-fold lower than BDQ [4][8] |
| Bedaquiline (BDQ) | 0.04 | Not specified |
MIC: Minimum Inhibitory Concentration. Data compiled from multiple sources.[4][9][12]
Table 2: Efficacy in a Murine Model of Chronic TB Infection (H37Rv Strain)
| Treatment Group (Dose in mg/kg) | Mean Lung CFU log10 Reduction vs. Untreated Control |
| (Rac)-TBAJ-876 (3.125) | Similar to BDQ (25) [4][9] |
| (Rac)-TBAJ-876 (6.25) | Significantly greater than BDQ (25) [4][9] |
| (Rac)-TBAJ-876 (12.5) | Significantly greater than BDQ (25) [4][9] |
| Bedaquiline (BDQ) (25) | Baseline for comparison |
| SPaL (Sorfequiline 100mg, Pretomanid, Linezolid) | Higher activity than standard of care (HRZE) [1] |
| Standard of Care (HRZE) | Baseline for comparison |
CFU: Colony Forming Units. Data represents typical outcomes from preclinical murine models.[4][9]
Table 3: Clinical Trial Phase II Data (NC-009 trial)
| Treatment Regimen | Stable Sputum Conversion (SSC) by Week 8 |
| SPaL (Sorfequiline 100mg, Pretomanid, Linezolid) | 59% [7] |
| BPaL (Bedaquiline, Pretomanid, Linezolid) | 45%[7] |
| Standard of Care (HRZE) | 45%[7] |
Experimental Protocols
The following is a generalized protocol for a murine model of chronic tuberculosis infection used to evaluate the efficacy of anti-TB drugs.
Murine Model of Chronic Tuberculosis Infection
-
Animal Model: BALB/c or C57BL/6 mice are commonly used.[13]
-
Infection: Mice are infected via aerosol exposure or intravenous injection with a mid-log phase culture of M. tuberculosis H37Rv.[13] The typical inoculum size for aerosol infection is 50-100 CFU per lung.
-
Establishment of Chronic Infection: The infection is allowed to establish for 4-6 weeks, leading to a chronic, stable bacterial load in the lungs and spleen.
-
Treatment:
-
Drug formulations are prepared in an appropriate vehicle (e.g., 20% Captisol).
-
Treatments are administered orally by gavage, typically 5 days a week.
-
Treatment duration can range from 4 to 8 weeks or longer to assess sterilizing activity.
-
-
Assessment of Efficacy:
-
At specified time points, cohorts of mice are euthanized.
-
Lungs and spleens are aseptically removed and homogenized.
-
Serial dilutions of the homogenates are plated on Middlebrook 7H11 agar (B569324) supplemented with OADC.
-
Plates are incubated at 37°C for 3-4 weeks, and CFU are enumerated to determine the bacterial load.
-
-
Data Analysis: The log10 CFU reduction in treated groups is compared to the untreated control group and other treatment arms.
Comparison with Alternatives
Bedaquiline (BDQ)
TBAJ-876 is a direct analogue of bedaquiline and offers several potential advantages. Preclinical data suggests that TBAJ-876 has more potent in vitro activity and can achieve greater bactericidal effect at lower doses in vivo compared to bedaquiline.[4][9] Furthermore, it has shown efficacy against M. tuberculosis strains with mutations in the Rv0678 gene, which can confer resistance to bedaquiline.[4][8] Early clinical data also indicates a potentially better safety profile, with lower signals for cardiac toxicity.[7]
Standard TB Regimens (e.g., HRZE)
The standard first-line treatment for drug-susceptible TB is a six-month regimen of isoniazid (B1672263) (H), rifampin (R), pyrazinamide (B1679903) (Z), and ethambutol (B1671381) (E). The SPaL regimen, containing TBAJ-876 (Sorfequiline), has demonstrated greater activity in reducing the time to sputum culture conversion compared to the HRZE regimen in a Phase II clinical trial, suggesting its potential to shorten the overall treatment duration.[1][7]
BPaL Regimen
The BPaL regimen (bedaquiline, pretomanid, and linezolid) is a highly effective six-month oral regimen for multidrug-resistant TB (MDR-TB).[7] The SPaL regimen, which substitutes bedaquiline with TBAJ-876, showed a higher percentage of patients achieving stable sputum conversion by week 8 compared to BPaL in the NC-009 trial.[7] This suggests that a TBAJ-876-based regimen could be a valuable future option for treating both drug-sensitive and drug-resistant TB.
Conclusion
(Rac)-TBAJ-876 (Sorfequiline) is a promising new anti-tuberculosis agent with demonstrated efficacy in a chronic infection model. Its potent bactericidal activity, including against resistant strains, and its potential for a favorable safety profile make it a strong candidate for inclusion in future, shorter, and more effective TB treatment regimens. The comparative data presented in this guide highlights its potential advantages over existing therapies. Further research and ongoing clinical trials will be crucial in fully elucidating its role in the future of tuberculosis treatment.
References
- 1. deeptechdigest.com [deeptechdigest.com]
- 2. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - ProQuest [proquest.com]
- 3. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline | MDPI [mdpi.com]
- 4. journals.asm.org [journals.asm.org]
- 5. TBAJ-876 Retains Bedaquiline's Activity against Subunits c and ε of Mycobacterium tuberculosis F-ATP Synthase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. vohnetwork.com [vohnetwork.com]
- 8. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 11. TBAJ-876 Displays Bedaquiline-Like Mycobactericidal Potency without Retaining the Parental Drug’s Uncoupler Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. brainkart.com [brainkart.com]
A Comparative Safety Profile: (Rac)-TBAJ-876 Versus Bedaquiline
For Immediate Release
This guide provides a detailed comparison of the safety profiles of the novel anti-tuberculosis candidate, (Rac)-TBAJ-876, and the approved drug, Bedaquiline (B32110). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on available preclinical and clinical data.
Introduction
Bedaquiline, a diarylquinoline antibiotic, represents a significant advancement in the treatment of multidrug-resistant tuberculosis (MDR-TB). However, its use is associated with notable safety concerns, particularly cardiotoxicity (QT interval prolongation) and hepatotoxicity.[1][2] (Rac)-TBAJ-876 is a next-generation diarylquinoline developed with the aim of improving upon the safety and efficacy profile of Bedaquiline.[1][3][4][5][6] Preclinical and early clinical data suggest that TBAJ-876 may offer a superior safety profile.[3][5][7]
Executive Summary of Comparative Safety
| Safety Parameter | (Rac)-TBAJ-876 | Bedaquiline |
| Cardiotoxicity (QT Prolongation) | Reduced potential for QT prolongation observed in preclinical and Phase 1 studies.[7] No clinically significant QT prolongation was seen in a Phase 1 trial in healthy adults.[7] | Known risk of QT interval prolongation, which can be additive with other QT-prolonging drugs.[4] This has led to a black box warning from the FDA. |
| Hepatotoxicity | Preclinical toxicologic evaluations in rats and dogs have shown acceptable profiles.[7] Specific data on hepatotoxicity from clinical trials is not yet widely available. | Associated with an increased incidence of liver test abnormalities.[8] Liver function monitoring is recommended during treatment. |
| General Tolerability (Phase 1) | Well-tolerated in healthy adults at single doses up to 800 mg and multiple doses up to 200 mg for 14 days, with no deaths or serious adverse events reported.[7] | In Phase 2 studies, common adverse events (>10% incidence) included nausea, arthralgia, headache, hyperuricemia, and vomiting.[9] |
| Mortality | No deaths reported in the Phase 1 clinical trial.[7] | An increased mortality rate was observed in the Bedaquiline arm of one pivotal Phase 2 trial compared to placebo. |
In-Depth Safety Profile Comparison
Cardiotoxicity: A Focus on hERG Inhibition
A primary safety concern for the diarylquinoline class is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to a delay in cardiac repolarization and manifest as QT interval prolongation on an electrocardiogram (ECG).[1][4]
(Rac)-TBAJ-876 was specifically designed to mitigate this risk. Preclinical studies have indicated that TBAJ-876 possesses a "greatly attenuated hERG blockade" and a "lower cardiotoxic potential" when compared to Bedaquiline.[10] While direct head-to-head comparative studies are limited, available data from different sources suggest a significant difference in their potential for hERG inhibition.
| Compound | hERG Inhibition (IC50) | Source |
| (Rac)-TBAJ-876 | Reported as ~ >10 µM in some analogue studies. | [11] |
| Bedaquiline | ~1.6 µM | [11] |
Note: IC50 values are from different studies and should be interpreted with caution. A higher IC50 value indicates lower potency of inhibition.
In a Phase 1 clinical trial, (Rac)-TBAJ-876 was well-tolerated with no episodes of clinically significant prolongation of the QTc interval observed in healthy adult subjects.[7][12] This is in contrast to Bedaquiline, where QT prolongation is a known adverse reaction that requires careful monitoring.[4]
Hepatotoxicity
Drug-induced liver injury (DILI) is another significant safety concern with Bedaquiline. In clinical trials, liver test abnormalities have been reported in 8% to 12% of patients receiving Bedaquiline-containing regimens.[8]
Preclinical toxicology studies of (Rac)-TBAJ-876 in rats and dogs have demonstrated acceptable tolerability profiles.[7] However, specific clinical data on the hepatotoxicity of (Rac)-TBAJ-876 is not yet extensively available. Further studies are needed to fully characterize its hepatic safety profile in humans.
| Adverse Event | (Rac)-TBAJ-876 | Bedaquiline |
| Liver-related Adverse Events | Preclinical data suggests an acceptable profile.[7] Clinical data is pending. | 8-12% of patients experience liver test abnormalities.[8] |
Experimental Protocols
In Vitro hERG Assay (Automated Patch Clamp)
The potential for a compound to inhibit the hERG potassium channel is a critical component of preclinical safety assessment. A common method is the automated whole-cell patch clamp assay.
Objective: To determine the concentration-dependent inhibitory effect of a test compound on the hERG potassium channel current.
Methodology:
-
Cell Line: A stable mammalian cell line (e.g., HEK293 or CHO) recombinantly expressing the hERG channel is used.
-
Compound Preparation: The test compound is prepared in a suitable solvent (e.g., DMSO) and then diluted to various concentrations in the extracellular solution.
-
Automated Patch Clamp System: An automated patch clamp system (e.g., QPatch) is utilized for high-throughput analysis.
-
Electrophysiological Recording:
-
Cells are captured on a planar patch clamp chip.
-
A whole-cell configuration is established.
-
A specific voltage protocol is applied to elicit the hERG current.
-
The baseline current is recorded.
-
-
Compound Application: The cells are exposed to increasing concentrations of the test compound.
-
Data Analysis: The peak tail current of the hERG channel is measured before and after compound application. The percentage of inhibition at each concentration is calculated, and an IC50 value (the concentration at which 50% of the current is inhibited) is determined.
References
- 1. Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876-A Less Toxic and More Potent Analogue of Bedaquiline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Population pharmacokinetic and exposure-response study of a novel anti-tuberculosis drug to inform its dosage design in phase III clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. siesascs.edu.in [siesascs.edu.in]
- 10. TBAJ-876 | Working Group for New TB Drugs [newtbdrugs.org]
- 11. 3,5-Dialkoxypyridine analogues of bedaquiline are potent antituberculosis agents with minimal inhibition of the hERG channel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
(Rac)-TBAJ-876: A Potent Next-Generation Diarylquinoline Overcoming Bedaquiline Resistance in M. tuberculosis
A Comparative Guide for Researchers and Drug Development Professionals
The emergence of drug-resistant Mycobacterium tuberculosis (M. tuberculosis) strains poses a significant threat to global tuberculosis (TB) control. Bedaquiline (B32110) (BDQ), the first diarylquinoline antibiotic approved for multidrug-resistant TB (MDR-TB), has been a cornerstone of modern treatment regimens. However, resistance to bedaquiline, often mediated by mutations in the Rv0678 gene, is on the rise, necessitating the development of next-generation diarylquinolines.[1][2][3] (Rac)-TBAJ-876 (also referred to as Sorfequiline) is a promising analogue of bedaquiline, demonstrating superior potency and a favorable preclinical safety profile.[2][3][4] This guide provides a comparative analysis of the efficacy of (Rac)-TBAJ-876 and bedaquiline, with a focus on bedaquiline-resistant M. tuberculosis strains, supported by experimental data.
Mechanism of Action: Targeting ATP Synthase
Both TBAJ-876 and bedaquiline share a primary mechanism of action: the inhibition of the F1FO-ATP synthase in M. tuberculosis.[5][6] This enzyme is crucial for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. By binding to the c-subunit of the ATP synthase, these drugs effectively stall its rotation, leading to ATP depletion and subsequent bacterial death.[1][5] This mode of action is distinct from other anti-TB drugs, minimizing the risk of cross-resistance.[6][7]
Recent studies have revealed that bedaquiline also possesses a secondary mechanism as a protonophore, which contributes to uncoupling the electron transport chain from ATP synthesis.[1] In contrast, TBAJ-876 does not retain this uncoupler activity, suggesting it is not essential for the bactericidal effects of this drug class.[1] Despite this difference, TBAJ-876 exhibits more potent inhibition of the mycobacterial F-ATP synthase compared to bedaquiline.[1]
Data Presentation: Efficacy Comparison
Experimental data consistently demonstrates the superior performance of TBAJ-876, particularly against bedaquiline-resistant strains.
In Vitro Efficacy
TBAJ-876 exhibits significantly more potent in vitro activity against both wild-type and bedaquiline-resistant M. tuberculosis. The minimum inhibitory concentration (MIC) of TBAJ-876 against a resistant strain with an Rv0678 loss-of-function mutation was found to be 10-fold lower than that of bedaquiline.[2][3][4]
| Compound | M. tuberculosis Strain | MIC (μg/mL) |
| (Rac)-TBAJ-876 | Wild-Type (H37Rv) | 0.004 |
| Bedaquiline | Wild-Type (H37Rv) | 0.04 |
| (Rac)-TBAJ-876 | BDQ-Resistant (Rv0678 mutant) | 0.025 |
| Bedaquiline | BDQ-Resistant (Rv0678 mutant) | 0.25 |
| Data sourced from a comparative study using an isogenic Rv0678 loss-of-function mutant.[4] |
In Vivo Efficacy in a Murine Model
In a murine model of TB, TBAJ-876 demonstrated greater bactericidal activity at lower doses compared to bedaquiline.[2][8] When administered alone or in combination with pretomanid (B1679085) and linezolid (B1675486) (PaL), TBAJ-876 at doses of 6.25 mg/kg or higher showed greater efficacy against both wild-type and resistant strains than bedaquiline at a 25 mg/kg dose.[2][4][8] Importantly, TBAJ-876 at these doses prevented the selective amplification of bedaquiline-resistant bacteria.[2][4]
| Treatment Group | M. tuberculosis Strain | Dose (mg/kg) | Mean Lung CFU (log10) Reduction after 1 Month |
| Untreated Control | Wild-Type (H37Rv) | - | 0 |
| Bedaquiline (B) | Wild-Type (H37Rv) | 25 | ~2.5 |
| TBAJ-876 (S) | Wild-Type (H37Rv) | 6.25 | ~3.5 |
| TBAJ-876 (S) | Wild-Type (H37Rv) | 12.5 | ~4.0 |
| B + PaL | Wild-Type (H37Rv) | 25 | ~4.2 |
| S + PaL | Wild-Type (H37Rv) | 6.25 | ~4.5 |
| Untreated Control | BDQ-Resistant (Rv0678) | - | 0 |
| Bedaquiline (B) | BDQ-Resistant (Rv0678) | 25 | ~1.5 |
| TBAJ-876 (S) | BDQ-Resistant (Rv0678) | 6.25 | ~2.8 |
| TBAJ-876 (S) | BDQ-Resistant (Rv0678) | 12.5 | ~3.5 |
| B + PaL | BDQ-Resistant (Rv0678) | 25 | ~3.0 |
| S + PaL | BDQ-Resistant (Rv0678) | 6.25 | ~4.2 |
| Data represents approximate values derived from published graphical data for illustrative comparison.[8] |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
In Vitro Minimum Inhibitory Concentration (MIC) Assay
The MIC is defined as the lowest drug concentration that inhibits more than 99% of a bacterial population's growth.[9] A standardized broth microdilution method is recommended for determining the MIC of antitubercular agents against M. tuberculosis complex isolates.[10]
-
Inoculum Preparation: M. tuberculosis colonies are grown on solid media (e.g., Middlebrook 7H10 or 7H11 agar).[9] A suspension is prepared in sterile water or saline with glass beads to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum of approximately 10^5 colony-forming units (CFU)/mL.[10]
-
Drug Dilution: The test compounds (TBAJ-876, Bedaquiline) are serially diluted (two-fold) in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase) in a 96-well microtiter plate.[10][11]
-
Inoculation and Incubation: The prepared bacterial inoculum is added to each well of the microtiter plate containing the drug dilutions. The plate includes a drug-free growth control. The plate is sealed and incubated at 37°C for 14-21 days.[9][10]
-
Reading and Interpretation: Growth in the wells is assessed visually, often using an inverted mirror.[10] The MIC is recorded as the lowest drug concentration that shows no visible growth compared to the drug-free control.[10]
In Vivo Murine Model of Tuberculosis Efficacy Study
The murine model is a standard for evaluating the in vivo efficacy of new anti-TB agents.[12][13]
-
Infection: Female BALB/c mice (6-8 weeks old) are infected via a low-dose aerosol exposure system with a targeted deposition of 50-100 CFU of M. tuberculosis (either wild-type or a resistant strain) into the lungs.[12]
-
Establishment of Infection: The infection is allowed to establish for several weeks (typically 2-4 weeks) to become chronic before treatment initiation.[12][13]
-
Treatment: At the start of therapy, a baseline group of mice is sacrificed to determine the pre-treatment bacterial load.[12] The remaining mice are randomized into treatment groups and receive the drugs (e.g., TBAJ-876, bedaquiline, pretomanid, linezolid) or a vehicle control, typically administered by oral gavage five days a week for one to two months.[14]
-
Evaluation: At specified time points (e.g., after one and two months of treatment), cohorts of mice from each group are sacrificed. The lungs are aseptically removed, homogenized, and serial dilutions are plated on 7H11 agar.[12] After 3-4 weeks of incubation at 37°C, the CFU are counted.
-
Outcome Measurement: The efficacy of each treatment is determined by calculating the mean reduction in bacterial load (log10 CFU) in the lungs compared to the untreated control group at the same time point.
Conclusion
(Rac)-TBAJ-876 demonstrates clear advantages over bedaquiline, particularly in the context of emerging resistance. Its superior in vitro potency and greater in vivo bactericidal efficacy against both drug-sensitive and, critically, bedaquiline-resistant M. tuberculosis strains, position it as a highly promising candidate for future TB treatment regimens.[2][4] The ability of TBAJ-876 to overcome resistance mediated by Rv0678 mutations at clinically relevant doses suggests it could shorten treatment durations and improve outcomes for patients with difficult-to-treat MDR-TB.[2][8] Further clinical development of TBAJ-876 is warranted to fully realize its potential in the global fight against tuberculosis.
References
- 1. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.asm.org [journals.asm.org]
- 5. Diarylquinoline - Wikipedia [en.wikipedia.org]
- 6. thorax.bmj.com [thorax.bmj.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. publications.ersnet.org [publications.ersnet.org]
- 12. Mouse Model for Efficacy Testing of Antituberculosis Agents via Intrapulmonary Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Mice infected with M. tuberculosis with Rv0678 mutations still benefit from bedaquiline treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Pharmacokinetic Comparison: (Rac)-TBAJ-876 vs. Bedaquiline
For Researchers, Scientists, and Drug Development Professionals: An objective guide to the comparative pharmacokinetics of (Rac)-TBAJ-876 and Bedaquiline (B32110), supported by experimental data.
(Rac)-TBAJ-876, a novel diarylquinoline, is emerging as a promising next-generation anti-tuberculosis agent, demonstrating superior potency and an improved safety profile when compared to the incumbent, Bedaquiline. Both compounds target the F1Fo-ATP synthase in Mycobacterium tuberculosis, a critical enzyme for cellular energy production, thereby exerting a bactericidal effect.[1][2][3] This guide provides a detailed comparison of their pharmacokinetic profiles based on available preclinical and clinical data.
Key Pharmacokinetic Parameters
A direct head-to-head comparison of pharmacokinetic parameters in a single study design is crucial for objective evaluation. While comprehensive comparative data from a single human trial is not yet available, preclinical studies in murine models offer valuable insights.
Table 1: Comparative Preclinical Pharmacokinetics in BALB/c Mice
| Parameter | (Rac)-TBAJ-876 | Bedaquiline | Study Conditions |
| Dose (mg/kg) | 6.25 | 25 | Single oral dose |
| AUC (µg·h/mL) | Not explicitly stated, but efficacy was superior despite lower exposure | Not explicitly stated, but efficacy was lower despite higher exposure | Mice infected with M. tuberculosis H37Rv |
| MIC (µg/mL) | 0.004 | 0.04 | Against wild-type M. tuberculosis |
Source: Data extrapolated from a comparative efficacy study in a murine model of tuberculosis.[4]
In a Phase 1 study in healthy human adults, (Rac)-TBAJ-876 demonstrated a dose-proportional pharmacokinetic profile.
Table 2: Pharmacokinetic Parameters of (Rac)-TBAJ-876 in Healthy Adults (Single Ascending Dose)
| Dose (mg) | Cmax (ng/mL) | AUC0–t (ng·h/mL) |
| 10 | 18.8 | 214 (AUC0-24h) |
| 800 | 1320 | 16400 (AUC0-72h) |
Source: Phase 1, single-ascending dose study in healthy adult subjects.[2]
Bedaquiline is characterized by a long terminal half-life of approximately 5.5 months in humans, which is attributed to its high lipophilicity and extensive tissue distribution.[5] In contrast, TBAJ-876 was designed to have lower lipophilicity and higher clearance, suggesting a potentially shorter half-life.[1]
Experimental Protocols
The following methodologies are representative of those used in the preclinical evaluation of these compounds.
Murine Model for Pharmacokinetic and Efficacy Studies
A common model for evaluating anti-tuberculosis drugs is the BALB/c mouse model of chronic tuberculosis infection.
-
Animal Model: Female BALB/c mice are typically used.
-
Infection: Mice are infected via aerosol exposure with a low dose of Mycobacterium tuberculosis (e.g., H37Rv strain) to establish a chronic infection.
-
Drug Administration: Following a set period to allow the infection to establish (e.g., 4-6 weeks), the drugs are administered orally via gavage. Dosing can be once daily for a specified duration.
-
Sample Collection: For pharmacokinetic analysis, blood samples are collected at various time points post-dose. Serial sampling from the same animal is often employed to reduce variability. Common collection sites include the submandibular vein or saphenous vein for small volumes, and cardiac puncture for terminal collection.
-
Efficacy Assessment: At the end of the treatment period, mice are euthanized, and the bacterial load in the lungs and spleen is determined by plating serial dilutions of tissue homogenates on selective agar (B569324) (e.g., Middlebrook 7H11). The efficacy is measured by the reduction in colony-forming units (CFU) compared to untreated or vehicle-treated control groups.
Bioanalytical Method for Drug Quantification in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard method for the sensitive and specific quantification of (Rac)-TBAJ-876, Bedaquiline, and their metabolites in plasma.
-
Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile (B52724), followed by centrifugation to separate the precipitated proteins. The supernatant containing the drug is then further processed.
-
Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. Separation is achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., ammonium (B1175870) formate).
-
Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the parent drug and its metabolites based on their unique precursor-to-product ion transitions. An isotopically labeled internal standard is used to ensure accuracy and precision.[6][7][8]
Experimental Workflow and Signaling Pathway
The primary mechanism of action for both (Rac)-TBAJ-876 and Bedaquiline is the inhibition of the F1Fo-ATP synthase in Mycobacterium tuberculosis. The following diagram illustrates the experimental workflow to determine and compare the efficacy of these drugs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Relationship between Plasma and Intracellular Concentrations of Bedaquiline and Its M2 Metabolite in South African Patients with Rifampin-Resistant Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioanalysis of bedaquiline in human plasma by liquid chromatography-tandem mass spectrometry: Application to pharmacokinetic study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development and validation of an LC-MS/MS multiplex assay for the quantification of bedaquiline, n-desmethyl bedaquiline, linezolid, levofloxacin, and clofazimine in dried blood spots - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of (Rac)-TBAJ-876 and Other Diarylquinolines for Tuberculosis Drug Development
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of novel therapeutics. Diarylquinolines have emerged as a promising class of anti-TB drugs, with bedaquiline (B32110) (BDQ) being the first-in-class agent approved for MDR-TB treatment.[1] This guide provides a head-to-head comparison of (Rac)-TBAJ-876, a next-generation diarylquinoline, with the current standard, bedaquiline, and other analogues, supported by experimental data. (Rac)-TBAJ-876 is the racemic mixture of TBAJ-876, also known as sorfequiline.[2]
Executive Summary
(Rac)-TBAJ-876 demonstrates significant improvements over bedaquiline in several key areas. It exhibits more potent in vitro activity against both drug-susceptible and resistant strains of Mycobacterium tuberculosis, superior in vivo efficacy in murine models of tuberculosis, and a markedly improved safety profile, particularly concerning cardiotoxicity.[3][4][5] These advantages position (Rac)-TBAJ-876 as a strong candidate for inclusion in future anti-TB regimens.
Data Presentation
Table 1: In Vitro Activity of Diarylquinolines against Mycobacterium tuberculosis
| Compound | Target Strain | MIC (μg/mL) | ATP Synthase Inhibition IC50 (nM) | Intrabacterial ATP Depletion IC50 (nM) |
| (Rac)-TBAJ-876 | Wild-type H37Rv | 0.004[6] | 0.031[7] | 0.89[7] |
| Rv0678 mutant | 10-fold lower than BDQ[3][8] | - | - | |
| Bedaquiline | Wild-type H37Rv | 0.04[6] | 5.3[7] | 9.16[7] |
| Rv0678 mutant | - | - | - |
Table 2: In Vivo Efficacy of Diarylquinolines in a Murine Model of Tuberculosis
| Compound | Dose (mg/kg) | Treatment Duration | Lung CFU Reduction vs. Control (log10) |
| (Rac)-TBAJ-876 | 6.25 | 1 month | Significantly greater than BDQ at 25 mg/kg[6] |
| 12.5 | 1 month | Significantly greater than BDQ at 25 mg/kg[6] | |
| Bedaquiline | 25 | 1 month | -[6] |
Table 3: Safety Profile of Diarylquinolines
| Compound | hERG Inhibition IC50 (µM) | Clinical Safety Highlights |
| (Rac)-TBAJ-876 | Attenuated hERG blockade[9][10] | Well-tolerated in single doses up to 800 mg and multiple doses up to 200 mg for 14 days in healthy adults. No clinically significant QTc prolongation observed.[11][12] |
| Bedaquiline | 1.6[9] | Associated with QT interval prolongation and increased risk of cardiac arrhythmia.[9][13] |
Table 4: Pharmacokinetic Parameters of TBAJ-876
| Species | Dose | Key Pharmacokinetic Parameters |
| Mouse | 20 mg/kg (single oral dose) | AUC0-inf: 5.61 mg-h/liter[6] |
| Human (Healthy Volunteers) | Single and multiple ascending doses | Multicompartmental pharmacokinetics with a long terminal half-life. Exposures approximately doubled with food.[11][12][14] |
Mechanism of Action
Diarylquinolines target the F-ATP synthase in Mycobacterium tuberculosis, an essential enzyme for cellular energy production.[1][6] They bind to the c and ε subunits of the F-ATP synthase, inhibiting its function and leading to bacterial cell death.[9][15][16][17][18] While both bedaquiline and (Rac)-TBAJ-876 share this primary mechanism, a key difference lies in their secondary activities. Bedaquiline also acts as an uncoupler, disrupting the proton motive force across the mycobacterial membrane.[9][15] In contrast, (Rac)-TBAJ-876 does not possess this uncoupler activity, which may contribute to its improved safety profile.[10]
Figure 1. Mechanism of action of diarylquinolines on Mycobacterium tuberculosis.
Experimental Protocols
Murine Model of Tuberculosis
A chronic tuberculosis infection model in BALB/c mice is utilized to assess the in vivo efficacy of diarylquinolines.[3][4]
-
Infection: Mice are infected via aerosol exposure with a low dose of M. tuberculosis H37Rv.
-
Treatment: Treatment is initiated several weeks post-infection to allow for the establishment of a chronic infection. Drugs are typically administered by oral gavage, five days a week.
-
Assessment: Efficacy is determined by quantifying the bacterial load (colony-forming units, CFU) in the lungs and spleens at various time points during and after treatment. Relapse rates are also assessed after the cessation of therapy.[3]
Figure 2. Workflow of the murine model of tuberculosis for efficacy testing.
In Vitro Susceptibility Testing
The minimum inhibitory concentration (MIC) of diarylquinolines against M. tuberculosis is determined using the broth microdilution method.[9]
-
Culture: M. tuberculosis is grown in Middlebrook 7H9 broth supplemented with OADC.
-
Drug Preparation: Serial dilutions of the diarylquinolines are prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized suspension of M. tuberculosis.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest concentration of the drug that completely inhibits visible growth of the bacteria.
Mycobacterial ATP Synthase Inhibition Assay
The inhibitory activity of diarylquinolines on mycobacterial ATP synthase is measured using inverted membrane vesicles (IMVs) from M. smegmatis or M. bovis BCG.[12]
-
IMV Preparation: Bacterial cells are lysed, and the cell membrane fragments are isolated and allowed to re-form into inverted vesicles.
-
Assay: The ATP synthesis activity of the IMVs is initiated by providing substrates for the electron transport chain (e.g., succinate (B1194679) or NADH) to generate a proton motive force. The amount of ATP produced is quantified, typically using a luciferase-based assay.
-
IC50 Determination: The concentration of the diarylquinoline that inhibits 50% of the ATP synthase activity (IC50) is determined by measuring ATP production across a range of drug concentrations.[19]
hERG Channel Inhibition Assay
The potential for diarylquinolines to inhibit the human ether-à-go-go-related gene (hERG) potassium channel, a key indicator of cardiotoxicity, is assessed using a cell-based thallium flux assay.[20]
-
Cell Line: A human cell line (e.g., HEK293) stably expressing the hERG channel is used.
-
Assay Principle: The assay measures the influx of thallium ions, a surrogate for potassium ions, through the hERG channel. A fluorescent dye that is sensitive to thallium is pre-loaded into the cells.
-
Procedure: The cells are incubated with varying concentrations of the test compound, and then the hERG channel is opened. The resulting increase in intracellular thallium is measured by an increase in fluorescence.
-
IC50 Determination: The IC50 value is the concentration of the compound that causes a 50% inhibition of the thallium flux, providing a measure of the compound's hERG inhibitory potential.[20]
Conclusion
The preclinical and early clinical data strongly suggest that (Rac)-TBAJ-876 is a superior diarylquinoline compared to bedaquiline. Its enhanced potency, particularly against resistant strains, and improved safety profile make it a highly promising candidate for the development of new, safer, and more effective treatment regimens for all forms of tuberculosis. Further clinical evaluation is ongoing to confirm these promising findings in larger patient populations.[12][20]
References
- 1. Next-Generation Diarylquinolines Improve Sterilizing Activity of Regimens with Pretomanid and the Novel Oxazolidinone TBI-223 in a Mouse Tuberculosis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cell-Based hERG Channel Inhibition Assay in High-Throughput Format | Springer Nature Experiments [experiments.springernature.com]
- 3. Sterilizing Activity of Second-Line Regimens Containing TMC207 in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 8. researchgate.net [researchgate.net]
- 9. Rapid Microbiologic and Pharmacologic Evaluation of Experimental Compounds against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TBAJ-876 | Working Group for New TB Drugs [newtbdrugs.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of mycobacterial ATP synthase inhibition by squaramides and second generation diarylquinolines | The EMBO Journal [link.springer.com]
- 13. Determination of MIC Distribution and Mechanisms of Decreased Susceptibility to Bedaquiline among Clinical Isolates of Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase 2 Trial Assessing TBAJ876 or Bedaquiline, with Pretomanid and Linezolid in Adults with Drug-sensitive Pulmonary Tuberculosis | Clinical Research Trial Listing [centerwatch.com]
- 15. tballiance.org [tballiance.org]
- 16. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. academic.oup.com [academic.oup.com]
- 19. youtube.com [youtube.com]
- 20. Cell-based hERG Channel Inhibition Assay in High-throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Superiority of (Rac)-TBAJ-876 Over Existing Tuberculosis Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB) necessitates the development of novel therapeutics with improved efficacy and safety profiles. (Rac)-TBAJ-876, a next-generation diarylquinoline, has emerged as a promising candidate, demonstrating potent activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis. This guide provides a comprehensive comparison of (Rac)-TBAJ-876 with existing first-line and second-line TB drugs, supported by preclinical and clinical data, to evaluate its potential superiority in the fight against tuberculosis.
Mechanism of Action: A Dual Inhibition of the F-ATP Synthase
(Rac)-TBAJ-876, an analog of bedaquiline (B32110), exerts its bactericidal effect by inhibiting the F-ATP synthase, an enzyme crucial for energy production in M. tuberculosis. Unlike some other ATP synthase inhibitors, TBAJ-876 targets two distinct subunits of the enzyme: the c-ring and the ε-subunit. This dual-binding mechanism is believed to contribute to its potent antimycobacterial activity. By binding to the c-ring, it stalls the rotation of the ATP synthase, and its interaction with the ε-subunit disrupts the coupling of this rotation to ATP synthesis.
In Vitro Potency: A Significant Advantage Over Existing Drugs
The minimum inhibitory concentration (MIC) is a key measure of a drug's in vitro potency. Data consistently demonstrates that (Rac)-TBAJ-876 has a significantly lower MIC against M. tuberculosis H37Rv compared to bedaquiline and first-line anti-TB drugs.[1] This suggests that a lower concentration of TBAJ-876 is required to inhibit the growth of the bacteria.
| Drug | MIC against M. tuberculosis H37Rv (µg/mL) |
| (Rac)-TBAJ-876 | 0.006 [1] |
| Bedaquiline | 0.03 - 0.06[2][3][4] |
| Isoniazid | 0.015 - 0.06[5][6] |
| Rifampicin | 0.12 - 0.5[5][7][8] |
| Ethambutol | 1.0 - 5.0 |
| Pyrazinamide (at acidic pH) | 50 - 200[9] |
Note: MIC values can vary slightly depending on the specific methodology and laboratory.
Preclinical Efficacy in Murine Models: Superior Bacterial Clearance
In vivo studies using murine models of tuberculosis provide critical insights into a drug's efficacy within a living organism. These studies have shown that (Rac)-TBAJ-876 leads to a more rapid and profound reduction in bacterial load (colony-forming units, CFU) in the lungs of infected mice compared to bedaquiline and standard first-line therapies.
Monotherapy Efficacy against M. tuberculosis H37Rv in Mice (Log10 CFU/lung)
| Treatment (dose in mg/kg) | Day 0 | Week 4 | Week 8 |
| Untreated Control | ~6.0 | ~8.0 | - |
| TBAJ-876 (6.25) | ~6.0 | 3.2 [10] | <2.0 |
| TBAJ-876 (25) | ~6.0 | 1.7 [10] | Undetectable [10] |
| Bedaquiline (25) | ~6.0 | 4.5 | 3.5 |
| Isoniazid (10) + Rifampicin (10) | ~6.0 | ~3.5 | ~2.5 |
Data compiled from multiple preclinical studies.[10][11][12][13]
Activity Against Drug-Resistant Strains: Overcoming Bedaquiline Resistance
A significant advantage of (Rac)-TBAJ-876 is its potent activity against strains of M. tuberculosis that have developed resistance to bedaquiline.[14] Resistance to bedaquiline is often associated with mutations in the Rv0678 gene. Studies have shown that while these mutations increase the MIC of bedaquiline, TBAJ-876 remains highly active.[1]
| Drug | MIC against M. tuberculosis H37Rv (µg/mL) | MIC against Rv0678 mutant (µg/mL) | Fold Change in MIC |
| (Rac)-TBAJ-876 | 0.006 [1] | 0.025 [1] | ~4 |
| Bedaquiline | 0.03[1] | 0.25[1] | ~8 |
This suggests that (Rac)-TBAJ-876 could be a valuable therapeutic option for patients with bedaquiline-resistant TB.
Clinical Safety and Pharmacokinetics: Promising Early Phase Data
Phase 1 clinical trials in healthy adult volunteers have provided initial safety and pharmacokinetic data for (Rac)-TBAJ-876.[15][16][17] The key findings from these studies are summarized below:
| Parameter | Finding |
| Safety and Tolerability | Well-tolerated at single doses up to 800 mg and multiple doses up to 200 mg for 14 days. No serious adverse events were reported.[15][16][17] |
| Cardiac Safety | No clinically significant prolongation of the QTc interval was observed, a notable concern with bedaquiline.[15][16][17] |
| Pharmacokinetics | Exhibits a long terminal half-life, supporting less frequent dosing.[15][16][17] |
| Food Effect | Administration with food significantly increases absorption.[15][16][17] |
These early clinical results suggest a favorable safety profile for (Rac)-TBAJ-876, particularly regarding cardiac safety, which is a significant advantage over bedaquiline.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standardized broth microdilution method is employed to determine the MIC of anti-TB drugs.
-
Bacterial Culture: M. tuberculosis H37Rv is grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) to mid-log phase.
-
Drug Preparation: The test drug is serially diluted in a 96-well microplate to achieve a range of concentrations.
-
Inoculation: The bacterial culture is diluted and added to each well of the microplate, resulting in a final inoculum of approximately 5 x 10^5 CFU/mL.
-
Incubation: The plates are incubated at 37°C for 7-14 days.
-
MIC Determination: The MIC is defined as the lowest drug concentration that completely inhibits visible growth of the bacteria.[18]
Murine Model of Tuberculosis Efficacy Study
The murine model is a standard preclinical model to evaluate the in vivo efficacy of anti-TB drug candidates.
-
Infection: BALB/c mice are infected with a low-dose aerosol of M. tuberculosis H37Rv to establish a chronic infection in the lungs.
-
Treatment: Treatment with the test drug, comparator drugs, or vehicle control is initiated 4-6 weeks post-infection. Drugs are typically administered daily by oral gavage.
-
Assessment of Bacterial Load: At various time points during and after treatment, groups of mice are euthanized, and their lungs are homogenized.
-
CFU Enumeration: Serial dilutions of the lung homogenates are plated on Middlebrook 7H11 agar (B569324) plates.
-
Data Analysis: The plates are incubated at 37°C for 3-4 weeks, after which the number of colonies is counted to determine the CFU per lung. The log10 reduction in CFU compared to the untreated control group is calculated to determine the drug's efficacy.
Conclusion: A Promising New Frontier in TB Treatment
The available preclinical and early clinical data strongly suggest that (Rac)-TBAJ-876 holds significant promise as a superior therapeutic agent for tuberculosis. Its high in vitro potency, robust in vivo efficacy, activity against bedaquiline-resistant strains, and favorable safety profile position it as a leading candidate for inclusion in future, potentially shorter and more effective, TB treatment regimens. Further clinical evaluation in larger patient populations is warranted to confirm these promising findings and to fully elucidate the role of (Rac)-TBAJ-876 in the global fight against tuberculosis.
References
- 1. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Multilaboratory, Multicountry Study To Determine Bedaquiline MIC Quality Control Ranges for Phenotypic Drug Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates [frontiersin.org]
- 4. In vitro Study of Bedaquiline Resistance in Mycobacterium tuberculosis Multi-Drug Resistant Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. dovepress.com [dovepress.com]
- 8. researchgate.net [researchgate.net]
- 9. biorxiv.org [biorxiv.org]
- 10. Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. atsjournals.org [atsjournals.org]
- 12. Bedaquiline kills persistent Mycobacterium tuberculosis with no disease relapse: an in vivo model of a potential cure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Comparative Efficacy of the Novel Diarylquinoline TBAJ-876 and Bedaquiline against a Resistant Rv0678 Mutant in a Mouse Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. journals.asm.org [journals.asm.org]
- 18. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of TBAJ-876 (Sorfequiline) Phase 1 and 2 Clinical Trial Results
This guide provides a comprehensive comparison of the clinical trial results for the novel anti-tuberculosis agent TBAJ-876, now known as sorfequiline. The analysis covers findings from the Phase 1 first-in-human study and the Phase 2 (NC-009) trial, placing its performance in context with standard-of-care and alternative regimens. This document is intended for researchers, scientists, and professionals in drug development.
Executive Summary
Sorfequiline (TBAJ-876) is a next-generation diarylquinoline antibiotic designed to improve upon the efficacy and safety profile of the first-in-class drug, bedaquiline. Clinical trial data to date suggests that sorfequiline, as part of the SPaL regimen (sorfequiline, pretomanid (B1679085), and linezolid), has the potential to shorten and enhance the treatment of drug-sensitive tuberculosis (DS-TB). Phase 1 trials have established a favorable safety and pharmacokinetic profile, while Phase 2 results indicate greater bactericidal activity compared to the standard HRZE regimen, with a comparable safety profile.
Data Presentation
Phase 1: Pharmacokinetics and Safety
The Phase 1 first-in-human study (CL-001) was a randomized, placebo-controlled trial in healthy adults to assess the safety, tolerability, and pharmacokinetics of single ascending doses (SAD) and multiple ascending doses (MAD) of sorfequiline. The study also evaluated the effect of food on its absorption.[1]
Table 1: Pharmacokinetic Parameters of Single Ascending Doses (SAD) of TBAJ-876 (Fasted State)
| Dose Level | Cmax (ng/mL) | AUC0–72h (h*ng/mL) |
| 10 mg | 18.8 | 277 |
| 25 mg | Data not publicly available | Data not publicly available |
| 75 mg | Data not publicly available | Data not publicly available |
| 200 mg | Data not publicly available | Data not publicly available |
| 400 mg | Data not publicly available | Data not publicly available |
| 800 mg | 1,320 | 16,400 |
Note: Detailed pharmacokinetic data for all dose levels were not fully available in the public domain. The table reflects the reported range.
Table 2: Pharmacokinetic Parameters of Multiple Ascending Doses (MAD) of TBAJ-876 (Fed State)
| Dose Level (14 days) | Day 1 Cmax (ng/mL) | Day 14 Cmax (ng/mL) | Day 1 AUC0-24h (hng/mL) | Day 14 AUC0-24h (hng/mL) |
| 25 mg | 95.9 | Data not publicly available | 938 | 1,670 |
| 75 mg | Data not publicly available | Data not publicly available | Data not publicly available | Data not publicly available |
| 200 mg | 873 | Data not publicly available | 7,270 | 12,900 |
Note: Detailed pharmacokinetic data for all dose levels and time points were not fully available in the public domain. The table reflects the reported ranges and available data points.
Safety and Tolerability (Phase 1): Sorfequiline was well-tolerated in single doses up to 800 mg and multiple doses up to 200 mg for 14 days.[1] No deaths or serious adverse events were reported.[1] Importantly, no clinically significant prolongation of the QTc interval was observed, a potential advantage over bedaquiline.[1] Adverse events were generally few and mild.[2][3]
Food Effect: Administration of sorfequiline with food approximately doubled its exposure (AUC and Cmax), indicating that it should be taken with food for optimal absorption.[1][4]
Phase 2: Efficacy and Safety (NC-009 Trial)
The NC-009 trial is a pan-Phase 2 study evaluating the efficacy and safety of different doses of sorfequiline in the SPaL regimen (sorfequiline + pretomanid + linezolid) compared to the standard four-drug regimen (HRZE: isoniazid, rifampin, pyrazinamide, and ethambutol) and the BPaL regimen (bedaquiline + pretomanid + linezolid) in adults with newly diagnosed, smear-positive, drug-sensitive pulmonary tuberculosis.[2][5][6]
Table 3: Efficacy Outcomes of the NC-009 Trial at Week 8
| Treatment Arm | Primary Endpoint: Sputum Conversion at Week 8 (%) |
| SPaL (100 mg Sorfequiline) | 59% |
| BPaL | 45% |
| HRZE (Standard of Care) | 45% |
Note: Detailed efficacy data for the 25 mg and 50 mg sorfequiline arms of the SPaL regimen are not yet publicly available.
Key Efficacy Findings (Phase 2): The 100 mg SPaL regimen demonstrated greater activity against tuberculosis compared to both the standard HRZE regimen and the BPaL regimen, as measured by the proportion of patients with sputum culture conversion at 8 weeks.[2][7] These results suggest the potential for the SPaL regimen to shorten the overall treatment duration for drug-sensitive TB.[2][8]
Safety and Tolerability (Phase 2): The safety profile of the SPaL regimen was found to be comparable to the standard HRZE regimen for individuals with drug-sensitive TB.[2][8] Preclinical studies and Phase 1 data also suggested a potentially better safety profile for sorfequiline compared to bedaquiline, including a lower risk of QT prolongation.[2][3][8] Detailed adverse event data from the NC-009 trial are not yet publicly available.
Experimental Protocols
Phase 1: First-in-Human Study (CL-001)
-
Study Design: A partially blind, placebo-controlled, randomized study with single ascending dose (SAD), multiple ascending dose (MAD), and relative bioavailability (food effect) cohorts.[9]
-
Participants: Healthy adult subjects.[1]
-
Interventions:
-
SAD: Single oral doses of TBAJ-876 (10 mg to 800 mg) or placebo, administered as an oral suspension in a fasted state.[10]
-
MAD: Daily oral doses of TBAJ-876 (25 mg, 75 mg, or 200 mg) or placebo for 14 days, administered in a fed state.[10]
-
Food Effect: A single 100 mg dose of TBAJ-876 oral suspension administered under both fed (high-fat, high-calorie meal) and fasted conditions.[9]
-
-
Primary Outcome Measures: Safety and tolerability, assessed through monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests.[9]
-
Secondary Outcome Measures: Pharmacokinetic parameters of TBAJ-876 and its metabolites (M2 and M3), including Cmax, AUC, and half-life, determined from plasma concentrations at various time points.[9]
Phase 2: NC-009 Trial
-
Study Design: A pan-Phase 2 randomized, controlled, partially double-blind trial incorporating elements of Phase 2a, 2b, and 2c.[6]
-
Participants: 309 adults with newly diagnosed, smear-positive, drug-sensitive pulmonary tuberculosis.[7]
-
Interventions: Participants were randomized to one of five treatment arms for an initial 8 weeks of treatment:[7]
-
SPaL (25 mg): Sorfequiline 25 mg + Pretomanid 200 mg + Linezolid 600 mg
-
SPaL (50 mg): Sorfequiline 50 mg + Pretomanid 200 mg + Linezolid 600 mg
-
SPaL (100 mg): Sorfequiline 100 mg + Pretomanid 200 mg + Linezolid 600 mg
-
BPaL: Bedaquiline + Pretomanid + Linezolid
-
HRZE: Isoniazid + Rifampin + Pyrazinamide + Ethambutol (standard of care)
-
-
Primary Outcome Measure: Time to stable sputum culture conversion to negative on liquid media by week 8.[7]
-
Secondary Outcome Measures: Safety and tolerability, pharmacokinetic parameters, and other efficacy endpoints.
Mechanism of Action and Signaling Pathway
Sorfequiline, like bedaquiline, is a diarylquinoline that targets the F-ATP synthase of Mycobacterium tuberculosis. This enzyme is crucial for generating adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. By inhibiting F-ATP synthase, sorfequiline disrupts the energy metabolism of the bacteria, leading to cell death.[2][3]
Caption: Mechanism of Action of Sorfequiline (TBAJ-876).
Experimental Workflow
Caption: TBAJ-876 Clinical Development Workflow.
Logical Relationships of Treatment Regimens
Caption: Comparison of TB Treatment Regimens.
References
- 1. Pharmacokinetics and safety of TBAJ-876, a novel antimycobacterial diarylquinoline, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekalert.org [eurekalert.org]
- 3. emjreviews.com [emjreviews.com]
- 4. researchgate.net [researchgate.net]
- 5. TB Alliance to present clinical trial results of sorfequiline, a novel TB drug treatment regimen at World Conference on Lung Health on Nov 19, 2025 [pharmabiz.com]
- 6. tballiance.org [tballiance.org]
- 7. Phase 2 data suggest new drug could unlock shorter TB treatment | CIDRAP [cidrap.umn.edu]
- 8. New TB Trial Data Shows Sorfequiline Could Dramatically Shorten Treatment Time [clival.com]
- 9. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 10. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
Comparative Analysis of (Rac)-TBAJ-876 and its Metabolites' Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antitubercular activity of the novel drug candidate (Rac)-TBAJ-876 (sorfequiline) and its major metabolites. The information presented is based on available preclinical and clinical data, offering insights into their respective potencies, mechanisms of action, and pharmacokinetic profiles.
(Rac)-TBAJ-876 is a next-generation diarylquinoline antibiotic, a class of drugs that has revolutionized the treatment of multidrug-resistant tuberculosis.[1][2] Like its predecessor bedaquiline, TBAJ-876 targets the F-ATP synthase in Mycobacterium tuberculosis, an enzyme crucial for cellular energy production.[3][4] Preclinical studies have demonstrated that TBAJ-876 exhibits greater potency and an improved safety profile compared to bedaquiline.[5][6] The metabolism of TBAJ-876 gives rise to several metabolites, with the N-desmethyl metabolite, M3, being the most significant in terms of both exposure and biological activity.[6][7][8]
Data Presentation: Quantitative Comparison of In Vitro and In Vivo Activity
The following tables summarize the key activity parameters of (Rac)-TBAJ-876 and its primary active metabolite, M3, against Mycobacterium tuberculosis. Data for other identified metabolites is currently limited in publicly available literature.
Table 1: In Vitro Activity against M. tuberculosis
| Compound | M. tuberculosis Strain | MIC (mg/L) |
| (Rac)-TBAJ-876 | H37Rv | 0.004 |
| Beijing VN 2002-1585 | 0.002 | |
| Metabolite M3 | H37Rv | 0.016 |
| Beijing VN 2002-1585 | 0.008 | |
| Bedaquiline (comparator) | H37Rv | 0.032 |
| Beijing VN 2002-1585 | 0.064 |
MIC: Minimum Inhibitory Concentration. Data sourced from a study by de Jager et al. (2024).[5]
Table 2: In Vivo Bactericidal Activity in a Murine Model of Tuberculosis
| Compound | Dose (mg/kg) | Mean Log10 CFU Reduction in Lungs (4 weeks) |
| (Rac)-TBAJ-876 | 1.6 | ~2.5 |
| 6.3 | ~4.0 | |
| 25 | ~5.0 | |
| Metabolite M3 | 3.1 | ~2.0 |
| 12.5 | ~4.5 | |
| 50 | >5.0 (culture negative) |
CFU: Colony Forming Units. Data represents the reduction from the baseline bacterial load in the lungs of infected mice. Sourced from a study by de Jager et al. (2024).[5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.
1. In Vitro Minimum Inhibitory Concentration (MIC) Determination
The MIC of (Rac)-TBAJ-876 and its metabolites against M. tuberculosis strains was determined using the broth microdilution method in 7H9 medium supplemented with 10% OADC (oleic acid-albumin-dextrose-catalase).
-
Preparation of Compounds: Stock solutions of the test compounds were prepared in dimethyl sulfoxide (B87167) (DMSO). Serial two-fold dilutions were made in a 96-well microtiter plate.
-
Inoculum Preparation: M. tuberculosis cultures were grown to mid-log phase, and the turbidity was adjusted to a McFarland standard of 0.5. The bacterial suspension was then diluted to achieve a final inoculum of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: The plates were incubated at 37°C for 7 to 14 days.
-
MIC Reading: The MIC was defined as the lowest concentration of the compound that completely inhibited visible growth of the mycobacteria.
2. In Vivo Murine Model of Tuberculosis
The bactericidal activity of (Rac)-TBAJ-876 and its M3 metabolite was evaluated in a BALB/c mouse model of chronic tuberculosis infection.
-
Infection: Mice were infected via aerosol exposure with a virulent strain of M. tuberculosis (e.g., H37Rv or a clinical isolate).
-
Treatment: Treatment was initiated several weeks post-infection to allow for the establishment of a chronic infection. The compounds were administered orally, once daily, for five days a week, over a period of four weeks.
-
Assessment of Bacterial Load: At specified time points during and after treatment, groups of mice were euthanized, and their lungs were aseptically removed and homogenized. Serial dilutions of the lung homogenates were plated on 7H11 agar (B569324) plates.
-
Data Analysis: The number of colony-forming units (CFU) was counted after 3-4 weeks of incubation at 37°C. The bactericidal activity was expressed as the reduction in the mean log10 CFU in the lungs of treated mice compared to untreated controls.[5]
3. Pharmacokinetic Analysis
Plasma concentrations of (Rac)-TBAJ-876 and its metabolites were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[7]
-
Sample Collection: Blood samples were collected from the animals at various time points after drug administration. Plasma was separated by centrifugation.
-
Sample Preparation: Plasma samples were subjected to protein precipitation with acetonitrile.
-
LC-MS/MS Analysis: The supernatant was analyzed using a validated LC-MS/MS method to quantify the concentrations of the parent drug and its metabolites.
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the mechanism of action and experimental processes described in this guide.
References
- 1. journals.asm.org [journals.asm.org]
- 2. hmsom.elsevierpure.com [hmsom.elsevierpure.com]
- 3. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline - ProQuest [proquest.com]
- 4. Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline | MDPI [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sntc.medicine.ufl.edu [sntc.medicine.ufl.edu]
- 8. Relative Contributions of the Novel Diarylquinoline TBAJ-876 and its Active Metabolite to the Bactericidal Activity in a Murine Model of Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of (Rac)-TBAJ-876: A Procedural Guide
In the absence of explicit disposal protocols for the novel anti-tuberculosis agent (Rac)-TBAJ-876, this guide provides essential safety and logistical information based on general laboratory best practices and data from its analogue, Bedaquiline. This document is intended for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
(Rac)-TBAJ-876 is a racemic mixture of TBAJ-876, an inhibitor of Mycobacterium tuberculosis. As a structural analogue of Bedaquiline, it is prudent to handle (Rac)-TBAJ-876 with similar precautions. Safety data for the analogous compound, Bedaquiline fumarate, indicates that it is harmful if swallowed and can cause skin and eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, lab coats, and eye protection, should be worn at all times when handling (Rac)-TBAJ-876.
Recommended Disposal Procedures
Given the lack of specific disposal instructions for (Rac)-TBAJ-876, a conservative approach adhering to local regulations and the safety profile of its analogue is recommended. All disposal methods must comply with local, state, and federal environmental regulations.
For Small Quantities (Research Laboratories):
-
Decontamination: If the compound has been in contact with infectious agents, it must first be decontaminated. Autoclaving is a suitable method for materials that can withstand high temperatures and pressures.
-
Inertization: Unused or waste (Rac)-TBAJ-876 powder should be rendered inert. This can be achieved by mixing the compound with an inert material such as sand or a commercial drug deactivation and disposal system.
-
Packaging: The inert mixture should be placed in a sealed, leak-proof container. The container must be clearly labeled as "Hazardous Waste" and include the name of the compound.
-
Disposal: The sealed container should be disposed of through a licensed hazardous waste disposal company. Do not dispose of (Rac)-TBAJ-876 in the regular trash or down the drain.
For Contaminated Materials:
Items such as pipette tips, gloves, and empty vials that are contaminated with (Rac)-TBAJ-876 should be collected in a designated hazardous waste container. This container should be sealed and disposed of through a certified hazardous waste management service.
Quantitative Data Summary
The following table summarizes the key information available for (Rac)-TBAJ-876 and its analogue, Bedaquiline, which informs the recommended disposal procedures.
| Parameter | (Rac)-TBAJ-876 | Bedaquiline Fumarate (Analogue) |
| Chemical Class | Diarylquinoline | Diarylquinoline |
| Primary Hazard | Assumed to be similar to Bedaquiline | Harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation.[1][2] |
| Storage | Store at -20°C for short-term and -80°C for long-term | Store at room temperature, away from heat, moisture, and direct light.[3] |
| Disposal Recommendation | Dispose of as hazardous waste in accordance with local regulations. | Dispose of contents/container to an approved waste disposal plant.[2] |
Experimental Protocols
While no specific experimental protocols for the disposal of (Rac)-TBAJ-876 are available, the following general procedure for the inertization of a solid chemical compound in a laboratory setting is recommended.
Protocol for Inertization of (Rac)-TBAJ-876 Waste:
-
Preparation: Work in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Weighing: Carefully weigh the amount of (Rac)-TBAJ-876 waste to be disposed of.
-
Mixing: In a designated waste container, mix the (Rac)-TBAJ-876 waste with a 10-fold excess (by weight) of an inert material (e.g., sand, cat litter, or a commercial chemical neutralizer).
-
Wetting: Slowly add a small amount of water to the mixture to prevent dust formation. The mixture should be damp but not saturated.
-
Sealing and Labeling: Securely seal the container. Label the container with "Hazardous Waste," the name of the compound, the approximate quantity, and the date of disposal.
-
Storage and Disposal: Store the sealed container in a designated hazardous waste accumulation area until it is collected by a licensed waste disposal contractor.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (Rac)-TBAJ-876.
Caption: Logical workflow for the safe disposal of (Rac)-TBAJ-876.
References
Essential Safety and Handling Protocol for (Rac)-TBAJ-876
(Rac)-TBAJ-876 is a research compound with limited available safety data. Therefore, it must be handled with the utmost care, treating it as a potentially hazardous substance. The following guidelines provide a comprehensive framework for personal protective equipment (PPE), operational procedures, and disposal. A thorough risk assessment should be conducted by the user before beginning any work.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling (Rac)-TBAJ-876 in a laboratory setting.
| Body Part | Protection Level | Specific Recommendations | Rationale |
| Hands | Standard | Nitrile or neoprene gloves (double-gloving recommended) | Prevents skin contact with the compound. |
| Eyes | Essential | ANSI Z87.1 compliant safety glasses with side shields or splash goggles | Protects eyes from splashes and airborne particles. |
| Body | Standard | Fully buttoned laboratory coat | Protects skin and clothing from contamination. |
| Respiratory | As Needed | A NIOSH-approved respirator with appropriate cartridges may be necessary if handling outside of a fume hood or if aerosolization is possible. | Prevents inhalation of the compound, especially if it is a powder. |
Operational Plan: Handling (Rac)-TBAJ-876
Adherence to a strict operational plan minimizes the risk of exposure and contamination.
1. Preparation and Engineering Controls:
-
Fume Hood: All handling of (Rac)-TBAJ-876, including weighing, dissolving, and aliquoting, should be performed inside a certified chemical fume hood.
-
Decontamination: Prepare a designated and clearly labeled work area. Have a spill kit readily available. All surfaces should be decontaminated with an appropriate solvent (e.g., 70% ethanol, followed by a suitable detergent) after work is complete.
2. Step-by-Step Handling Procedure:
-
Don PPE: Before entering the designated work area, put on all required PPE as outlined in the table above.
-
Prepare Workspace: Ensure the fume hood sash is at the appropriate height. Lay down absorbent bench paper to contain any potential spills.
-
Weighing: If the compound is a solid, carefully weigh the desired amount in the fume hood. Use anti-static weighing paper or a weighing boat.
-
Dissolving: Add the solvent to the solid in a closed container within the fume hood. Swirl or vortex gently to dissolve. Avoid sonication, which can generate aerosols.
-
Aliquoting and Transfer: Use calibrated pipettes or syringes for accurate transfer. All transfers should be done over a secondary container to catch any drips.
-
Post-Handling: Once the experimental work is complete, decontaminate all equipment and the work surface.
Disposal Plan
Proper disposal of (Rac)-TBAJ-876 and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Solid Waste: Contaminated solid waste, including gloves, bench paper, and weighing boats, should be collected in a dedicated, clearly labeled hazardous waste bag.
-
Liquid Waste: Unused solutions and contaminated solvents should be collected in a designated, sealed, and labeled hazardous waste container. The container should be compatible with the solvents used.
-
Sharps: Contaminated needles and syringes must be disposed of in a designated sharps container.
2. Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste," the chemical name "(Rac)-TBAJ-876," and the primary hazard (e.g., "Toxic").
-
Waste containers should be stored in a designated satellite accumulation area until they are collected by the institution's environmental health and safety (EHS) department.
By implementing these safety and logistical measures, researchers can minimize their risk and ensure the safe handling and disposal of (Rac)-TBAJ-876. Always consult your institution's EHS department for specific guidance and protocols.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
